molecular formula C10H16IN B1210621 Benzyltrimethylammonium iodide CAS No. 4525-46-6

Benzyltrimethylammonium iodide

Cat. No.: B1210621
CAS No.: 4525-46-6
M. Wt: 277.14 g/mol
InChI Key: LRRJQNMXIDXNIM-UHFFFAOYSA-M
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Description

Benzyltrimethylammonium iodide, also known as this compound, is a useful research compound. Its molecular formula is C10H16IN and its molecular weight is 277.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31974. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl(trimethyl)azanium;iodide
Source PubChem
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InChI

InChI=1S/C10H16N.HI/c1-11(2,3)9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRJQNMXIDXNIM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

14800-24-9 (Parent)
Record name Benzenemethanaminium, N,N,N-trimethyl-, iodide (1:1)
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DSSTOX Substance ID

DTXSID60884085
Record name Benzenemethanaminium, N,N,N-trimethyl-, iodide (1:1)
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Molecular Weight

277.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4525-46-6
Record name Benzyltrimethylammonium iodide
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Record name Benzenemethanaminium, N,N,N-trimethyl-, iodide (1:1)
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Record name BENZYLTRIMETHYLAMMONIUM IODIDE
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Record name Benzenemethanaminium, N,N,N-trimethyl-, iodide (1:1)
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Record name Benzenemethanaminium, N,N,N-trimethyl-, iodide (1:1)
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Benzyltrimethylammonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyltrimethylammonium iodide is a quaternary ammonium salt that sees application in various chemical and biological research areas. As a member of the quaternary ammonium compound (QAC) family, it possesses a positively charged nitrogen atom bonded to four organic substituents. This structural feature imparts unique properties, including its utility as a phase transfer catalyst and its notable biological activity. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, purification, and characterization, and an exploration of its known biological mechanism of action.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] It is sensitive to light and hygroscopic, meaning it readily absorbs moisture from the air.[2] Upon exposure to light or air, it can gradually turn yellow.[2] The compound is soluble in water and alcohol.[2]

A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₆IN[2][3][4]
Molecular Weight 277.15 g/mol [2][4]
Melting Point 178-179 °C (with decomposition)[2]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in water and alcohol[2]
CAS Number 4525-46-6[4]
InChIKey LRRJQNMXIDXNIM-UHFFFAOYSA-M[5]

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound is through the quaternization of N,N-dimethylbenzylamine with methyl iodide. The following protocol is adapted from a well-established procedure.[2]

Materials:

  • N,N-dimethylbenzylamine

  • Methyl iodide

  • Commercial absolute ethanol

  • Anhydrous ether

Equipment:

  • Three-necked flask

  • Dropping funnel

  • Reflux condenser

  • Stirrer

  • Heating mantle

  • Erlenmeyer flask

  • Suction filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve 135 g (1 mole) of N,N-dimethylbenzylamine in 200 ml of commercial absolute ethanol.

  • Protect the openings of the dropping funnel and condenser from atmospheric moisture using drying tubes.

  • While stirring the solution rapidly, slowly add 190 g (1.34 moles) of methyl iodide from the dropping funnel at a rate that causes gentle refluxing.

  • After the addition is complete (approximately 30 minutes), heat the solution to a boil under reflux for an additional 30 minutes.

  • Transfer the reaction mixture to a 2-liter Erlenmeyer flask, rinsing the reaction flask with an additional 25 ml of absolute ethanol.

  • Allow the solution to cool to room temperature, which will cause a significant portion of the product to crystallize.

  • Precipitate the remaining product by adding 1 liter of anhydrous ether with stirring.

  • Collect the crystalline product by suction filtration.

  • Wash the crystals with two 100-ml portions of anhydrous ether.

  • Dry the purified this compound in air at room temperature.

Purification by Recrystallization

For most purposes, the product from the synthesis protocol is of sufficient purity.[2] However, for applications requiring higher purity, recrystallization can be performed.

Materials:

  • Crude this compound

  • Absolute ethanol

Equipment:

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Ice bath

  • Suction filtration apparatus

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot absolute ethanol in an Erlenmeyer flask.

  • Once fully dissolved, allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further, cool the flask in an ice bath to maximize the yield of the recrystallized product.

  • Collect the purified crystals by suction filtration.

  • Wash the crystals with a small amount of ice-cold absolute ethanol.

  • Dry the crystals under vacuum to remove any residual solvent.

Analytical Characterization

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified this compound in a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)).

  • Transfer the solution to an NMR tube.

¹H NMR Spectroscopy Parameters (Typical):

  • Pulse Program: Standard single pulse (zg30)

  • Number of Scans: 16-64

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 0-12 ppm

  • Temperature: 298 K

¹³C NMR Spectroscopy Parameters (Typical):

  • Pulse Program: Proton-decoupled (zgpg30)

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0-200 ppm

  • Temperature: 298 K

Objective: To identify the functional groups present in this compound.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • KBr (Potassium Bromide) plates or ATR (Attenuated Total Reflectance) accessory

Sample Preparation (KBr Pellet Method):

  • Thoroughly mix a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

  • Press the mixture into a transparent pellet using a hydraulic press.

  • Place the pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Scan Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Objective: To determine the mass-to-charge ratio of the benzyltrimethylammonium cation.

Instrumentation:

  • Mass Spectrometer with an Electrospray Ionization (ESI) source

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

ESI-MS Parameters (Typical for Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3-4 kV

  • Cone Voltage: 20-40 V

  • Desolvation Temperature: 100-150 °C

  • Source Temperature: 100-120 °C

  • Mass Range: m/z 50-500

Reactivity and Stability

This compound is a stable salt under normal conditions. However, it is sensitive to light and moisture and should be stored in a cool, dark, and dry place.[2] When heated to decomposition, it can emit toxic fumes of nitrogen oxides (NOx), ammonia (NH₃), and iodide.[6] As a quaternary ammonium salt, the C-N bonds can be cleaved under certain reaction conditions, allowing it to participate in various organic transformations.

Biological Activity and Mechanism of Action

Quaternary ammonium compounds, including this compound, are widely recognized for their antimicrobial properties.[7] They are classified as anti-infective and surface-active agents.[3]

The primary mechanism of action of QACs against bacteria involves the disruption of the cell membrane. The positively charged quaternary ammonium cation interacts with the negatively charged components of the bacterial cell membrane, leading to a loss of membrane integrity, leakage of cytoplasmic contents, and ultimately cell death.

Below is a diagram illustrating the general mechanism of action of quaternary ammonium compounds on bacterial cells.

G General Mechanism of Action of Quaternary Ammonium Compounds cluster_qac Quaternary Ammonium Compound (QAC) cluster_bacteria Bacterial Cell QAC Benzyltrimethylammonium Cation (Positively Charged) Membrane Cell Membrane (Negatively Charged) QAC->Membrane Electrostatic Interaction Disruption Membrane Disruption Membrane->Disruption Causes Cytoplasm Cytoplasmic Contents Leakage Leakage of Cytoplasmic Contents Disruption->Leakage Leads to CellDeath Cell Death Leakage->CellDeath Results in

Caption: Mechanism of bacterial cell disruption by a quaternary ammonium compound.

Conclusion

This compound is a quaternary ammonium salt with well-defined chemical and physical properties. Its synthesis and purification are straightforward, and its structure can be readily confirmed by standard analytical techniques. The primary biological activity of this compound, consistent with other QACs, is its antimicrobial action through the disruption of bacterial cell membranes. While its direct role in specific mammalian signaling pathways is not well-documented, its impact on bacterial systems, including the potential to influence antibiotic resistance, warrants further investigation. This guide provides a foundational resource for researchers working with this compound, offering detailed protocols and a summary of its key characteristics.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Benzyltrimethylammonium Iodide

This technical guide provides a comprehensive overview of this compound, a quaternary ammonium salt with significant applications in organic synthesis and various research fields. This document details its molecular structure, physicochemical properties, synthesis, and key applications, with a focus on experimental protocols relevant to drug development and scientific research.

Molecular Structure and Properties

This compound, with the chemical formula C₁₀H₁₆IN, is a quaternary ammonium salt consisting of a central nitrogen atom covalently bonded to three methyl groups and one benzyl group, with an iodide anion.[1][2] The positive charge on the quaternary ammonium cation and the negative charge on the iodide anion result in an ionic compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

PropertyValueReference
Molecular Formula C₁₀H₁₆IN[1][2]
Molecular Weight 277.15 g/mol [2]
IUPAC Name benzyl(trimethyl)azanium;iodide[3]
CAS Number 4525-46-6[1][4]
Appearance White to off-white crystalline powder[5]
Melting Point 178-179 °C (with decomposition)[6][7]
Solubility Soluble in water and alcohol
Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectral Data TypeKey FeaturesReference
¹H NMR Spectra available for proton identification.[1]
¹³C NMR Spectra available for carbon skeleton confirmation.[1]
FTIR KBr wafer technique used for infrared spectrum analysis.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the quaternization of N,N-dimethylbenzylamine with methyl iodide. This is a classic example of an Sₙ2 reaction where the nitrogen atom of the tertiary amine acts as a nucleophile.

Experimental Protocol: Synthesis from N,N-dimethylbenzylamine

This protocol provides a detailed procedure for the laboratory-scale synthesis of this compound.[6]

Materials:

  • N,N-dimethylbenzylamine

  • Methyl iodide

  • Commercial absolute ethanol

  • Anhydrous ether

Equipment:

  • Three-necked flask

  • Dropping funnel

  • Reflux condenser

  • Stirrer

  • Drying tubes

  • Steam bath

  • Erlenmeyer flask

  • Suction filtration apparatus

Procedure:

  • In a three-necked flask equipped with a dropping funnel, reflux condenser, and a stirrer, dissolve 135 g (1 mole) of N,N-dimethylbenzylamine in 200 ml of absolute ethanol. Protect the openings from atmospheric moisture with drying tubes.

  • While stirring the solution rapidly, slowly add 190 g (1.34 moles) of methyl iodide from the dropping funnel at a rate that causes gentle refluxing. This addition should take approximately 30 minutes.

  • After the addition is complete, heat the solution to a boil under reflux on a steam bath for an additional 30 minutes.

  • Transfer the solution to a 2-liter Erlenmeyer flask, using an additional 25 ml of absolute ethanol for rinsing.

  • Allow the solution to cool to room temperature, during which a significant portion of the product will crystallize.

  • Precipitate the remaining product by adding 1 liter of anhydrous ether while stirring.

  • Collect the product by suction filtration, wash it with two 100-ml portions of anhydrous ether, and air-dry it at room temperature.

Expected Yield: 260–274 g (94–99%) of this compound with a melting point of 178–179 °C (decomposition).[6]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Dimethylbenzylamine N,N-dimethylbenzylamine in Ethanol ReactionVessel Reaction in Three-Necked Flask (Stirring, Reflux) Dimethylbenzylamine->ReactionVessel MethylIodide Methyl Iodide MethylIodide->ReactionVessel Cooling Cooling to Room Temperature ReactionVessel->Cooling Precipitation Precipitation with Anhydrous Ether Cooling->Precipitation Filtration Suction Filtration Precipitation->Filtration Washing Washing with Anhydrous Ether Filtration->Washing Drying Air Drying Washing->Drying FinalProduct This compound Drying->FinalProduct

Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a versatile compound with several applications in both academic research and industrial processes, including pharmaceuticals.

Phase-Transfer Catalysis

One of the primary applications of this compound is as a phase-transfer catalyst (PTC).[5] It facilitates the transfer of a reactant (usually an anion) from an aqueous phase to an organic phase where the reaction occurs. This is particularly useful in reactions involving two immiscible phases, leading to higher reaction rates and yields.

The mechanism involves the formation of an ion pair between the bulky, lipophilic benzyltrimethylammonium cation and the reactant anion. This ion pair is soluble in the organic phase, allowing the anion to react with the organic substrate.

Phase_Transfer_Catalysis Anion_aq Reactant Anion (Nu⁻) BTM_Nu_org BTM⁺Nu⁻ (in Organic Phase) Anion_aq->BTM_Nu_org BTM_I_aq BTM⁺I⁻ BTM_I_aq->BTM_Nu_org Ion Exchange Substrate_org Organic Substrate (R-X) Product_org Product (R-Nu) Substrate_org->Product_org BTM_X_org BTM⁺X⁻ Product_org->BTM_X_org BTM_X_org->BTM_I_aq Regeneration BTM_Nu_org->Product_org Reaction

Mechanism of phase-transfer catalysis.

Biological Applications

In biological research, this compound is utilized in studies of cell membranes.[5] Its ability to interact with and transport ions across lipid membranes makes it a useful tool in drug delivery research.[5]

Precursor in Organic Synthesis

This compound serves as a starting material for the synthesis of other compounds. For instance, it can be used to prepare benzyltrimethylammonium dichloroiodate, a mild and selective iodinating agent for anilines.[8] Additionally, it undergoes rearrangement reactions in the presence of strong bases like sodium amide to yield substituted amines.[9]

Anti-Infective Agent Research

Derivatives of quaternary ammonium salts, such as substituted benzylthioquinolinium iodides, have been investigated as potential anti-infective agents against opportunistic pathogens.[10] This highlights the potential of the benzyltrimethylammonium scaffold in the development of new therapeutic agents.[10]

Safety and Handling

This compound is harmful if swallowed, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, it is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood.

Safety Precautions:

  • In case of eye contact: Rinse immediately with plenty of water and seek medical advice.

  • Protective measures: Wear suitable protective clothing, gloves, and eye/face protection.

Conclusion

This compound is a valuable and versatile chemical compound for researchers and professionals in drug development and organic synthesis. Its utility as a phase-transfer catalyst, a precursor for other reagents, and a scaffold for potential therapeutic agents makes it a compound of significant interest. A thorough understanding of its properties, synthesis, and applications, coupled with appropriate safety measures, is crucial for its effective and safe utilization in a laboratory setting.

References

An In-depth Technical Guide to the Synthesis of Benzyltrimethylammonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of benzyltrimethylammonium iodide, a quaternary ammonium salt with applications in organic synthesis and as a phase-transfer catalyst. This document outlines the primary synthetic pathway, detailed experimental protocols, and relevant quantitative data for researchers, scientists, and professionals in drug development.

Synthesis Pathway: Nucleophilic Substitution

The synthesis of this compound is typically achieved through a direct alkylation reaction, specifically a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of a tertiary amine attacks the electrophilic benzylic carbon of a benzyl halide, displacing the halide ion.

For the synthesis of this compound, the most common and efficient pathway involves the reaction of N,N-dimethylbenzylamine with methyl iodide. The nucleophilic nitrogen of N,N-dimethylbenzylamine attacks the methyl group of methyl iodide, with the iodide ion acting as the leaving group. This quaternization reaction results in the formation of the desired this compound salt.

Alternatively, the synthesis can be accomplished by reacting trimethylamine with benzyl iodide.[1] In this variation, the nucleophilic nitrogen of trimethylamine attacks the benzylic carbon of benzyl iodide, displacing the iodide ion to form the final product.[1] Both routes are effective and rely on the same fundamental SN2 mechanism.

Experimental Protocol

The following experimental protocol is adapted from a well-established procedure for the synthesis of this compound.[2]

Materials:

  • N,N-dimethylbenzylamine

  • Methyl iodide

  • Absolute ethanol

  • Anhydrous ether

Equipment:

  • Three-necked flask

  • Dropping funnel

  • Reflux condenser

  • Stirrer

  • Heating mantle or steam bath

  • Erlenmeyer flask

  • Suction filtration apparatus

  • Drying tubes

Procedure:

  • A solution of 135 g (1 mole) of N,N-dimethylbenzylamine in 200 ml of absolute ethanol is placed in a three-necked flask equipped with a dropping funnel, a reflux condenser, and a stirrer.[2]

  • The openings of the dropping funnel and condenser are protected from atmospheric moisture with drying tubes.[2]

  • While stirring the solution rapidly, 190 g (1.34 moles) of methyl iodide is added slowly from the dropping funnel at a rate that maintains gentle reflux.[2]

  • After the addition is complete (approximately 30 minutes), the solution is heated under reflux for an additional 30 minutes.[2]

  • The reaction mixture is then transferred to a 2-liter Erlenmeyer flask.

  • Upon cooling to room temperature, a significant portion of the this compound crystallizes.[2]

  • The remaining product is precipitated by the addition of 1 liter of anhydrous ether with stirring.[2]

  • The solid product is collected by suction filtration, washed with two 100-ml portions of anhydrous ether, and air-dried at room temperature.[2]

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of this compound.

ParameterValueReference
Yield 94–99%[2]
Melting Point 178–179 °C (decomposition)[2][3]
Molecular Formula C₁₀H₁₆IN[4][5][6][7]
Molecular Weight 277.15 g/mol [4][5][7]
Appearance White to off-white solid[3][7]

Visual Representations

Diagram 1: Synthesis Pathway of this compound

Synthesis_Pathway cluster_reactants Reactants cluster_product Product N,N-dimethylbenzylamine N,N-Dimethylbenzylamine Product This compound N,N-dimethylbenzylamine->Product Ethanol, Reflux Methyl_iodide Methyl Iodide Methyl_iodide->Product

Caption: Synthesis of this compound from N,N-dimethylbenzylamine and Methyl Iodide.

Diagram 2: Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve N,N-dimethylbenzylamine in Ethanol start->dissolve add_reagent Add Methyl Iodide dissolve->add_reagent reflux Reflux Reaction Mixture add_reagent->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate with Ether cool->precipitate filtrate Filter and Wash Solid precipitate->filtrate dry Dry Product filtrate->dry end End dry->end

Caption: Step-by-step workflow for the synthesis of this compound.

References

An In-depth Technical Guide to Benzyltrimethylammonium Iodide (CAS: 4525-46-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyltrimethylammonium iodide (BTAI), with the CAS number 4525-46-6, is a quaternary ammonium salt that serves as a versatile compound in various chemical and technological applications. Its primary utility lies in its function as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety information for this compound. The document includes detailed experimental protocols, quantitative data presented in tabular format, and visualizations of key processes to support researchers and professionals in its effective and safe utilization. While its role in organic synthesis is well-documented, its specific interactions with biological signaling pathways remain an area with limited publicly available information.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] It is soluble in water and alcohol and is known to be hygroscopic, with a tendency to turn yellow upon exposure to light or air.[2] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 4525-46-6[1]
Molecular Formula C₁₀H₁₆IN[1][3]
Molecular Weight 277.14 g/mol [1][4]
Appearance White to off-white crystalline powder[1][5]
Melting Point 178-179 °C[1][6]
Synonyms N,N,N-trimethyl(phenyl)methanaminium iodide, Benzyldimethylamine methiodide, Trimethylbenzylammonium iodide[5][7]
Solubility Soluble in water and alcohol[2]

Synthesis

The synthesis of this compound is typically achieved through the quaternization of N,N-dimethylbenzylamine with methyl iodide.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

  • N,N-dimethylbenzylamine

  • Methyl iodide

  • Commercial absolute ethanol

  • Anhydrous ether

Procedure:

  • In a three-necked flask equipped with a dropping funnel, reflux condenser, and a stirrer, dissolve 135 g (1 mole) of N,N-dimethylbenzylamine in 200 ml of commercial absolute ethanol. Protect the openings from atmospheric moisture with drying tubes.

  • While stirring the solution rapidly, slowly add 190 g (1.34 moles) of methyl iodide from the dropping funnel at a rate that causes gentle refluxing. The addition should take approximately 30 minutes.

  • After the addition is complete, heat the solution to reflux on a steam bath for an additional 30 minutes.

  • Transfer the solution to a 2-liter Erlenmeyer flask, rinsing the reaction flask with an additional 25 ml of absolute ethanol.

  • Allow the solution to cool to room temperature, during which a significant portion of the product will crystallize.

  • Precipitate the remaining product by adding 1 liter of anhydrous ether with stirring.

  • Collect the product by suction filtration and wash it with two 100-ml portions of anhydrous ether.

  • Dry the resulting this compound in the air at room temperature. The expected yield is 260–274 g (94–99%).[1]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Amine N,N-dimethylbenzylamine Reaction Quaternization in Ethanol Amine->Reaction MeI Methyl iodide MeI->Reaction Reflux Reflux Reaction->Reflux Crystallization Crystallization & Precipitation Reflux->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Drying Filtration->Drying Product This compound Drying->Product

A flowchart illustrating the synthesis of this compound.

Applications

Phase-Transfer Catalysis

The most prominent application of this compound is as a phase-transfer catalyst (PTC). In heterogeneous reaction mixtures, where reactants are in different immiscible phases (e.g., an aqueous phase and an organic phase), the reaction rate is often limited by the slow diffusion of reactants across the phase boundary. A PTC, such as this compound, facilitates the transfer of a reactant (typically an anion) from the aqueous phase to the organic phase, where the reaction occurs at a much faster rate.[8]

The lipophilic benzyl and methyl groups of the Benzyltrimethylammonium cation allow it to be soluble in the organic phase, while the positive charge on the nitrogen atom allows it to pair with an anion from the aqueous phase. This ion pair is then sufficiently lipophilic to cross the phase boundary into the organic phase, where the "naked" anion is highly reactive.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Anion_Aq Reactant Anion (Y⁻) Ion_Exchange Ion Exchange Q⁺I⁻ + Y⁻ ⇌ Q⁺Y⁻ + I⁻ Anion_Aq->Ion_Exchange Catalyst_Aq BTAI (Q⁺I⁻) Catalyst_Aq->Ion_Exchange Reaction_Org Reaction Q⁺Y⁻ + RX → RY + Q⁺X⁻ Ion_Exchange->Reaction_Org Phase Transfer Substrate_Org Organic Substrate (RX) Substrate_Org->Reaction_Org Product_Org Product (RY) Reaction_Org->Catalyst_Aq Catalyst Regeneration Reaction_Org->Product_Org

The general mechanism of phase-transfer catalysis using BTAI.
Other Applications

  • Organic Synthesis: Beyond its role as a PTC, this compound is used as a reagent in various organic transformations.[8]

  • Electrochemical Sensors: It has been utilized in the development of electrochemical sensors.[8]

  • Supporting Electrolyte: In electrochemical studies, it can be used as a supporting electrolyte to increase the conductivity of the solution.

Biological Activity and Toxicology

There is limited specific information available in the public domain regarding the direct interaction of this compound with biological signaling pathways. Its use in biological research is noted for studies of cell membrane transport, but detailed mechanisms are not well-documented.[8]

Table 2: Acute Toxicity Data for Benzyltrimethylammonium Chloride

SpeciesRouteLD50Reference
RatOral250 mg/kg[8]
MouseOral1600 mg/kg[8]

Note: This data is for Benzyltrimethylammonium chloride and should be used as an estimate for the iodide salt with caution.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[9] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

GHS Hazard Statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Conclusion

This compound is a valuable quaternary ammonium salt with significant applications in organic synthesis, primarily as a phase-transfer catalyst. Its synthesis is straightforward, and its chemical and physical properties are well-characterized. While its utility in chemical processes is clear, further research is needed to elucidate its specific roles and mechanisms of action in biological systems and signaling pathways. The information provided in this guide serves as a comprehensive resource for the safe and effective use of this compound in a research and development setting.

References

Benzyltrimethylammonium iodide solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of Benzyltrimethylammonium Iodide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (BTAI) is a quaternary ammonium salt with a molecular formula of C₁₀H₁₆IN and a molecular weight of 277.15 g/mol [1][2][3]. Its structure, comprising a positively charged quaternary ammonium cation and an iodide anion, dictates its physicochemical properties, including its solubility in various media. The presence of both a nonpolar benzyl group and a polar ionic head makes BTAI an interesting compound for applications in organic synthesis, catalysis, and as a potential component in pharmaceutical formulations. Understanding its solubility profile in organic solvents is crucial for its effective use in these fields. This guide provides a comprehensive overview of the available solubility data for this compound, a detailed experimental protocol for its determination, and a visual representation of the experimental workflow.

Solubility Profile of this compound

The solubility of this compound is largely governed by the principle of "like dissolves like." As an ionic compound, it exhibits higher solubility in polar solvents that can effectively solvate the cation and anion. The benzyl group introduces some nonpolar character, which can influence its interaction with less polar organic solvents.

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature, a combination of qualitative descriptions and data from structurally similar compounds, such as benzyltrimethylammonium chloride and other tetraalkylammonium iodides, allows for a reasonably accurate solubility profile to be constructed.

Data Presentation

The following table summarizes the known and estimated solubility of this compound in various organic solvents. It is important to note that where precise quantitative data is unavailable, qualitative descriptors are used, and some quantitative estimates are provided based on the solubility of analogous compounds. Researchers are strongly encouraged to experimentally determine the solubility in their specific solvent system of interest for precise applications.

Table 1: Solubility of this compound in Various Solvents

SolventFormulaTypeSolubilityTemperature (°C)Notes and References
Alcohols
MethanolCH₃OHProticHighly Soluble (>200 g/100 g)25Estimated based on high solubility of tetrabutylammonium iodide (256.5 g/100 g)[4]. Described as "soluble in... alcohol"[1].
EthanolC₂H₅OHProticSolubleNot SpecifiedDescribed as "soluble in... alcohol"[1]. The chloride analog is also soluble in ethanol[5].
1-ButanolC₄H₉OHProticSoluble25The chloride analog is soluble in butanol[6]. Tetrabutylammonium iodide has a solubility of 62.28 g/100 g in 1-butanol[4].
Ketones
AcetoneC₃H₆OAproticSolubleNot SpecifiedThe chloride analog is described as soluble in acetone[7].
Halogenated Solvents
ChloroformCHCl₃AproticSparingly SolubleNot SpecifiedTetramethylammonium iodide is insoluble in chloroform[8]. The larger organic groups in BTAI may slightly increase solubility.
DichloromethaneCH₂Cl₂AproticSparingly SolubleNot SpecifiedGeneral trend for quaternary ammonium salts.
Ethers
Diethyl Ether(C₂H₅)₂OAproticInsolubleNot SpecifiedTetramethylammonium iodide is insoluble in diethyl ether[8].
Other Solvents
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOAproticSolubleNot SpecifiedGenerally a good solvent for quaternary ammonium salts.
N,N-Dimethylformamide (DMF)(CH₃)₂NC(O)HAproticSolubleNot SpecifiedGenerally a good solvent for quaternary ammonium salts.
AcetonitrileCH₃CNAproticSolubleNot SpecifiedA polar aprotic solvent expected to solubilize BTAI.
BenzeneC₆H₆AproticInsolubleNot SpecifiedNonpolar solvent, poor solvation of ions.
HexaneC₆H₁₄AproticInsolubleNot SpecifiedNonpolar solvent, poor solvation of ions.

Experimental Protocol for Solubility Determination

The following protocol outlines a robust and widely accepted method for determining the solubility of a crystalline solid like this compound in an organic solvent. The method is based on the principle of isothermal equilibrium.

Objective

To determine the saturation solubility of this compound in a specific organic solvent at a constant temperature.

Materials and Equipment
  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Temperature-controlled incubator or oven

  • Screw-capped vials

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (chemically compatible with the solvent)

  • Apparatus for concentration determination (e.g., UV-Vis spectrophotometer, gravimetric analysis equipment, or titration setup)

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to several screw-capped vials. The presence of undissolved solid at the end of the equilibration period is essential.

    • Accurately pipette a known volume (e.g., 5.0 or 10.0 mL) of the organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, with continuous agitation to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a compatible syringe filter to remove any suspended solid particles.

    • Immediately transfer the filtered supernatant into a pre-weighed volumetric flask and record the exact volume.

    • Dilute the sample with the same solvent to a concentration suitable for the chosen analytical method.

Concentration Determination

Several methods can be employed to determine the concentration of this compound in the saturated solution.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry vial.

    • Transfer a known volume of the filtered saturated solution into the vial.

    • Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of BTAI.

    • Once the solvent is completely removed and a constant weight is achieved, reweigh the vial.

    • The mass of the dissolved this compound is the difference between the final and initial weights of the vial.

    • Calculate the solubility in units such as g/L or mg/mL.

  • UV-Vis Spectrophotometry:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max) for the benzyl group.

    • Construct a calibration curve of absorbance versus concentration.

    • Measure the absorbance of the diluted saturated solution.

    • Determine the concentration of the diluted solution from the calibration curve and account for the dilution factor to calculate the solubility.

  • Titration:

    • The iodide anion can be quantified by argentometric titration.

    • Titrate a known volume of the saturated solution with a standardized solution of silver nitrate (AgNO₃).

    • The endpoint can be detected potentiometrically using a silver-selective electrode or with a suitable indicator.

    • The concentration of iodide, and thus this compound, can be calculated from the stoichiometry of the reaction (Ag⁺ + I⁻ → AgI(s)).

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Analysis prep1 Add excess BTAI to vial prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate at constant temperature (24-72h) with agitation prep2->prep3 prep4 Settle excess solid (≥4h) prep3->prep4 sample1 Withdraw supernatant with syringe and filter prep4->sample1 analysis Determine concentration of saturated solution sample1->analysis gravimetric Gravimetric Analysis analysis->gravimetric Method 1 uv_vis UV-Vis Spectrophotometry analysis->uv_vis Method 2 titration Titration analysis->titration Method 3 result Calculate Solubility gravimetric->result uv_vis->result titration->result

References

Benzyltrimethylammonium Iodide: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the physicochemical properties and applications of benzyltrimethylammonium iodide, a quaternary ammonium salt with significant utility in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Core Physicochemical Properties

This compound is a white to off-white crystalline powder. A key thermal property for the identification and purity assessment of this compound is its melting point, which has been consistently reported in the literature.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Melting Point 178-179 °C[1][2]
Alternate Melting Point 179 °C[3]
Molecular Formula C₁₀H₁₆IN[1]
Molecular Weight 277.15 g/mol
CAS Number 4525-46-6[1]
Appearance White to off-white crystalline powder[1][3]

Experimental Protocol: Melting Point Determination

The melting point of this compound is determined using the capillary method with a modern melting point apparatus. This is a standard and reliable technique for characterizing crystalline organic compounds.[1][2]

Objective: To accurately determine the melting point range of a pure sample of this compound.

Materials:

  • This compound (dry, powdered sample)

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar digital instrument)

  • Mortar and pestle (if sample is not a fine powder)

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder.[4] If necessary, gently grind any coarse crystals using a mortar and pestle.

  • Loading the Capillary Tube:

    • Press the open end of a capillary tube into the powdered sample on a clean, dry surface.[5]

    • Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[3][5]

    • To ensure tight packing, drop the capillary tube, sealed-end down, through a long, narrow tube (e.g., a glass tube or a cut PVC pipe) several times.[3][5] The packed sample height should be 2-3 mm.[3]

  • Apparatus Setup:

    • Insert the loaded capillary tube into the sample holder of the melting point apparatus.[3]

    • If the approximate melting point is known (around 178-179 °C), set the starting temperature to about 15-20 °C below this expected value.[3]

  • Melting Point Measurement:

    • Turn on the apparatus and set a rapid heating rate to approach the expected melting point.

    • Once the temperature is within 15 °C of the expected melting point, reduce the heating rate to approximately 1-2 °C per minute.[2] A slow heating rate is crucial for an accurate measurement.

    • Observe the sample through the viewing lens.

    • Record the temperature at which the first droplet of liquid appears. This is the beginning of the melting range.

    • Continue to heat slowly and record the temperature at which the last crystal of the solid melts completely. This is the end of the melting range.

  • Data Recording: The melting point should be recorded as a range from the temperature of initial melting to the temperature of complete melting. For a pure compound, this range is typically narrow, often between 0.5-1.0 °C.

  • Post-Measurement: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in the designated glass waste container. For subsequent determinations, always use a fresh sample.[5]

G Experimental Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_observation Observation & Recording prep1 Dry and Powder Sample prep2 Load Capillary Tube (2-3 mm) prep1->prep2 meas1 Insert Tube into Apparatus prep2->meas1 meas2 Set Initial Temperature meas1->meas2 meas3 Heat Rapidly to ~15°C Below MP meas2->meas3 meas4 Heat Slowly (1-2°C/min) meas3->meas4 obs1 Observe for First Liquid Droplet meas4->obs1 obs2 Observe for Complete Melting obs1->obs2 rec1 Record Melting Point Range obs2->rec1

Caption: Workflow for Melting Point Determination.

Application in Organic Synthesis: Phase Transfer Catalysis

This compound is an effective phase transfer catalyst, facilitating reactions between reactants in immiscible phases, such as an aqueous phase and an organic phase.[6] A classic example of its application is in the Williamson ether synthesis.

In this reaction, an alkoxide, which is typically soluble in an aqueous phase, needs to react with an alkyl halide, which is soluble in an organic phase. The phase transfer catalyst transports the alkoxide anion from the aqueous phase to the organic phase, enabling the reaction to proceed.

The mechanism involves the quaternary ammonium cation ([C₆H₅CH₂N(CH₃)₃]⁺) exchanging its iodide anion for the alkoxide anion (RO⁻) at the interface of the two phases. This newly formed ion pair, being lipophilic, can migrate into the organic phase. In the organic phase, the "naked" and highly reactive alkoxide anion performs a nucleophilic attack on the alkyl halide, forming the ether product. The catalyst is then regenerated and returns to the aqueous phase to repeat the cycle.

G NaOR Na⁺RO⁻ (Alkoxide) interface Aqueous-Organic Interface NaOR->interface BTM_I [BTMA]⁺I⁻ (Catalyst) BTM_I->interface 1. Ion Exchange NaI Na⁺I⁻ R_X R'X (Alkyl Halide) ROR R-O-R' (Ether Product) R_X->ROR BTM_OR [BTMA]⁺RO⁻ BTM_OR->ROR 3. SN2 Reaction BTM_X [BTMA]⁺X⁻ ROR->BTM_X BTM_X->interface 4. Catalyst Regeneration interface->BTM_I interface->NaI interface->BTM_OR 2. Phase Transfer

Caption: Phase Transfer Catalysis in Williamson Ether Synthesis.

References

Spectroscopic Profile of Benzyltrimethylammonium Iodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for benzyltrimethylammonium iodide, a quaternary ammonium salt with applications in organic synthesis and pharmaceutical development. The document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals that confirm its chemical structure.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound in deuterated dimethyl sulfoxide (DMSO-d₆) exhibits distinct signals corresponding to the aromatic protons of the benzyl group and the methyl protons of the trimethylammonium moiety.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.59m2HAromatic (ortho-protons)
~7.55m3HAromatic (meta- & para-protons)
~4.65s2HBenzylic (-CH₂-)
~3.09s9HN-Methyl (-N(CH₃)₃)
Solvent: DMSO-d₆, Instrument: 400 MHz NMR Spectrometer.[1]
¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound in DMSO-d₆ shows resonances for the aromatic, benzylic, and methyl carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
~131.9Aromatic (quaternary)
~131.2Aromatic (CH)
~129.1Aromatic (CH)
~128.7Aromatic (CH)
~67.1Benzylic (-CH₂)
~52.5N-Methyl (-N(CH₃)₃)
Solvent: DMSO-d₆.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is typically acquired using the potassium bromide (KBr) pellet method.[2]

IR Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands for aromatic C-H and C=C stretching, as well as aliphatic C-H stretching and bending vibrations.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
3000-2850MediumAliphatic C-H Stretch
1600-1585Medium-WeakAromatic C=C Stretch
1500-1400Medium-StrongAromatic C=C Stretch
~1480MediumCH₂ Scissoring
~900-675StrongAromatic C-H Out-of-Plane Bend

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • Pipettes and vials

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width, acquisition time, and number of scans.

    • Acquire the ¹H NMR spectrum.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).[3]

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Set the appropriate spectral width, acquisition time, and a larger number of scans (due to the lower natural abundance of ¹³C).

    • Acquire the proton-decoupled ¹³C NMR spectrum.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).[3]

FTIR Spectroscopy Protocol (KBr Pellet Method)

Objective: To obtain a high-quality infrared spectrum of solid this compound.

Materials:

  • This compound sample

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Agate mortar and pestle

  • Pellet press and die

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Place a small amount (1-2 mg) of this compound into a clean, dry agate mortar.

    • Add approximately 100-200 mg of dry KBr powder to the mortar.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. Due to the hygroscopic nature of this compound, this step should be performed in a low-humidity environment if possible.[4]

  • Pellet Formation:

    • Transfer a portion of the powdered mixture to the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Background Spectrum:

    • Prepare a blank KBr pellet containing only KBr using the same procedure.

    • Place the blank pellet in the sample holder of the FTIR spectrometer and acquire a background spectrum. This will be used to subtract the absorbance of KBr and atmospheric water and CO₂.[5]

  • Sample Spectrum Acquisition:

    • Replace the blank pellet with the sample pellet in the spectrometer.

    • Acquire the IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample Compound of Interest (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Grind with KBr & Press Pellet Sample->Prep_IR Acquire_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acquire_NMR Acquire_IR FTIR Spectrometer Prep_IR->Acquire_IR Process_NMR Fourier Transform Phase & Baseline Correction Acquire_NMR->Process_NMR Process_IR Background Subtraction Acquire_IR->Process_IR Analyze_NMR Peak Integration Chemical Shift Analysis Structure Elucidation Process_NMR->Analyze_NMR Analyze_IR Peak Identification Functional Group Analysis Process_IR->Analyze_IR Final_Report Comprehensive Spectroscopic Report Analyze_NMR->Final_Report Analyze_IR->Final_Report

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Synthesis of Benzyltrimethylammonium Iodide from N,N-Dimethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Benzyltrimethylammonium iodide, a quaternary ammonium salt, from the tertiary amine N,N-dimethylbenzylamine. This synthesis is a classic example of the Menschutkin reaction and is of significant interest due to the utility of quaternary ammonium salts as phase-transfer catalysts, surfactants, and antimicrobial agents.[1][2] This document details the underlying chemical principles, a robust experimental protocol, and relevant quantitative data.

Introduction: The Menschutkin Reaction

The synthesis of this compound from N,N-dimethylbenzylamine is achieved through the Menschutkin reaction. This reaction involves the alkylation of a tertiary amine with an alkyl halide to form a quaternary ammonium salt.[1][3][4] Specifically, it is a bimolecular nucleophilic substitution (SN2) reaction.[3][4] In this process, the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. The reaction proceeds via a transition state where the new carbon-nitrogen bond is forming concurrently with the breaking of the carbon-halide bond.[3]

Synthesis Pathway

The reaction pathway for the synthesis of this compound is a direct quaternization of N,N-dimethylbenzylamine using methyl iodide.

Synthesis_Pathway reactant1 N,N-Dimethylbenzylamine product This compound reactant1->product Ethanol (solvent) Reflux reactant2 Methyl Iodide reactant2->product

Caption: Synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from N,N-dimethylbenzylamine.

ParameterValueReference
Reactants
N,N-dimethylbenzylamine1.0 mole (135 g)[5]
Methyl iodide1.34 moles (190 g)[5]
Solvent
Absolute Ethanol200 ml[5]
Product
Yield260-274 g (94-99%)[5]
Melting Point178–179 °C (decomposition)[5]
Molecular FormulaC₁₀H₁₆IN[6]
Molecular Weight277.14 g/mol [6]

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of this compound.[5]

Materials:

  • N,N-dimethylbenzylamine (135 g, 1 mole)

  • Methyl iodide (190 g, 1.34 moles)

  • Commercial absolute ethanol (225 ml)

  • Anhydrous ether (1 L)

  • Three-necked flask

  • Dropping funnel (125 ml)

  • Reflux condenser

  • Stirrer

  • Drying tubes

  • Steam bath

  • Erlenmeyer flask (2 L)

  • Suction filtration apparatus

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a stirrer, a 125-ml dropping funnel, and a reflux condenser, place a solution of 135 g (1 mole) of N,N-dimethylbenzylamine in 200 ml of absolute ethanol.[5] Protect the openings of the dropping funnel and condenser from atmospheric moisture with drying tubes.[5]

  • Addition of Methyl Iodide: While stirring the solution rapidly, add 190 g (1.34 moles) of methyl iodide from the dropping funnel. The initial addition should be slow, and the rate can then be increased to cause gentle refluxing of the solution.[5] The addition process should take approximately 30 minutes.[5]

  • Reflux: After the complete addition of methyl iodide, heat the solution to boiling under reflux on a steam bath for an additional 30 minutes.[5]

  • Crystallization and Precipitation: Transfer the reaction mixture to a 2-liter Erlenmeyer flask, using an additional 25 ml of absolute ethanol for rinsing.[5] Allow the solution to cool to room temperature, during which a significant portion of the product will crystallize.[5] To precipitate the remaining product, add 1 liter of anhydrous ether while stirring.[5]

  • Isolation and Drying: Collect the product by suction filtration. Wash the solid with two 100-ml portions of anhydrous ether.[5] It is important that the ether is peroxide-free to prevent the liberation of iodine, which would color the product.[5] Dry the resulting this compound in the air at room temperature.[5]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow A Combine N,N-dimethylbenzylamine and Ethanol B Add Methyl Iodide A->B C Reflux Reaction Mixture B->C D Cool to Room Temperature C->D E Precipitate with Ether D->E F Suction Filtration E->F G Wash with Anhydrous Ether F->G H Air Dry Product G->H

Caption: Experimental workflow for synthesis.

References

Quaternization of tertiary amines to form Benzyltrimethylammonium iodide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Quaternization of Tertiary Amines to Form Benzyltrimethylammonium Iodide

Introduction

The quaternization of tertiary amines is a fundamental and widely utilized reaction in organic synthesis, leading to the formation of quaternary ammonium salts. This process, known as the Menshutkin reaction, involves the alkylation of a tertiary amine with an alkyl halide.[1] The resulting quaternary ammonium salts are characterized by a positively charged nitrogen atom bonded to four organic groups and are valuable compounds with diverse applications, including as phase-transfer catalysts, surfactants, and disinfectants.[2][3]

This guide provides a comprehensive overview of the synthesis of this compound, a common quaternary ammonium salt, through the quaternization of N,N-dimethylbenzylamine with methyl iodide. It details the reaction mechanism, experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.

Reaction Mechanism: The Menshutkin Reaction

The synthesis of this compound is a classic example of the Menshutkin reaction, which proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[4][5] In this reaction, the tertiary amine, N,N-dimethylbenzylamine, acts as the nucleophile, utilizing the lone pair of electrons on the nitrogen atom. This nucleophile attacks the electrophilic carbon atom of the alkyl halide, methyl iodide.[5] The reaction occurs in a single, concerted step where the new carbon-nitrogen bond forms simultaneously with the cleavage of the carbon-iodine bond.[4] The iodide ion serves as the leaving group, resulting in the formation of the quaternary ammonium salt.[4][5]

The reaction rate is dependent on the concentrations of both the tertiary amine and the alkyl halide.[4] The choice of solvent also plays a critical role; polar solvents are typically used as they can solvate and stabilize the resulting ionic product.[5] Alkyl iodides are generally the most reactive alkylating agents, followed by bromides and then chlorides.[1]

Menshutkin_Reaction cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products N_N_dimethylbenzylamine N,N-dimethylbenzylamine (Nucleophile) TS [C₆H₅CH₂N(CH₃)₂---CH₃---I]‡ N_N_dimethylbenzylamine->TS S N 2 Attack Methyl_iodide Methyl Iodide (Electrophile) Methyl_iodide->TS Benzyltrimethylammonium Benzyltrimethylammonium Cation TS->Benzyltrimethylammonium Bond Formation/ Bond Cleavage Iodide Iodide Anion TS->Iodide

Caption: S(_N)2 mechanism of this compound synthesis.

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of this compound from N,N-dimethylbenzylamine and methyl iodide. This procedure has been shown to produce high yields of the desired product.[6]

Materials and Equipment
  • N,N-dimethylbenzylamine (C₆H₅CH₂N(CH₃)₂)

  • Methyl iodide (CH₃I)

  • Commercial absolute ethanol (C₂H₅OH)

  • Anhydrous diethyl ether ((C₂H₅)₂O)

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle or steam bath

  • Erlenmeyer flask

  • Suction filtration apparatus (Büchner funnel, filter flask)

  • Drying tubes (to protect from atmospheric moisture)

Synthesis Procedure
  • Reaction Setup: A solution of 135 g (1.0 mole) of N,N-dimethylbenzylamine in 200 ml of commercial absolute ethanol is placed in a three-necked flask equipped with a dropping funnel, a reflux condenser, and a mechanical stirrer.[6] The openings of the dropping funnel and condenser should be fitted with drying tubes to protect the reaction from atmospheric moisture.[6]

  • Addition of Methyl Iodide: While stirring the solution rapidly, 190 g (1.34 moles) of methyl iodide is added slowly from the dropping funnel. The initial addition should be slow, and the rate can then be adjusted to cause gentle refluxing of the solution.[6] The reaction is often exothermic, so controlling the addition rate is crucial.[5] This addition process typically takes about 30 minutes.[6]

  • Reaction Completion: After the addition of methyl iodide is complete, the reaction mixture is heated to reflux on a steam bath for an additional 30 minutes to ensure the reaction goes to completion.[6]

  • Product Crystallization and Precipitation: The reaction mixture is then transferred to a 2-liter Erlenmeyer flask. An additional 25 ml of absolute ethanol can be used to rinse the reaction flask and ensure complete transfer.[6] Upon cooling to room temperature, a significant portion of the this compound will crystallize out of the solution.[6] To precipitate the remaining product, 1 liter of anhydrous diethyl ether is added with stirring.[6]

  • Isolation and Purification: The solid product is collected by suction filtration using a Büchner funnel.[6] The collected solid is then washed with two 100-ml portions of anhydrous ether to remove any unreacted starting materials or impurities.[6]

  • Drying: The final product is dried in the air at room temperature.[6] The resulting this compound is typically pure enough for most applications.[6] For higher purity, recrystallization can be performed using a minimal amount of a hot solvent mixture, such as ethanol and water.[5]

Safety Precautions
  • Methyl iodide is toxic and a suspected carcinogen. This entire procedure should be conducted in a well-ventilated chemical fume hood.[3]

  • Diethyl ether is extremely flammable and can form explosive peroxides. Ensure that the ether used is free of peroxides.[6]

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound based on the protocol described above.

ParameterValueReference
Reactants
N,N-dimethylbenzylamine135 g (1.0 mole)[6]
Methyl Iodide190 g (1.34 moles)[6]
Solvent
Absolute Ethanol200 ml[6]
Precipitating Solvent
Anhydrous Diethyl Ether1 L[6]
Reaction Conditions
Addition Time~30 minutes[6]
Reflux Time30 minutes[6]
Product Information
Yield260–274 g (94–99%)[6]
Melting Point178–179 °C (decomposes)[6][7]
Molecular FormulaC₁₀H₁₆IN[8][9]
Molecular Weight277.15 g/mol [9]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_final Final Product prep 1. Dissolve N,N-dimethylbenzylamine in absolute ethanol add 2. Slowly add methyl iodide (exothermic, causes reflux) prep->add reflux 3. Heat under reflux for 30 minutes add->reflux cool 4. Cool to room temperature (crystallization begins) reflux->cool precipitate 5. Add anhydrous ether to complete precipitation cool->precipitate filter 6. Collect solid by suction filtration precipitate->filter wash 7. Wash with anhydrous ether filter->wash dry 8. Air dry the product wash->dry

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Direct Alkylation Synthesis of Benzyltrimethylammonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the direct alkylation method for synthesizing Benzyltrimethylammonium iodide, a quaternary ammonium salt with applications in organic synthesis and pharmaceutical research. This document details the underlying chemical principles, a step-by-step experimental protocol, and relevant quantitative data.

Introduction

This compound is a quaternary ammonium salt formed by the quaternization of a tertiary amine, N,N-dimethylbenzylamine, with methyl iodide. This process, known as direct alkylation, is a fundamental and widely used method for the synthesis of quaternary ammonium salts. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic methyl group of methyl iodide, displacing the iodide ion.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound via direct alkylation is a straightforward and high-yielding reaction. The overall transformation and the experimental workflow are depicted below.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product N,N-dimethylbenzylamine N,N-dimethylbenzylamine This compound This compound N,N-dimethylbenzylamine->this compound + Methyl iodide Methyl iodide Methyl iodide

Caption: Reaction scheme for the synthesis of this compound.

Experimental_Workflow A Dissolve N,N-dimethylbenzylamine in absolute ethanol B Slowly add methyl iodide A->B C Reflux the solution B->C D Cool to room temperature to crystallize C->D E Precipitate remaining product with anhydrous ether D->E F Filter the product E->F G Wash with anhydrous ether F->G H Air dry the final product G->H

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from a well-established procedure for the synthesis of this compound.[1]

3.1. Materials and Equipment

  • N,N-dimethylbenzylamine

  • Methyl iodide

  • Commercial absolute ethanol

  • Anhydrous ether (peroxide-free)

  • Three-necked flask

  • Dropping funnel

  • Reflux condenser

  • Stirrer

  • Steam bath

  • Erlenmeyer flask

  • Suction filtration apparatus

  • Drying tubes

3.2. Procedure

  • A solution of 135 g (1 mole) of N,N-dimethylbenzylamine in 200 ml of commercial absolute ethanol is placed in a three-necked flask equipped with a dropping funnel, a reflux condenser, and a stirrer.[1] The openings of the dropping funnel and condenser are protected with drying tubes to prevent atmospheric moisture from entering the reaction.

  • While stirring the solution rapidly, 190 g (1.34 moles) of methyl iodide is added slowly from the dropping funnel. The rate of addition should be controlled to cause gentle refluxing of the solution. This addition typically takes about 30 minutes.[1]

  • After the addition is complete, the solution is heated under reflux on a steam bath for an additional 30 minutes.[1]

  • The reaction mixture is then transferred to a 2-liter Erlenmeyer flask, using an additional 25 ml of absolute ethanol for rinsing.

  • Upon cooling to room temperature, a significant portion of the this compound crystallizes out of the solution.[1]

  • To precipitate the remaining product, 1 liter of anhydrous ether is added with stirring.[1]

  • The solid product is collected by suction filtration and washed with two 100-ml portions of anhydrous ether.[1]

  • The final product is dried in the air at room temperature.[1]

Quantitative Data

The direct alkylation synthesis of this compound provides a high yield of a pure product.

ParameterValueReference
Yield 260–274 g (94–99%)[1]
Melting Point 178–179 °C (decomposes)[1]
Molecular Formula C₁₀H₁₆IN[2][3]
Molecular Weight 277.15 g/mol [3]

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including:

  • Melting Point Analysis: Comparison with the literature value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Safety Considerations

  • Methyl iodide is a toxic and volatile compound and should be handled in a well-ventilated fume hood.

  • Anhydrous ether is highly flammable and peroxide-forming. Ensure it is free of peroxides before use.[1]

  • Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

The direct alkylation of N,N-dimethylbenzylamine with methyl iodide is an efficient and reliable method for the synthesis of this compound. The procedure provides a high yield of a pure product and can be readily performed in a standard laboratory setting. This technical guide provides researchers, scientists, and drug development professionals with the necessary information to successfully synthesize and characterize this important quaternary ammonium salt.

References

An In-depth Technical Guide to Benzyltrimethylammonium Iodide: A Quaternary Ammonium Salt for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyltrimethylammonium iodide (BTAI) is a quaternary ammonium salt that has garnered significant attention in various fields of chemical and pharmaceutical sciences. Its amphiphilic nature, combining a hydrophilic quaternary ammonium head with a lipophilic benzyl group, makes it a versatile compound with a wide range of applications. This technical guide provides a comprehensive overview of the core properties, synthesis, and key applications of this compound, with a focus on its role as a phase transfer catalyst. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a valuable resource for researchers and professionals in drug development and organic synthesis.

Core Properties of this compound

This compound is a white to off-white crystalline powder. It is soluble in water and alcohol and is known to be hygroscopic. Exposure to light or air can cause it to gradually turn yellow.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₆IN[2]
Molecular Weight 277.15 g/mol [2]
CAS Number 4525-46-6[2]
Appearance White to off-white crystalline powder[1]
Melting Point 178-179 °C[1]
Solubility Soluble in water and alcohol[1]
Hygroscopicity Hygroscopic[1]
Spectral Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques. The characteristic spectral data are summarized below.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different protons in its structure.

Chemical Shift (ppm)MultiplicityAssignment
~7.5-7.6MultipletAromatic protons (C₆H₅)
~4.6SingletMethylene protons (-CH₂-)
~3.1SingletMethyl protons (-N(CH₃)₃)

The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrational frequencies of its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3000-3100MediumAromatic C-H stretch
~2850-2950MediumAliphatic C-H stretch
~1450-1500Medium-StrongAromatic C=C stretch
~1400MediumC-H bend (methyl/methylene)
~900-1000Medium-StrongC-N stretch

Synthesis of this compound

This compound is typically synthesized via the quaternization of N,N-dimethylbenzylamine with methyl iodide.

Experimental Protocol

The following protocol is a widely accepted method for the synthesis of this compound:

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, reflux condenser, and a mechanical stirrer, dissolve N,N-dimethylbenzylamine (1.0 mole) in absolute ethanol.

  • Addition of Methyl Iodide: While stirring the solution, slowly add methyl iodide (1.1-1.2 moles) from the dropping funnel. The addition is exothermic and may cause the ethanol to reflux.

  • Reaction Completion: After the addition is complete, heat the mixture at reflux for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Crystallization: Cool the reaction mixture to room temperature to allow the product to crystallize. The crystallization can be further induced by the addition of diethyl ether.

  • Isolation and Purification: Collect the crystalline product by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven. The typical yield for this reaction is high, often exceeding 90%.

Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product N,N-dimethylbenzylamine N,N-dimethylbenzylamine Mix_and_stir Mix and Stir in Reaction Vessel N,N-dimethylbenzylamine->Mix_and_stir Methyl_iodide Methyl Iodide Methyl_iodide->Mix_and_stir Ethanol Ethanol (Solvent) Ethanol->Mix_and_stir Reflux Heat to Reflux Mix_and_stir->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Precipitate with Diethyl Ether Cool->Precipitate Filter_and_Dry Filter and Dry Precipitate->Filter_and_Dry BTAI This compound Filter_and_Dry->BTAI

Figure 1: Synthesis workflow for this compound.

Applications in Organic Synthesis: Phase Transfer Catalysis

One of the most prominent applications of this compound is as a phase transfer catalyst (PTC).[1] PTCs facilitate the reaction between reactants located in different immiscible phases (typically aqueous and organic) by transporting a reactant from one phase to another.

Mechanism of Phase Transfer Catalysis

The catalytic cycle of this compound in a typical nucleophilic substitution reaction (e.g., Williamson ether synthesis) is illustrated below.

G NaY Na⁺Y⁻ QX_aq Q⁺I⁻ QY_aq Q⁺Y⁻ QX_aq->QY_aq QY_org Q⁺Y⁻ QY_aq->QY_org Phase Transfer NaX_aq Na⁺I⁻ RX_org R-X RY_org R-Y (Product) RX_org->RY_org QY_org->RY_org Nucleophilic Attack QX_org Q⁺I⁻ QY_org->QX_org RY_org->QX_org QX_org->QX_aq Phase Transfer QX_org->NaX_aq

Figure 2: Mechanism of phase transfer catalysis with this compound (Q⁺I⁻).

In this cycle, the quaternary ammonium cation (Q⁺) forms an ion pair with the nucleophile (Y⁻) in the aqueous phase. This lipophilic ion pair then migrates into the organic phase, where the "naked" and highly reactive nucleophile attacks the organic substrate (R-X) to form the product (R-Y). The catalyst cation then pairs with the leaving group (X⁻) and returns to the aqueous phase to repeat the cycle.

Representative Applications and Quantitative Data

This compound has been successfully employed as a phase transfer catalyst in a variety of organic transformations.

The Williamson ether synthesis is a classic example where BTAI can significantly improve reaction rates and yields.

PhenolAlkyl HalideCatalystConditionsYield (%)
PhenolBenzyl ChlorideBTAI (5 mol%)Toluene/50% NaOH, 80°C, 4h>90
4-MethoxyphenolEthyl BromideBTAI (5 mol%)Dichloromethane/50% KOH, rt, 6h~85
Experimental Protocol: O-Alkylation of Phenol
  • Reaction Setup: To a stirred solution of phenol (10 mmol) and this compound (0.5 mmol) in toluene (20 mL), add a 50% aqueous solution of sodium hydroxide (10 mL).

  • Addition of Alkylating Agent: Add the alkyl halide (11 mmol) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 80-90°C and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature, add water, and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Other Notable Applications

Beyond its role in phase transfer catalysis, this compound finds utility in other specialized areas.

Drug Development and Delivery

In pharmaceutical research, quaternary ammonium salts can act as ion-pairing agents to enhance the lipophilicity and membrane permeability of hydrophilic drug molecules. While specific studies focusing solely on this compound are limited, the principle of using such agents in drug delivery systems is well-established. They can be incorporated into micellar or liposomal formulations to improve drug loading and release characteristics.

Electrochemical Sensors

The ionic nature of this compound makes it a candidate for use in the fabrication of ion-selective electrodes (ISEs). The quaternary ammonium cation can be incorporated into a PVC membrane to create a sensor that is selective for certain anions.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.

Hazard Identification
HazardDescription
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation Causes skin irritation.
Eye Damage/Irritation Causes serious eye irritation.
Respiratory Irritation May cause respiratory irritation.
Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield.

  • Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from light and moisture.

Conclusion

This compound is a versatile and valuable quaternary ammonium salt with significant applications in organic synthesis, particularly as a phase transfer catalyst. Its ease of synthesis, high catalytic activity, and utility in various chemical transformations make it an important tool for researchers in both academic and industrial settings. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering a foundational resource for scientists and drug development professionals. Further research into its applications in drug delivery and materials science is warranted to fully explore the potential of this compound.

References

An In-Depth Technical Guide to the Safe Handling and Application of Benzyltrimethylammonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Benzyltrimethylammonium iodide (BTAI), a quaternary ammonium salt widely utilized in organic synthesis and various research applications. This document details its chemical and physical properties, potential hazards, safe handling and storage procedures, and emergency protocols. Furthermore, it presents detailed experimental methodologies for its synthesis and its application as a phase transfer catalyst, a core function in modern synthetic chemistry.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1][2] It is soluble in water and alcohol and is known to be hygroscopic and light-sensitive, gradually turning yellow upon exposure to light or air.[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 4525-46-6[1][2]
Molecular Formula C₁₀H₁₆IN[3][4]
Molecular Weight 277.15 g/mol [1][3]
Melting Point 178-179 °C[1][3]
Appearance White to off-white crystalline powder[1][2]
Solubility Soluble in water and alcohol[3]
Sensitivity Light-sensitive and hygroscopic[1]

Hazard Identification and Safety Precautions

This compound is classified as harmful and an irritant.[3][4] It is harmful if swallowed, inhaled, or in contact with skin.[3] It also causes irritation to the eyes, respiratory system, and skin.[3]

Table 2: GHS Hazard Statements for this compound

CodeHazard StatementReferences
H302Harmful if swallowed[4]
H315Causes skin irritation[4]
H319Causes serious eye irritation[4]
H335May cause respiratory irritation[4]
Personal Protective Equipment (PPE)

To ensure safe handling, the following personal protective equipment is mandatory:

  • Eye and Face Protection: Chemical safety goggles or a face shield should be worn to protect against dust particles and splashes.[5][6]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and protective clothing are necessary to prevent skin contact.[5][6]

  • Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator for dusts should be used.[5][7]

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[8] Eyewash stations and safety showers must be readily accessible in the immediate work area.[8][9]

Safe Handling, Storage, and Disposal

Handling: Avoid creating dust when handling the solid material.[5][9] Wash hands thoroughly after handling.[5] Avoid contact with eyes, skin, and clothing.[5]

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[1] The compound should be protected from light and moisture due to its sensitivity.[1][10]

Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[8][11] One recommended method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[5] Do not allow the chemical to enter drains or waterways.[10][12]

Emergency Procedures

Table 3: First Aid Measures

Exposure RouteFirst Aid ProcedureReferences
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Skin Contact Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[5]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][9]

In case of a spill, evacuate the area and wear appropriate PPE.[6] For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[5][6]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from N,N-dimethylbenzylamine and methyl iodide.[13]

Materials:

  • N,N-dimethylbenzylamine

  • Methyl iodide

  • Absolute ethanol

  • Anhydrous ether

Equipment:

  • Three-necked flask

  • Dropping funnel

  • Reflux condenser

  • Stirrer

  • Heating mantle

  • Erlenmeyer flask

  • Suction filtration apparatus

Procedure:

  • Place a solution of 135 g (1 mole) of N,N-dimethylbenzylamine in 200 ml of absolute ethanol into a three-necked flask equipped with a dropping funnel, reflux condenser, and stirrer.

  • Protect the openings of the dropping funnel and condenser from atmospheric moisture with drying tubes.

  • While stirring the solution rapidly, slowly add 190 g (1.34 moles) of methyl iodide from the dropping funnel at a rate that causes gentle reflux.

  • After the addition is complete (approximately 30 minutes), heat the solution to reflux on a steam bath for an additional 30 minutes.

  • Transfer the solution to a 2-liter Erlenmeyer flask.

  • Upon cooling to room temperature, a significant portion of the product will crystallize.

  • Precipitate the remaining product by adding 1 liter of anhydrous ether with stirring.

  • Collect the product by suction filtration, wash with two 100-ml portions of anhydrous ether, and air dry.

  • The expected yield of this compound is 260–274 g (94–99%).

G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product N,N-dimethylbenzylamine N,N-dimethylbenzylamine Reaction in Ethanol Reaction in Ethanol N,N-dimethylbenzylamine->Reaction in Ethanol Methyl iodide Methyl iodide Methyl iodide->Reaction in Ethanol Reflux Reflux Reaction in Ethanol->Reflux Crystallization & Precipitation Crystallization & Precipitation Reflux->Crystallization & Precipitation Filtration & Drying Filtration & Drying Crystallization & Precipitation->Filtration & Drying This compound This compound Filtration & Drying->this compound

Synthesis Workflow
Application as a Phase Transfer Catalyst

This compound is an effective phase transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases (e.g., an aqueous and an organic phase).[2][14] The quaternary ammonium cation transports the reactive anion from the aqueous phase to the organic phase where the reaction occurs.[15][16]

Mechanism of Phase Transfer Catalysis:

  • Anion Exchange: In the aqueous phase, the Benzyltrimethylammonium cation (Q⁺) exchanges its iodide anion (I⁻) for the reactive anion (Y⁻) from an inorganic salt (e.g., NaY).[15]

  • Phase Transfer: The newly formed lipophilic ion pair (Q⁺Y⁻) migrates across the phase boundary into the organic phase.[15]

  • Reaction in Organic Phase: In the organic phase, the "naked" and highly reactive anion (Y⁻) reacts with the organic substrate (RX) to form the product (RY).[15]

  • Catalyst Regeneration: The cation (Q⁺) pairs with the leaving group anion (X⁻) and returns to the aqueous phase to repeat the cycle.[15]

G Mechanism of Phase Transfer Catalysis cluster_aqueous Aqueous Phase cluster_organic Organic Phase A_Start Q⁺I⁻ + Na⁺Y⁻ O_Start Q⁺Y⁻ + RX A_Start->O_Start Phase Transfer A_End Q⁺X⁻ + Na⁺I⁻ A_End->A_Start Anion Exchange O_End RY + Q⁺X⁻ O_Start->O_End Reaction O_End->A_End Phase Transfer

Catalytic Cycle

Example Protocol: Williamson Ether Synthesis (General Procedure)

This protocol outlines the general steps for a Williamson ether synthesis using this compound as a phase transfer catalyst.

Materials:

  • Alcohol or phenol

  • Alkyl halide

  • Sodium hydroxide (solid or 50% aqueous solution)

  • This compound (catalytic amount)

  • Organic solvent (e.g., dichloromethane, toluene)

  • Water

  • Brine

Procedure:

  • In a round-bottom flask, dissolve the alcohol or phenol in the organic solvent.

  • Add the solid sodium hydroxide or the 50% aqueous solution.

  • Add a catalytic amount of this compound to the mixture.

  • Add the alkyl halide to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water to dissolve the inorganic salts.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the ether by column chromatography or distillation.

Toxicological Information

This compound is poisonous by intraperitoneal and intravenous routes.[1] The LD50 (intraperitoneal, mouse) is reported as 41 mg/kg.[1][3] Upon heating to decomposition, it may emit very toxic fumes of nitrogen oxides (NOx), ammonia (NH₃), and iodide.[1]

Table 4: Acute Toxicity Data

RouteSpeciesValueReferences
IntraperitonealMouseLD50: 41 mg/kg[1][3]

Conclusion

This compound is a valuable reagent in organic synthesis, particularly as a phase transfer catalyst. Its effective use requires a thorough understanding of its properties and strict adherence to safety protocols. This guide provides the essential information for researchers, scientists, and drug development professionals to handle and utilize this compound safely and effectively in a laboratory setting. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

References

Benzyltrimethylammonium Iodide: An In-depth Technical Guide to Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyltrimethylammonium iodide is a quaternary ammonium salt with significant applications in organic synthesis and the pharmaceutical industry, primarily as a phase-transfer catalyst.[1] Understanding its stability and degradation profile is critical for ensuring its effective and safe use in these applications. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions and details the primary degradation pathways. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols for stability assessment and summarizing key data to support formulation development and quality control.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1][2] It is soluble in water and alcohol. Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₆IN[3]
Molecular Weight 277.14 g/mol [3]
Melting Point 178-179 °C[1][2]
Appearance White to off-white crystalline powder[1][2]
Solubility Soluble in water and alcohol[4]
Storage Conditions Room temperature, protected from light[5]

Stability Profile

The stability of this compound is influenced by several factors, including temperature, light, humidity, and pH. The presence of the iodide anion can also impact its stability compared to other halide salts.

Thermal Stability
Photostability

This compound is known to be sensitive to light.[4] Exposure to light, particularly UV radiation, can lead to the formation of colored degradation products, often resulting in a yellowing of the material.[4] Photodegradation can proceed through various mechanisms, including the formation of radical species that can initiate further degradation reactions.

Stability in Solution

The stability of this compound in solution is highly dependent on the solvent and the pH of the medium.

  • pH Stability : In alkaline (basic) conditions, benzyltrimethylammonium cation is susceptible to degradation. A study on benzyltrimethylammonium hydroxide demonstrated that it is reasonably stable at 80°C, with a projected half-life of approximately 4 years in 2M KOH.[6][7] However, at higher temperatures (e.g., 160°C), degradation is significantly accelerated. The primary degradation mechanisms in basic media are Hofmann elimination and nucleophilic attack by hydroxide ions. In acidic and neutral conditions, the cation is generally more stable.

  • Solvent Effects : The choice of solvent can influence the rate and mechanism of degradation. Protic solvents may participate in solvolysis reactions, while the polarity of the solvent can affect the stability of the ionic species.

Degradation Pathways

The degradation of this compound can occur through several pathways, leading to a variety of degradation products. The predominant mechanisms are nucleophilic substitution and elimination reactions.

Nucleophilic Substitution (SN2)

In the presence of nucleophiles, such as hydroxide ions or solvent molecules, this compound can undergo SN2 reactions. This can involve nucleophilic attack at either the benzylic carbon or one of the methyl carbons.

  • Attack at the Benzylic Carbon : This results in the formation of benzyl alcohol (in the presence of hydroxide) or a corresponding benzyl ether or ester, and trimethylamine.

  • Attack at a Methyl Carbon : This leads to the formation of N,N-dimethylbenzylamine and methyl iodide or other methylated species.

Hofmann Elimination

When a quaternary ammonium salt with a beta-hydrogen is treated with a strong base, it can undergo an E2 elimination reaction known as the Hofmann elimination. In the case of this compound, this pathway is less likely as there are no beta-hydrogens on the benzyl or methyl groups relative to the nitrogen. However, for substituted benzyltrimethylammonium salts, this pathway could become relevant.

Sommelet-Hauser and Stevens Rearrangements

Under very strong basic conditions, such as with sodium amide, quaternary ammonium salts can undergo rearrangement reactions like the Sommelet-Hauser and Stevens rearrangements. These are less common degradation pathways under typical storage and use conditions.

Figure 1. Primary Degradation Pathways of Benzyltrimethylammonium Cation. BTM Benzyltrimethylammonium Cation SN2_Benzyl SN2 at Benzyl Carbon BTM->SN2_Benzyl SN2_Methyl SN2 at Methyl Carbon BTM->SN2_Methyl Deg_Prod_Benzyl Benzyl Alcohol/Ether & Trimethylamine SN2_Benzyl->Deg_Prod_Benzyl Deg_Prod_Methyl N,N-Dimethylbenzylamine & Methyl Halide/Alcohol SN2_Methyl->Deg_Prod_Methyl Nu Nucleophile (e.g., OH⁻) Nu->SN2_Benzyl Nu->SN2_Methyl

Caption: Primary degradation pathways for the benzyltrimethylammonium cation.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound involves a series of experiments designed to evaluate its degradation under various stress conditions. These studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for elucidating degradation pathways and developing stability-indicating analytical methods.[8][9][10] The following conditions are typically employed:

4.1.1. Acidic and Basic Hydrolysis

  • Objective : To assess the stability of this compound in acidic and basic aqueous solutions.

  • Protocol :

    • Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.

    • Maintain the solutions at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it if necessary, and dilute to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC method.

4.1.2. Oxidative Degradation

  • Objective : To evaluate the susceptibility of this compound to oxidation.

  • Protocol :

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3-30%).

    • Store the solution at room temperature for a specified duration, protected from light.

    • At selected time points, take aliquots and quench any remaining oxidizing agent if necessary (e.g., with sodium bisulfite).

    • Analyze the samples by HPLC.

4.1.3. Thermal Degradation (Solid State)

  • Objective : To determine the thermal stability of solid this compound.

  • Protocol :

    • Place a known amount of solid this compound in a controlled temperature and humidity chamber.

    • Expose the solid to elevated temperatures (e.g., 60°C, 80°C) for an extended period.

    • At various intervals, remove samples and dissolve them in a suitable solvent for HPLC analysis.

    • For more detailed thermal analysis, perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6][11][12]

4.1.4. Photodegradation

  • Objective : To assess the impact of light exposure on the stability of this compound.

  • Protocol :

    • Expose a thin layer of solid this compound or its solution in a photochemically inert transparent container to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark under the same temperature conditions.

    • After a defined exposure period (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter), analyze both the exposed and control samples by HPLC.

Figure 2. General Workflow for Forced Degradation Studies. start Benzyltrimethylammonium Iodide Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Sample at Time Intervals stress->sampling analysis Analyze using Stability-Indicating Method (e.g., HPLC) sampling->analysis identification Identify & Characterize Degradation Products (e.g., LC-MS, NMR) analysis->identification pathway Elucidate Degradation Pathways identification->pathway

References

Methodological & Application

Application Notes and Protocols: Benzyltrimethylammonium Iodide in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyltrimethylammonium iodide (BTMAI) is a quaternary ammonium salt that serves as an effective phase-transfer catalyst (PTC) in a variety of organic reactions, particularly in nucleophilic substitution reactions.[1] Its amphiphilic nature, possessing a hydrophilic quaternary ammonium head and a lipophilic benzyl group, enables the transport of anions from an aqueous or solid phase into an organic phase. This transfer facilitates reactions between reactants that are otherwise immiscible, leading to increased reaction rates, higher yields, and milder reaction conditions. These attributes make BTMAI a valuable tool in organic synthesis, including the development of pharmaceutical compounds. This document provides an overview of the applications of BTMAI in nucleophilic substitution reactions, along with generalized experimental protocols and relevant data.

Mechanism of Action in Phase-Transfer Catalysis

In a typical biphasic nucleophilic substitution reaction, the nucleophile (Nu⁻) resides in the aqueous phase (often as a salt, e.g., NaNu) while the organic substrate (R-X) is in the organic phase. The phase-transfer catalyst, this compound ([BnNMe₃]⁺I⁻), facilitates the reaction through the following steps:

  • Anion Exchange: At the interface of the two phases, the iodide anion of the catalyst is exchanged for the nucleophile anion (Nu⁻) from the aqueous phase, forming a lipophilic ion pair, [BnNMe₃]⁺Nu⁻.

  • Phase Transfer: This newly formed ion pair is soluble in the organic phase and migrates from the interface into the bulk of the organic solvent.

  • Nucleophilic Attack: In the organic phase, the "naked" and highly reactive nucleophile attacks the organic substrate (R-X) in a classic Sₙ2 reaction, forming the product (R-Nu) and displacing the leaving group (X⁻).

  • Catalyst Regeneration: The catalyst cation ([BnNMe₃]⁺) then pairs with the leaving group anion (X⁻) to form [BnNMe₃]⁺X⁻, which returns to the aqueous phase or the interface to repeat the catalytic cycle.

This catalytic cycle allows the reaction to proceed efficiently without the need for harsh conditions or expensive, anhydrous polar apathetic solvents.

PTC_Mechanism Na_Nu Na⁺Nu⁻ Na_X Na⁺X⁻ BTMA_X [BnNMe₃]⁺X⁻ BTMA_Nu [BnNMe₃]⁺Nu⁻ BTMA_X->BTMA_Nu Anion Exchange RX R-X RNu R-Nu RNu->BTMA_X Catalyst Regeneration BTMA_Nu->RX Nucleophilic Attack (Sₙ2)

Caption: General mechanism of phase-transfer catalysis using this compound.

Applications in Nucleophilic Substitution Reactions

This compound and similar phase-transfer catalysts are widely used in various nucleophilic substitution reactions, including:

  • Williamson Ether Synthesis: The formation of ethers from an alkoxide and an organic halide. Phase-transfer catalysis is particularly useful for the synthesis of unsymmetrical ethers.

  • Ester Synthesis: The reaction between a carboxylate salt and an alkyl halide to form an ester.

  • Alkylation Reactions: C-alkylation, N-alkylation, and S-alkylation of various substrates.

  • Cyanation Reactions: The introduction of a nitrile group using an alkali metal cyanide.

  • Azide Synthesis: The substitution of a leaving group with an azide anion.

While specific quantitative data for this compound is not extensively available in the provided search results, the following tables summarize representative data for similar quaternary ammonium salts in nucleophilic substitution reactions to illustrate the expected efficacy.

Representative Data for Williamson Ether Synthesis

The Williamson ether synthesis is a classic Sₙ2 reaction where an alkoxide displaces a halide from an alkyl halide to form an ether.[2][3][4] Phase-transfer catalysis can significantly improve the yield and reaction conditions.

CatalystAlkyl HalideAlcoholBaseSolventTemp. (°C)Time (h)Yield (%)
Tetrabutylammonium iodideEthyl iodideBenzyl alcoholK₂CO₃TolueneReflux591
Tetrabutylammonium bromideMethyl iodide4-MethoxyphenolNaOHDichloromethaneRT2495
Benzyltriethylammonium chlorideBenzyl chloridePhenolNaOH (50% aq.)Dichloromethane40298

This table presents a compilation of typical results from various sources for comparative purposes. Reaction conditions and yields may vary depending on the specific substrates and catalyst used.

Representative Data for Ester Synthesis

The synthesis of esters via nucleophilic substitution of an alkyl halide with a carboxylate salt is another area where phase-transfer catalysis is beneficial.

CatalystAlkyl HalideCarboxylic Acid SaltSolventTemp. (°C)Time (h)Yield (%)
Tetrabutylammonium iodideBenzyl bromideSodium acetateToluene100392
Aliquat 336n-Octyl bromideSodium benzoateNo Solvent1101.599
Benzyltrimethylammonium chlorideEthyl bromidePotassium propionateAcetonitrileReflux488

This table presents a compilation of typical results from various sources for comparative purposes. Reaction conditions and yields may vary depending on the specific substrates and catalyst used.

Experimental Protocols

The following are generalized protocols for conducting nucleophilic substitution reactions using a phase-transfer catalyst like this compound. Researchers should optimize the conditions for their specific substrates.

General Protocol for Williamson Ether Synthesis

This protocol describes the synthesis of an ether from an alcohol and an alkyl halide using this compound as a phase-transfer catalyst.

Materials:

  • Alcohol

  • Alkyl halide

  • This compound (1-5 mol%)

  • Solid base (e.g., potassium carbonate, sodium hydroxide)

  • Anhydrous organic solvent (e.g., toluene, dichloromethane)

  • Deionized water

  • Saturated brine solution

  • Anhydrous drying agent (e.g., magnesium sulfate, sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the alcohol (1.0 eq), alkyl halide (1.1-1.5 eq), this compound (0.01-0.05 eq), and the organic solvent.

  • Base Addition: Add the solid base (2.0-3.0 eq) to the reaction mixture.

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (typically ranging from room temperature to reflux). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid base and wash the filter cake with the organic solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure ether.

Experimental_Workflow start Start setup Reaction Setup: - Alcohol - Alkyl Halide - BTMAI - Solvent start->setup add_base Add Solid Base setup->add_base react Heat and Stir (Monitor by TLC/GC) add_base->react workup Cool and Filter react->workup extract Wash with Water and Brine workup->extract dry Dry with Anhydrous Agent extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end Pure Product purify->end

Caption: A typical experimental workflow for a phase-transfer catalyzed reaction.

General Protocol for Ester Synthesis

This protocol outlines the synthesis of an ester from a carboxylic acid salt and an alkyl halide using this compound as a phase-transfer catalyst.

Materials:

  • Carboxylic acid salt (or carboxylic acid and a base to form the salt in situ)

  • Alkyl halide

  • This compound (1-5 mol%)

  • Organic solvent (e.g., toluene, acetonitrile)

  • Deionized water

  • Saturated brine solution

  • Anhydrous drying agent (e.g., magnesium sulfate, sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the carboxylic acid salt (1.0 eq), alkyl halide (1.1-1.5 eq), this compound (0.01-0.05 eq), and the organic solvent. If starting from a carboxylic acid, add a suitable base (e.g., potassium carbonate) to form the carboxylate in situ.

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (typically reflux). Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid is present, filter the mixture and wash the solid with the organic solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with deionized water and then with brine to remove any remaining salts and the catalyst.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by distillation or column chromatography to yield the pure ester.

Conclusion

This compound is a versatile and efficient phase-transfer catalyst for promoting nucleophilic substitution reactions. Its ability to facilitate reactions between immiscible reactants under mild conditions makes it a valuable reagent in organic synthesis for academic research and industrial applications, including drug development. The provided protocols offer a general guideline for the application of BTMAI and similar catalysts in common nucleophilic substitution reactions. For optimal results, reaction conditions should be tailored to the specific substrates and desired products.

References

Application Notes and Protocols for Benzyltrimethylammonium Iodide in Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the formation of ethers from an organohalide and a deprotonated alcohol (alkoxide).[1][2][3] This SN2 reaction is widely employed in both laboratory and industrial settings for the synthesis of symmetrical and unsymmetrical ethers, which are common structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] The efficiency of the Williamson ether synthesis can be significantly enhanced by the use of phase-transfer catalysts (PTCs), especially in biphasic reaction systems. Benzyltrimethylammonium iodide is a quaternary ammonium salt that functions as an effective phase-transfer catalyst, facilitating the transfer of the alkoxide nucleophile from an aqueous or solid phase into an organic phase where the alkyl halide substrate resides.[4] This application note provides a detailed protocol for the use of this compound in the Williamson ether synthesis, along with relevant data and mechanistic insights.

Mechanism of Action: Phase-Transfer Catalysis

In a typical Williamson ether synthesis involving an aqueous and an organic phase, the alkoxide is often present in the aqueous phase as a salt (e.g., sodium or potassium alkoxide), while the alkyl halide is dissolved in the organic solvent. The two reactants are immiscible, leading to a slow reaction rate. This compound accelerates the reaction by acting as a shuttle for the alkoxide ion.

The catalytic cycle can be summarized as follows:

  • Anion Exchange: In the aqueous phase, the benzyltrimethylammonium cation exchanges its iodide anion for the alkoxide anion.

  • Phase Transfer: The newly formed ion pair, consisting of the lipophilic benzyltrimethylammonium cation and the alkoxide anion, is soluble in the organic phase and migrates across the phase boundary.

  • SN2 Reaction: In the organic phase, the "naked" and highly reactive alkoxide anion attacks the alkyl halide in a classic SN2 reaction, forming the ether product.

  • Catalyst Regeneration: The benzyltrimethylammonium cation then pairs with the halide anion (leaving group from the alkyl halide) and returns to the aqueous phase to begin a new catalytic cycle.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Williamson ether synthesis of various ethers using quaternary ammonium salts as phase-transfer catalysts. While specific data for this compound is limited in readily available literature, the data for analogous catalysts such as Benzyltrimethylammonium chloride and Tetrabutylammonium bromide provide a strong indication of expected performance.

EntryAlcohol/PhenolAlkyl HalideBaseCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1PhenolBenzyl Bromide50% NaOH5Toluene802>95
24-EthylphenolMethyl Iodide25% NaOH5None60-651~90
31-Naphtholn-Butyl BromideK₂CO₃10AcetonitrileReflux585
42-NaphtholEthyl IodideK₂CO₃10DMF70392
5Benzyl Alcoholn-Butyl Bromide50% NaOH5None702.588

Note: Data is compiled and representative of typical results from various sources using similar quaternary ammonium phase-transfer catalysts. Actual yields may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

General Protocol for the Synthesis of Aryl Ethers using this compound

This protocol describes a general procedure for the O-alkylation of a phenol with an alkyl halide using this compound as a phase-transfer catalyst under biphasic conditions.

Materials:

  • Phenol (1.0 eq)

  • Alkyl halide (1.1 - 1.5 eq)

  • Sodium hydroxide (2.0 - 3.0 eq) or Potassium carbonate (2.0 eq)

  • This compound (1-5 mol%)

  • Organic solvent (e.g., Toluene, Dichloromethane, or Acetonitrile)

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq), the organic solvent, and the this compound (1-5 mol%).

  • Base Addition: In a separate beaker, prepare an aqueous solution of sodium hydroxide or add solid potassium carbonate to the reaction mixture.

  • Reaction Initiation: With vigorous stirring, add the base to the reaction mixture.

  • Alkyl Halide Addition: Add the alkyl halide (1.1 - 1.5 eq) to the vigorously stirred biphasic mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 50-100 °C) and maintain vigorous stirring to ensure efficient mixing of the phases. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid base like potassium carbonate was used, filter the mixture. Transfer the filtrate to a separatory funnel.

  • Extraction: Add water to the separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel, distillation, or recrystallization, as appropriate for the specific ether synthesized.

Visualizations

Experimental Workflow for Williamson Ether Synthesis

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Phenol, Solvent, and this compound C Add Base to Reaction Mixture A->C B Prepare Aqueous Base Solution B->C D Add Alkyl Halide C->D E Heat and Stir Vigorously D->E F Monitor by TLC/GC E->F G Cool and Filter (if necessary) F->G Reaction Complete H Aqueous Work-up (Wash with Water and Brine) G->H I Dry and Concentrate H->I J Purify Product I->J

Caption: A typical experimental workflow for the Williamson ether synthesis using a phase-transfer catalyst.

Signaling Pathway: Phase-Transfer Catalysis Cycle

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase Aq_Cat [Q+]I⁻ Ion_Exchange [Q+]OR⁻ + NaI Aq_Cat->Ion_Exchange Alkoxide RO⁻Na⁺ Alkoxide->Ion_Exchange Org_Cat [Q+]OR⁻ Ion_Exchange->Org_Cat Phase Transfer SN2 ROR' + [Q+]X⁻ Org_Cat->SN2 Alkyl_Halide R'X Alkyl_Halide->SN2 SN2->Aq_Cat Phase Transfer

Caption: The catalytic cycle of this compound (Q⁺I⁻) in Williamson ether synthesis.

References

Application Notes and Protocols: Benzyltrimethylammonium Iodide for the Synthesis of Benzyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl esters are valuable intermediates in organic synthesis, serving as protecting groups for carboxylic acids and as key structural motifs in pharmaceuticals and fine chemicals. This document provides detailed application notes and protocols for the synthesis of benzyl esters from carboxylic acids using benzyltrimethylammonium iodide. While not a direct benzylating agent, this compound serves as a highly effective phase-transfer catalyst (PTC) in the reaction between a carboxylate salt and a benzyl halide. The presence of the iodide counter-ion can also enhance the reaction rate through the in situ formation of the more reactive benzyl iodide. This methodology offers a robust and efficient route to benzyl esters under relatively mild conditions.

Introduction

The esterification of carboxylic acids is a fundamental transformation in organic chemistry. The synthesis of benzyl esters, in particular, is of significant importance due to their utility as protecting groups that can be cleaved under mild hydrogenolysis conditions. Traditional methods for benzyl ester formation often involve direct esterification with benzyl alcohol under acidic conditions, which may not be suitable for sensitive substrates. An alternative and widely used method is the reaction of a carboxylate salt with a benzyl halide. However, this reaction is often slow due to the low solubility of the carboxylate salt in the organic solvent required to dissolve the benzyl halide.

Phase-transfer catalysis (PTC) provides an elegant solution to this problem. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the carboxylate anion from the aqueous or solid phase into the organic phase, where it can readily react with the benzyl halide. This compound is a suitable PTC for this transformation. The quaternary ammonium cation forms an ion pair with the carboxylate anion, rendering it soluble in the organic phase. Furthermore, the iodide anion can participate in a Finkelstein-type reaction with the benzyl halide (e.g., benzyl chloride), generating the more reactive benzyl iodide in situ, which can accelerate the overall reaction rate.

Reaction Mechanism and Workflow

The synthesis of benzyl esters using this compound as a phase-transfer catalyst proceeds through a well-established mechanism. The overall process involves the transfer of the carboxylate anion into the organic phase, followed by a nucleophilic substitution reaction.

G RCOONa R-COO⁻Na⁺ (Carboxylate Salt) BTA_RCOO BnMe₃N⁺R-COO⁻ (Ion Pair) RCOONa->BTA_RCOO Ion Exchange BTAI_aq BnMe₃N⁺I⁻ (this compound) BnCl Bn-Cl (Benzyl Chloride) BnOOCR Bn-OOCR (Benzyl Ester) BTA_RCOO->BnOOCR SN2 Reaction BTACl_org BnMe₃N⁺Cl⁻ BTACl_org->BTAI_aq Catalyst Regeneration G start Start reactants Combine Carboxylic Acid Salt, Benzyl Halide, this compound, and Organic Solvent start->reactants reaction Heat the reaction mixture with vigorous stirring reactants->reaction monitoring Monitor reaction progress by TLC or GC reaction->monitoring workup Aqueous Workup: - Separate phases - Wash organic layer - Dry over Na₂SO₄ monitoring->workup Reaction Complete purification Purify the crude product (e.g., column chromatography or distillation) workup->purification product Obtain pure Benzyl Ester purification->product

Benzyltrimethylammonium iodide in C-I bond formation reactions

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of current literature does not indicate that Benzyltrimethylammonium iodide (BTMNI) is directly employed as a primary reagent for C-I bond formation reactions. Its primary applications in synthetic chemistry appear to be in other areas, such as its use in the formation of cocrystals. However, for researchers interested in this compound, this document provides detailed notes on its synthesis, properties, and a discussion of general C-I bond formation methodologies where a quaternary ammonium iodide salt could potentially play an indirect role, for instance, as a phase-transfer catalyst.

Application Notes: this compound

Chemical Properties and Data:

This compound is a quaternary ammonium salt. Below is a summary of its key chemical data.

PropertyValue
CAS Number 4525-46-6
Molecular Formula C₁₀H₁₆IN
Molecular Weight 277.15 g/mol
Appearance White to light yellow crystalline powder
Melting Point 178-179 °C (decomposes)[1]
Solubility Soluble in ethanol[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from N,N-dimethylbenzylamine and methyl iodide.[1]

Materials:

  • N,N-dimethylbenzylamine

  • Methyl iodide

  • Absolute ethanol

  • Anhydrous ether

  • Three-necked flask

  • Dropping funnel

  • Reflux condenser

  • Stirrer

  • Drying tubes

  • Erlenmeyer flask

  • Suction filtration apparatus

Procedure:

  • A solution of 135 g (1 mole) of N,N-dimethylbenzylamine in 200 ml of absolute ethanol is placed in a three-necked flask equipped with a dropping funnel, reflux condenser, and a stirrer. The openings are protected with drying tubes.

  • While stirring the solution rapidly, 190 g (1.34 moles) of methyl iodide is added slowly from the dropping funnel at a rate that causes gentle refluxing.

  • After the addition is complete (approximately 30 minutes), the solution is heated under reflux on a steam bath for an additional 30 minutes.

  • The solution is then transferred to a 2-liter Erlenmeyer flask, using an additional 25 ml of absolute ethanol for rinsing.

  • Upon cooling to room temperature, a significant portion of the product crystallizes.

  • The remaining product is precipitated by the addition of 1 liter of anhydrous ether with stirring.

  • The solid product is collected by suction filtration, washed with two 100-ml portions of anhydrous ether, and air-dried at room temperature.

Expected Yield: The yield of this compound is typically between 260–274 g (94–99%).[1]

General C-I Bond Formation Reactions

While this compound is not a direct iodinating agent, C-I bonds are crucial in organic synthesis. Below are established methods for their formation.

1. Finkelstein Reaction: This reaction involves the exchange of a halogen atom for an iodide atom. Typically, an alkyl chloride or bromide is treated with an excess of an alkali iodide (like NaI) in a polar solvent such as acetone. The success of the reaction is driven by the higher nucleophilicity of the iodide ion and the precipitation of the less soluble sodium chloride or bromide from the reaction mixture.[2]

2. Iodination of Alcohols: Alcohols can be converted to alkyl iodides using various reagents. A common method involves the use of a cerium(III) chloride heptahydrate/sodium iodide system in acetonitrile, which offers a mild and efficient route to iodides from a wide range of alcohols.[3]

3. Electrophilic Iodination of Arenes: Aromatic compounds can be iodinated using N-iodosuccinimide (NIS) in the presence of a catalytic amount of an acid, such as trifluoroacetic acid. This method is effective for a variety of electron-rich aromatic and heteroaromatic substrates.[4]

Potential Role of this compound in C-I Bond Formation

Given its structure as a quaternary ammonium salt, this compound could theoretically be investigated as a phase-transfer catalyst in nucleophilic substitution reactions where an iodide ion is the nucleophile. In a biphasic system (e.g., aqueous/organic), the quaternary ammonium cation could facilitate the transfer of the iodide anion from the aqueous phase to the organic phase, where the reaction with an organic substrate would occur. However, there is no direct evidence in the reviewed literature to support this specific application.

Visualizations

Synthesis_of_Benzyltrimethylammonium_Iodide cluster_reactants Reactants cluster_process Reaction Process cluster_product Product amine N,N-dimethylbenzylamine in Ethanol mixing 1. Mix and Add MeI (Gentle Reflux) amine->mixing meI Methyl Iodide meI->mixing reflux 2. Heat under Reflux (30 min) mixing->reflux crystallization 3. Cool & Precipitate with Ether reflux->crystallization filtration 4. Filter and Wash crystallization->filtration product Benzyltrimethylammonium Iodide filtration->product

Caption: Workflow for the synthesis of this compound.

Finkelstein_Reaction_Concept cluster_start Starting Materials cluster_reaction SN2 Reaction cluster_end Products & Byproduct alkyl_halide Alkyl Chloride/Bromide (R-X, X=Cl, Br) sn2 Nucleophilic Attack by Iodide Ion alkyl_halide->sn2 alkali_iodide Alkali Iodide (e.g., NaI) alkali_iodide->sn2 solvent Polar Solvent (e.g., Acetone) solvent->sn2 alkyl_iodide Alkyl Iodide (R-I) sn2->alkyl_iodide precipitate Precipitated Salt (e.g., NaCl, NaBr) sn2->precipitate

Caption: Conceptual workflow of the Finkelstein reaction for C-I bond formation.

References

Application Notes and Protocols for the Iodination of Anilines using Benzyltrimethylammonium Dichloroiodate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the electrophilic iodination of anilines utilizing Benzyltrimethylammonium dichloroiodate (BTMA ICl₂). This method offers a selective and efficient route to synthesize mono- and di-iodoanilines, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Introduction

Iodinated anilines are crucial building blocks in organic synthesis, frequently employed in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The direct iodination of anilines can be challenging due to the high reactivity of the aniline ring and the low electrophilicity of molecular iodine. Benzyltrimethylammonium dichloroiodate (BTMA ICl₂) has emerged as a stable, crystalline, and effective iodinating agent for aromatic amines.[1][2] This reagent allows for controlled mono- or di-iodination of anilines under mild reaction conditions.[1] The reaction proceeds with good to excellent yields and offers high regioselectivity, primarily yielding the para-substituted product, followed by ortho-substitution.[1]

Reaction Principle

The iodination of anilines with Benzyltrimethylammonium dichloroiodate is an electrophilic aromatic substitution reaction.[3][4][5][6] The BTMA ICl₂ serves as an electrophilic iodine source. The presence of a base, such as calcium carbonate or sodium bicarbonate, is crucial to neutralize the hydrogen chloride generated during the reaction.[1][7] The use of a co-solvent like methanol can facilitate the reaction, possibly through the formation of an active intermediate, methyl hypoiodite.[1]

Quantitative Data Summary

The following table summarizes the yields of iodinated anilines obtained from the reaction of various aniline derivatives with Benzyltrimethylammonium dichloroiodate.

Aniline Derivative Equivalents of BTMA ICl₂ Product Yield (%)
Aniline1.04-Iodoaniline94
Aniline2.12,4-Diiodoaniline75
2-Methylaniline1.04-Iodo-2-methylaniline85
2-Methylaniline2.12,4-Diiodo-6-methylaniline78
3-Methylaniline1.04-Iodo-3-methylaniline92
3-Methylaniline2.12,4-Diiodo-5-methylaniline80
4-Methylaniline1.02-Iodo-4-methylaniline88
4-Methylaniline2.12,6-Diiodo-4-methylaniline76
2,3-Dimethylaniline1.04-Iodo-2,3-dimethylaniline89
2,4-Dimethylaniline1.06-Iodo-2,4-dimethylaniline82
2,5-Dimethylaniline1.04-Iodo-2,5-dimethylaniline90
2,6-Dimethylaniline1.04-Iodo-2,6-dimethylaniline87

Data sourced from Kajigaeshi, S. et al. (1987).[1]

Experimental Protocols

Preparation of Benzyltrimethylammonium Dichloroiodate (BTMA ICl₂)[1]

Materials:

  • Iodine monochloride (ICl)

  • Benzyltrimethylammonium chloride

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether

Procedure:

  • In a well-ventilated fume hood, dissolve iodine monochloride (16.20 g, 0.1 mol) in dichloromethane (200 ml) to obtain a black solution.

  • Prepare a solution of benzyltrimethylammonium chloride (18.60 g, 0.1 mol) in water (100 ml).

  • Add the aqueous solution of benzyltrimethylammonium chloride dropwise to the stirred solution of iodine monochloride at room temperature.

  • Continue stirring the mixture for 30 minutes.

  • Separate the dichloromethane layer.

  • Dry the organic layer with magnesium sulfate.

  • Evaporate the solvent in vacuo to obtain a residue.

  • Recrystallize the residue from a dichloromethane-ether (3:1) mixture to yield stable, brilliant yellow needles of BTMA ICl₂.

    • Yield: 30.0 g (86%)

    • Melting Point: 125–126 °C

General Procedure for the Iodination of Anilines[1]

Materials:

  • Aniline derivative

  • Benzyltrimethylammonium dichloroiodate (BTMA ICl₂)

  • Calcium carbonate (CaCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • 5% Sodium bisulfite (NaHSO₃) solution

  • Diethyl ether

Procedure:

  • To a solution of the aniline (e.g., aniline, 0.50 g, 5.37 mmol) in a mixture of dichloromethane (50 ml) and methanol (20 ml), add Benzyltrimethylammonium dichloroiodate (1.0 equivalent for mono-iodination, e.g., 1.87 g, 5.37 mmol).

  • Add calcium carbonate powder (e.g., 0.7 g).

  • Stir the mixture at room temperature for the specified time (typically 30 minutes to several hours), during which the solution's color will change from yellow to light brown.

  • Filter off the excess calcium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • To the resulting residue, add a 5% aqueous solution of sodium bisulfite (20 ml) to quench any unreacted iodinating agent.

  • Extract the product with diethyl ether (4 x 40 ml).

  • Combine the organic extracts, dry over magnesium sulfate, and evaporate the solvent to yield the iodinated aniline.

Visualized Workflow and Relationships

Synthesis of Benzyltrimethylammonium Dichloroiodate (BTMA ICl₂) Workflow

cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up cluster_product Final Product ICl Iodine Monochloride in Dichloromethane Mixing Mix and Stir (30 min, RT) ICl->Mixing BTMA_Cl Benzyltrimethylammonium Chloride in Water BTMA_Cl->Mixing Separation Separate Organic Layer Mixing->Separation Drying Dry with MgSO4 Separation->Drying Evaporation Evaporate Solvent Drying->Evaporation Recrystallization Recrystallize (DCM/Ether) Evaporation->Recrystallization BTMA_ICl2 BTMA ICl₂ (Yellow Needles) Recrystallization->BTMA_ICl2

Caption: Workflow for the synthesis of BTMA ICl₂.

Iodination of Anilines Experimental Workflow

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Aniline Aniline Derivative Stirring Stir at Room Temp Aniline->Stirring BTMA_ICl2 BTMA ICl₂ BTMA_ICl2->Stirring CaCO3 Calcium Carbonate CaCO3->Stirring Solvent DCM/Methanol Solvent->Stirring Filtration Filter CaCO₃ Stirring->Filtration Concentration Concentrate Filtrate Filtration->Concentration Quenching Add NaHSO₃ soln Concentration->Quenching Extraction Extract with Ether Quenching->Extraction Drying Dry & Evaporate Extraction->Drying Iodoaniline Iodinated Aniline Drying->Iodoaniline

Caption: Experimental workflow for the iodination of anilines.

Logical Relationship in Electrophilic Iodination

cluster_reagents Reagents cluster_reaction Reaction cluster_products Products & By-products cluster_neutralization Neutralization Aniline Aniline (Nucleophile) EAS Electrophilic Aromatic Substitution Aniline->EAS BTMA_ICl2 BTMA ICl₂ (Electrophilic I⁺ Source) BTMA_ICl2->EAS Iodoaniline Iodinated Aniline EAS->Iodoaniline Byproducts BTMA Cl + HCl EAS->Byproducts CaCO3 CaCO₃ (Base) Byproducts->CaCO3 HCl reacts with Neutralized CaCl₂ + H₂O + CO₂ CaCO3->Neutralized

Caption: Key relationships in the iodination of anilines.

References

Application Notes and Protocols: Benzyltrimethylammonium Iodide as an Electrolyte in Electrochemical Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyltrimethylammonium iodide (BTMAI) is a quaternary ammonium salt that has found applications in various chemical and biological fields, including as a phase transfer catalyst and in the development of electrochemical sensors.[1] Its structure, comprising a bulky benzyl group and a trimethylammonium cation paired with an iodide anion, suggests its potential use as an electrolyte in electrochemical cells. This document provides an overview of its potential applications, key electrochemical properties to be determined, and detailed protocols for its characterization and use in electrochemical setups, particularly in the context of dye-sensitized solar cells (DSSCs).

While specific quantitative data for BTMAI as a primary electrolyte is not extensively available in public literature, this guide provides researchers with the necessary protocols to evaluate its performance. The methodologies are based on established techniques for characterizing similar quaternary ammonium iodide salts used in electrochemical applications.[2]

Potential Applications in Electrochemical Cells

Quaternary ammonium iodides are frequently used as a source of iodide ions for the I⁻/I₃⁻ redox couple in the electrolytes of dye-sensitized solar cells (DSSCs).[2][3] The cation can influence the electrolyte's properties, such as conductivity and stability, and affect the overall performance of the cell.[2] BTMAI, with its benzyl group, may offer unique properties in terms of solubility in various organic solvents and interfacial interactions with the electrode materials.

Beyond DSSCs, BTMAI could potentially be explored as a supporting electrolyte in other electrochemical systems, such as batteries and capacitors, due to the general stability of tetraalkylammonium cations.[4][5]

Key Electrochemical Properties and Characterization Protocols

To evaluate this compound as a viable electrolyte, two key properties must be determined: Ionic Conductivity and the Electrochemical Stability Window.

Ionic Conductivity

Ionic conductivity is a measure of an electrolyte's ability to conduct ions and is a critical factor in the performance of any electrochemical cell.

Protocol for Determining Ionic Conductivity:

Objective: To measure the ionic conductivity of BTMAI in a relevant organic solvent (e.g., acetonitrile, propylene carbonate) at various concentrations.

Materials:

  • This compound (BTMAI), high purity

  • Anhydrous solvent (e.g., acetonitrile, propylene carbonate)

  • Conductivity meter with a calibrated conductivity cell

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

  • Inert atmosphere glovebox or Schlenk line (recommended for anhydrous solvents)

Procedure:

  • Solution Preparation:

    • Inside an inert atmosphere glovebox, prepare a stock solution of BTMAI in the chosen anhydrous solvent (e.g., 1 M).

    • Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 0.5 M, 0.2 M, 0.1 M, 0.05 M, 0.01 M).

  • Conductivity Measurement:

    • Calibrate the conductivity meter according to the manufacturer's instructions using standard solutions.

    • Rinse the conductivity cell thoroughly with the pure solvent.

    • Measure the conductivity of the pure solvent as a baseline.

    • Starting with the lowest concentration, rinse the cell with a small amount of the electrolyte solution before immersing it for measurement.

    • Record the conductivity reading once it stabilizes.

    • Repeat the measurement for each concentration, ensuring the cell is rinsed with the next solution to be measured.

    • All measurements should be performed at a constant temperature.

  • Data Analysis:

    • Record the conductivity (σ) for each concentration (c).

    • The data can be presented in a table and plotted as conductivity versus concentration.

Electrochemical Stability Window (ESW)

The ESW defines the potential range within which the electrolyte is electrochemically inert. A wide ESW is crucial for high-voltage electrochemical cells.[6]

Protocol for Determining the Electrochemical Stability Window:

Materials:

  • BTMAI electrolyte solution (e.g., 0.1 M in anhydrous acetonitrile)

  • Three-electrode electrochemical cell

  • Working electrode (e.g., glassy carbon or platinum)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference)

  • Potentiostat

  • Inert gas (e.g., argon or nitrogen) for deaeration

Procedure:

  • Cell Assembly:

    • Assemble the three-electrode cell with the polished working electrode, counter electrode, and reference electrode.

    • Fill the cell with the BTMAI electrolyte solution.

    • Deaerate the solution by bubbling with an inert gas for at least 15-20 minutes.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the potential range for the CV scan. Start with a wide range (e.g., -3 V to +3 V vs. the reference electrode) and narrow it down in subsequent experiments if necessary.

    • Set the scan rate (e.g., 50-100 mV/s).

    • Run the cyclic voltammogram, starting from the open-circuit potential and sweeping towards the anodic limit, then reversing the scan towards the cathodic limit, and finally returning to the initial potential.

  • Data Analysis:

    • The ESW is determined by the potentials at which a significant increase in current is observed, corresponding to the oxidation and reduction of the electrolyte or solvent.

    • The anodic limit is the potential at which oxidation begins, and the cathodic limit is the potential at which reduction begins.

    • The difference between the anodic and cathodic limits defines the electrochemical stability window.

Application Protocol: Fabrication of a Dye-Sensitized Solar Cell (DSSC) using a BTMAI-based Electrolyte

Materials:

  • FTO-coated glass slides

  • TiO₂ paste

  • Squeegee or doctor blade

  • Furnace

  • Ruthenium-based dye (e.g., N719) solution

  • Platinized counter electrode

  • Thermoplastic sealant (e.g., Surlyn)

  • Solar simulator

  • Potentiostat for J-V characterization

Procedure:

  • Photoanode Preparation:

    • Clean the FTO glass slides thoroughly.

    • Deposit a thin film of TiO₂ paste onto the conductive side of the FTO glass using the doctor blade method.

    • Sinter the TiO₂ film in a furnace at high temperature (e.g., 450-500 °C) to create a porous nanocrystalline structure.

    • After cooling, immerse the TiO₂-coated slide in the dye solution and leave it for several hours to ensure adequate dye adsorption.

  • Electrolyte Preparation:

    • Dissolve the desired amount of BTMAI and iodine (I₂) in the chosen solvent or solvent mixture.

  • Cell Assembly:

    • Place a thermoplastic sealant frame around the TiO₂ film on the photoanode.

    • Place the platinized counter electrode on top of the sealant.

    • Heat the assembly on a hot plate to seal the two electrodes together, leaving two small holes for electrolyte filling.

    • Seal the holes with a small piece of sealant and a coverslip.

  • Characterization:

    • Measure the current density-voltage (J-V) characteristics of the fabricated DSSC under simulated sunlight (AM 1.5G, 100 mW/cm²).

    • From the J-V curve, determine the key performance parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

Data Presentation

Table 1: Ionic Conductivity of this compound (BTMAI) in Acetonitrile at 25°C

Concentration (mol/L)Conductivity (mS/cm)
0.01Experimental Data
0.05Experimental Data
0.10Experimental Data
0.20Experimental Data
0.50Experimental Data
1.00Experimental Data

Table 2: Electrochemical Stability Window of BTMAI Electrolyte

Electrolyte CompositionAnodic Limit (V)Cathodic Limit (V)ESW (V)
0.1 M BTMAI in AcetonitrileExperimental DataExperimental DataExperimental Data
Electrolyte CompositionVoc (V)Jsc (mA/cm²)FFPCE (%)
0.5 M BTMAI, 0.05 M I₂ in ACN/VNExperimental DataExperimental DataExperimental DataExperimental Data

Visualizations

Workflow for Characterizing BTMAI as an Electrolyte

G cluster_prep Electrolyte Preparation cluster_char Electrochemical Characterization cluster_app Device Fabrication & Testing cluster_data Data Analysis prep Prepare BTMAI solutions in anhydrous solvent conductivity Measure Ionic Conductivity prep->conductivity cv Determine Electrochemical Stability Window (ESW) via Cyclic Voltammetry prep->cv dssc Fabricate Dye-Sensitized Solar Cell (DSSC) prep->dssc analysis Summarize data in tables (Conductivity, ESW, PCE) conductivity->analysis cv->analysis jv Measure J-V Characteristics & determine PCE dssc->jv jv->analysis DSSC_Operation cluster_photoanode Photoanode cluster_electrolyte Electrolyte cluster_cathode Counter Electrode dye Dye Molecule (S) tio2 TiO₂ dye->tio2 2. Electron Injection (S -> S⁺ + e⁻) load External Load tio2->load 3. Electron Transport iodide 3I⁻ iodide->dye 4. Dye Regeneration (S⁺ + 3I⁻ -> S + I₃⁻) triiodide I₃⁻ cathode Pt Catalyst cathode->triiodide 5. Electrolyte Regeneration (I₃⁻ + 2e⁻ -> 3I⁻) light Light (hν) light->dye 1. Light Absorption electron e⁻ load->cathode

References

Application of Benzyltrimethylammonium Iodide in Metal-Free Aqueous Batteries

Author: BenchChem Technical Support Team. Date: December 2025

Keywords: Benzyltrimethylammonium iodide, metal-free aqueous battery, electrolyte additive, iodine redox chemistry, quaternary ammonium salt, energy storage.

Abstract

Metal-free aqueous batteries represent a promising frontier for safe, cost-effective, and environmentally benign energy storage. However, challenges related to the stability and kinetics of the electrochemical reactions in aqueous electrolytes hinder their widespread adoption. This application note details the potential of this compound, a quaternary ammonium salt, as an electrolyte additive to enhance the performance of metal-free aqueous batteries, particularly those utilizing iodine-based cathodes. Drawing parallels from advancements in zinc-iodine battery systems, we propose that this compound can effectively stabilize the iodine redox species, mitigate side reactions, and improve the overall cyclability and efficiency of metal-free architectures. This document provides detailed protocols for electrolyte preparation, battery assembly, and electrochemical characterization to facilitate further research in this area.

Introduction

The transition to renewable energy sources necessitates the development of robust and sustainable energy storage solutions. Metal-free aqueous batteries, which utilize abundant and non-toxic materials, are an attractive alternative to conventional lithium-ion batteries.[1][2][3] These systems often employ organic electrodes and aqueous electrolytes, offering inherent safety and lower manufacturing costs.[1][2] A common cathode chemistry in these batteries involves the iodide/iodine redox couple (I⁻/I₂) due to its high theoretical capacity. However, the practical application of iodine-based cathodes in aqueous media is often plagued by issues such as the hydrolysis of iodine species and the shuttle effect of polyiodides, which lead to capacity fading and poor cycle life.[4][5]

Recent studies on aqueous zinc-iodine batteries have demonstrated that quaternary ammonium salts can significantly enhance performance by forming stable complexes with positively charged iodine species (I⁺), thereby preventing their hydrolysis and improving the kinetics of the redox reactions.[4][5] this compound, as a member of this class of compounds, is proposed here as a promising electrolyte additive for metal-free aqueous batteries. The benzyl group introduces hydrophobicity which can influence the electrode-electrolyte interface, while the quaternary ammonium cation can interact with and stabilize iodide and polyiodide species.

This application note outlines the rationale for using this compound and provides detailed experimental protocols for its evaluation in a model metal-free aqueous battery system.

Proposed Mechanism of Action

In an aqueous iodine-based battery, the charging process involves the oxidation of iodide (I⁻) to iodine (I₂) and potentially to higher oxidation states like I⁺. The highly electrophilic I⁺ species is susceptible to nucleophilic attack by water, leading to hydrolysis and irreversible capacity loss.[4][5]

We hypothesize that the benzyltrimethylammonium cation (BTMA⁺) can stabilize the iodine redox chemistry through the following mechanisms:

  • Complexation with Iodine Species: The BTMA⁺ cation can form a complex with I⁺ and polyiodide ions, shielding them from water molecules and preventing hydrolysis. This complexation facilitates a more reversible I⁻/I⁰/I⁺ redox process.[4][5]

  • Formation of a Protective Interfacial Layer: The amphiphilic nature of the BTMA⁺ cation may lead to its adsorption on the electrode surfaces. This can form a protective layer that regulates ion flux and suppresses unwanted side reactions.

Data Presentation

The following table summarizes the performance of aqueous batteries utilizing quaternary ammonium salt additives, based on data from analogous zinc-iodine systems. This data provides a benchmark for the expected performance improvements in a metal-free system with this compound.

Battery SystemQuaternary Ammonium Salt AdditiveKey Performance MetricsReference
Aqueous Zn-I₂ BatteryTetraethylammonium Bromide (TEAB)Improved Zn deposition homogeneity, inhibition of dendrite growth.[6]
Four-Electron Aqueous Zn-I₂ BatteryQuaternary Ammonium SaltsSuperior rate capability and an extended lifespan of up to 2000 cycles.[4]
Aqueous Organic-Iodine BatterySaturated KCl ElectrolyteLong lifespan of 92,000 cycles at 40 A g⁻¹ with PTCDI anode.[7]
Metal-Free Ammonium-Ion Battery19 m Ammonium AcetateCapacity of 78.405 mA h g⁻¹ at 25°C and 49.083 mA h g⁻¹ at 0°C.[2]
Full Metal-Free Flexible AIB3m (NH₄)₂SO₄ in hydrogelInitial capacity of 44.321 mA h g⁻¹ with 74.56% retention after 100 cycles.[1]

Experimental Protocols

The following protocols are provided as a guide for the preparation and testing of a model metal-free aqueous battery incorporating this compound.

Electrolyte Preparation

Objective: To prepare an aqueous electrolyte containing a supporting salt and this compound.

Materials:

  • Ammonium sulfate ((NH₄)₂SO₄)

  • This compound (BTMAI)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a 1 M stock solution of the supporting electrolyte by dissolving the appropriate amount of (NH₄)₂SO₄ in DI water.

  • To the 1 M (NH₄)₂SO₄ solution, add this compound to achieve the desired concentration (e.g., 0.1 M).

  • Stir the solution at room temperature until the BTMAI is completely dissolved.

  • The pH of the electrolyte can be adjusted if necessary, depending on the specific electrode materials used.

Electrode Preparation

Objective: To prepare the anode and cathode for the metal-free aqueous battery.

Materials:

  • Anode active material: e.g., Polyaniline (PANI)

  • Cathode active material: Iodine (I₂) and activated carbon (AC) composite

  • Conductive additive: e.g., Super P carbon

  • Binder: e.g., Polyvinylidene fluoride (PVDF)

  • Solvent: N-Methyl-2-pyrrolidone (NMP)

  • Current collector: e.g., Carbon paper

  • Mortar and pestle

  • Slurry coater

  • Vacuum oven

Procedure for Iodine Cathode:

  • Grind a mixture of iodine and activated carbon in a mortar and pestle in a 1:1 weight ratio to create the I₂@AC composite.

  • Prepare a slurry by mixing the I₂@AC composite, Super P carbon, and PVDF in a weight ratio of 8:1:1 in NMP.

  • Homogenize the slurry using a magnetic stirrer or a planetary mixer.

  • Coat the slurry onto a piece of carbon paper using a doctor blade.

  • Dry the coated electrode in a vacuum oven at 60°C for 12 hours.

Procedure for Organic Anode:

  • Prepare a slurry by mixing the PANI active material, Super P carbon, and PVDF in a weight ratio of 8:1:1 in NMP.

  • Follow steps 3-5 from the cathode preparation procedure.

Battery Assembly

Objective: To assemble a coin cell (e.g., CR2032) for electrochemical testing.

Materials:

  • Prepared anode and cathode

  • Separator (e.g., glass fiber)

  • Prepared electrolyte

  • Coin cell components (casings, spacers, springs)

  • Crimping machine

  • Argon-filled glovebox (optional, but recommended for consistency)

Procedure:

  • Cut the prepared anode and cathode into circular discs of appropriate size (e.g., 12 mm diameter for a CR2032 cell).

  • Cut the separator into a slightly larger disc (e.g., 16 mm diameter).

  • Inside a glovebox, place the cathode disc in the coin cell casing.

  • Add a few drops of the prepared electrolyte to wet the cathode surface.

  • Place the separator on top of the cathode.

  • Add a few more drops of electrolyte to the separator.

  • Place the anode disc on top of the separator.

  • Add a spacer and a spring.

  • Close the coin cell with the top cap and crimp it using a crimping machine.

Electrochemical Characterization

Objective: To evaluate the performance of the assembled battery.

Equipment:

  • Battery cycler

  • Potentiostat with electrochemical impedance spectroscopy (EIS) capability

Procedures:

  • Cyclic Voltammetry (CV): Perform CV scans at various scan rates (e.g., 0.1 to 5 mV/s) within a suitable voltage window to investigate the redox reactions and kinetics.

  • Galvanostatic Charge-Discharge (GCD): Cycle the battery at different current densities (C-rates) to determine the specific capacity, coulombic efficiency, energy density, and power density.

  • Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements at different states of charge to analyze the internal resistance and charge transfer kinetics of the battery.

  • Long-Term Cycling: Cycle the battery for an extended number of cycles (e.g., >500 cycles) at a moderate C-rate to evaluate its cycling stability and capacity retention.

Visualizations

G cluster_electrolyte Aqueous Electrolyte cluster_cathode Cathode (Charging) I_minus I⁻ Cathode Cathode I_minus->Cathode Oxidation I2 I₂ I2->Cathode Further Oxidation I_plus I⁺ H2O H₂O I_plus->H2O Nucleophilic Attack BTMA_plus BTMA⁺ I_plus->BTMA_plus Complexation Hydrolysis Hydrolysis (Irreversible) H2O->Hydrolysis Complex [BTMA-I]⁺ Complex BTMA_plus->Complex Complex->I_plus Reversible Stabilization Cathode->I2 Cathode->I_plus

Caption: Proposed mechanism of BTMA⁺ in stabilizing iodine redox chemistry.

G start Start prep_electrolyte Electrolyte Preparation (with and without BTMAI) start->prep_electrolyte assembly Coin Cell Assembly (CR2032) prep_electrolyte->assembly prep_electrodes Electrode Fabrication (Organic Anode, Iodine Cathode) prep_electrodes->assembly electrochem_char Electrochemical Characterization assembly->electrochem_char cv Cyclic Voltammetry (CV) electrochem_char->cv gcd Galvanostatic Charge-Discharge (GCD) electrochem_char->gcd eis Electrochemical Impedance Spectroscopy (EIS) electrochem_char->eis cycling Long-Term Cycling Stability electrochem_char->cycling analysis Data Analysis and Comparison cv->analysis gcd->analysis eis->analysis cycling->analysis end End analysis->end

Caption: Experimental workflow for evaluating BTMAI in metal-free batteries.

References

The Role of Benzyltrimethylammonium Iodide in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzyltrimethylammonium iodide is a quaternary ammonium salt that serves as a highly effective phase transfer catalyst (PTC) in a variety of organic reactions. Its utility is particularly pronounced in the synthesis of pharmaceutical intermediates, where it facilitates reactions between reagents in immiscible phases, leading to enhanced reaction rates, higher yields, and milder reaction conditions.[1][2] In the pharmaceutical industry, the use of PTCs like this compound aligns with the principles of green chemistry by often reducing the need for harsh solvents and expensive, hazardous reagents.[3] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations relevant to drug development.

The Mechanism of Phase Transfer Catalysis

Phase transfer catalysis is a powerful technique for conducting reactions between reactants located in separate, immiscible phases (typically aqueous and organic).[3] this compound, with its hydrophilic quaternary ammonium head and lipophilic benzyl and methyl groups, can shuttle reactive anions from the aqueous phase into the organic phase where the organic-soluble substrate resides.[1] This transfer overcomes the insolubility barrier, allowing the reaction to proceed efficiently.

The general mechanism involves the exchange of the iodide anion for the reactive anion (e.g., hydroxide, cyanide, phenoxide) in the aqueous phase. The newly formed lipophilic ion pair, [PhCH₂N(CH₃)₃]⁺[Anion]⁻, diffuses into the organic phase. Here, the anion is poorly solvated and thus highly reactive towards the organic substrate. After the reaction, the catalyst cation returns to the aqueous phase to repeat the cycle.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_start Na⁺ + Nu⁻ aq_ion_pair [Q⁺]Nu⁻ aq_catalyst [Q⁺]I⁻ aq_catalyst->aq_ion_pair Ion Exchange aq_end Na⁺ + I⁻ aq_catalyst->aq_end Regeneration org_catalyst [Q⁺]Nu⁻ aq_ion_pair->org_catalyst Phase Transfer org_substrate R-X org_product R-Nu org_catalyst->org_product Reaction R-X org_catalyst_return [Q⁺]X⁻ org_catalyst->org_catalyst_return Forms [Q⁺]X⁻ org_catalyst_return->aq_catalyst Phase Transfer legend_title Legend: legend_q [Q⁺] = Benzyltrimethylammonium Cation legend_nu Nu⁻ = Nucleophile (e.g., OH⁻, RO⁻) legend_rx R-X = Organic Substrate

Caption: General mechanism of phase transfer catalysis.

Application Note 1: O-Alkylation of Phenols (Williamson Ether Synthesis)

The synthesis of aryl ethers is a fundamental transformation in the preparation of pharmaceutical intermediates. Many drug molecules contain aryl ether moieties, which can improve pharmacokinetic properties. The Williamson ether synthesis under phase transfer catalysis is a highly efficient method for preparing these compounds.[4]

Experimental Protocol: Synthesis of 4-Ethoxyanisole

This protocol describes the O-alkylation of 4-methoxyphenol using ethyl bromide.

Materials:

  • 4-Methoxyphenol

  • Ethyl bromide

  • Sodium hydroxide (NaOH)

  • This compound

  • Toluene

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenol (10 mmol), toluene (50 mL), and a solution of sodium hydroxide (20 mmol in 20 mL of water).

  • Add this compound (0.5 mmol, 5 mol%).

  • Heat the mixture to 60°C with vigorous stirring.

  • Add ethyl bromide (12 mmol) dropwise over 15 minutes.

  • Maintain the reaction at 60°C and monitor its progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation or column chromatography.

Quantitative Data for O-Alkylation Reactions
Phenol SubstrateAlkylating AgentCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-EthylphenolMethyl Iodide5NaOH (aq)Toluene601>95
2-NaphtholBenzyl Bromide2K₂CO₃DMF803~90
Phenoln-Butyl Bromide4NaOH (aq)Dichloromethane405~92

Note: Data is representative and compiled from general knowledge of Williamson ether synthesis under PTC conditions. Specific yields may vary.

Workflow for O-Alkylation

O_Alkylation_Workflow start Start setup Combine Phenol, Toluene, and NaOH(aq) in Flask start->setup add_ptc Add Benzyltrimethylammonium Iodide setup->add_ptc heat Heat to 60°C with Vigorous Stirring add_ptc->heat add_alkyl_halide Add Alkyl Halide Dropwise heat->add_alkyl_halide react Maintain at 60°C (Monitor by TLC) add_alkyl_halide->react cooldown Cool to Room Temperature react->cooldown workup Phase Separation & Aqueous Extraction cooldown->workup dry Combine, Wash, & Dry Organic Layers workup->dry isolate Filter & Evaporate Solvent dry->isolate purify Purify Product (Distillation/Chromatography) isolate->purify end End purify->end

Caption: Experimental workflow for O-alkylation.

Application Note 2: N-Alkylation of Heterocycles

N-alkylated heterocyclic compounds are ubiquitous scaffolds in medicinal chemistry. Phase transfer catalysis provides a mild and efficient method for their synthesis, avoiding the use of strong and hazardous bases like sodium hydride.[3]

Experimental Protocol: Synthesis of 1-Benzylindole

This protocol details the N-alkylation of indole with benzyl chloride.

Materials:

  • Indole

  • Benzyl chloride

  • Potassium hydroxide (KOH)

  • This compound

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a 100 mL flask, dissolve indole (10 mmol) in dichloromethane (40 mL).

  • Add a freshly prepared 50% (w/v) aqueous solution of potassium hydroxide (10 mL).

  • Add this compound (0.4 mmol, 4 mol%) to the biphasic mixture.

  • Stir the mixture vigorously at room temperature.

  • Add benzyl chloride (11 mmol) slowly to the reaction mixture.

  • Continue stirring at room temperature for 3-5 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, add deionized water (20 mL) and separate the layers.

  • Extract the aqueous phase with dichloromethane (2 x 20 mL).

  • Combine the organic extracts, wash with water until neutral, and then wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Recrystallize the solid residue from ethanol to obtain pure 1-benzylindole.

Quantitative Data for N-Alkylation Reactions
SubstrateAlkylating AgentCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PyrroleEthyl Iodide5KOH (aq)Toluene506~85
Benzamiden-Butyl Bromide3K₂CO₃Acetonitrile808~88
ImidazoleBenzyl Chloride4NaOH (aq)CH₂Cl₂254>90

Note: Data is representative. Actual yields and reaction times can vary based on specific substrates and conditions.[5]

Workflow for N-Alkylation

N_Alkylation_Workflow start Start setup Dissolve Indole in CH₂Cl₂ Add aq. KOH start->setup add_ptc Add Benzyltrimethylammonium Iodide setup->add_ptc stir Vigorous Stirring at Room Temperature add_ptc->stir add_alkyl_halide Add Benzyl Chloride Slowly stir->add_alkyl_halide react Stir at RT for 3-5h (Monitor by TLC) add_alkyl_halide->react quench Quench with Water react->quench workup Separate & Extract Aqueous Phase quench->workup dry Combine, Wash, & Dry Organic Layers workup->dry isolate Filter & Concentrate in vacuo dry->isolate purify Recrystallize Product isolate->purify end End purify->end

Caption: Experimental workflow for N-alkylation.

Application Note 3: C-Alkylation of Active Methylene Compounds

The formation of carbon-carbon bonds is central to the synthesis of complex pharmaceutical molecules. This compound is effective in catalyzing the C-alkylation of active methylene compounds, such as malonic esters and β-ketoesters, which are versatile building blocks.[2]

Experimental Protocol: Synthesis of Diethyl 2-benzylmalonate

This protocol describes the mono-alkylation of diethyl malonate with benzyl bromide.

Materials:

  • Diethyl malonate

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • This compound

  • Acetonitrile (CH₃CN)

  • Deionized water

  • Ethyl acetate

Procedure:

  • To a 100 mL three-necked flask fitted with a stirrer and condenser, add anhydrous potassium carbonate (15 mmol) and acetonitrile (30 mL).

  • Add diethyl malonate (10 mmol) and this compound (1 mmol, 10 mol%).

  • Heat the suspension to 70°C with efficient stirring.

  • Add benzyl bromide (10.5 mmol) dropwise to the mixture.

  • Reflux the mixture for 6-8 hours, monitoring for the disappearance of the starting materials by Gas Chromatography (GC) or TLC.

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Wash the salts with a small amount of ethyl acetate.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and then brine (20 mL).

  • Dry the organic phase over anhydrous sodium sulfate.

  • After filtration, evaporate the solvent to obtain the crude product.

  • Purify by vacuum distillation to yield pure diethyl 2-benzylmalonate.

Quantitative Data for C-Alkylation Reactions
Active Methylene Cmpd.Alkylating AgentCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Diethyl MalonateEthyl Iodide10K₂CO₃DMF7010~93
Ethyl AcetoacetateAllyl Bromide5KOH (aq)Toluene604~85
Phenylacetonitrilen-Butyl Bromide5NaOH (aq)None502>90

Note: Data is representative. Solid-liquid PTC (using K₂CO₃) often requires higher catalyst loading compared to liquid-liquid PTC.[6]

Workflow for C-Alkylation

C_Alkylation_Workflow start Start setup Combine K₂CO₃, CH₃CN, Diethyl Malonate start->setup add_ptc Add Benzyltrimethylammonium Iodide setup->add_ptc heat Heat to 70°C with Stirring add_ptc->heat add_alkyl_halide Add Benzyl Bromide Dropwise heat->add_alkyl_halide react Reflux for 6-8h (Monitor by GC/TLC) add_alkyl_halide->react cooldown Cool Mixture & Filter Salts react->cooldown workup Wash Salts with Ethyl Acetate cooldown->workup isolate Combine Filtrate & Evaporate Solvent workup->isolate extract Dissolve, Wash with Water & Brine isolate->extract dry Dry Organic Phase (Na₂SO₄) extract->dry purify Filter, Evaporate, & Purify by Distillation dry->purify end End purify->end

Caption: Experimental workflow for C-alkylation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conversion Rates with Benzyltrimethylammonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using Benzyltrimethylammonium iodide (BTAI) as a phase-transfer catalyst. Low conversion rates are a frequent issue, and this guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your reactions.

Troubleshooting Guide

This section addresses specific issues that may lead to low conversion rates in reactions catalyzed by this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Catalyst Quality and Stability: - BTAI is sensitive to light, moisture, and air, which can lead to degradation.[1] - Impurities from synthesis or degradation can inhibit the catalytic activity.1. Catalyst Handling and Purity: - Store BTAI in a cool, dark, and dry place, preferably under an inert atmosphere.[1] - Use freshly purified BTAI. Recrystallization from a suitable solvent like ethanol can remove impurities.
2. Inefficient Phase Transfer: - The catalyst may not be effectively transferring the reactant from the aqueous/solid phase to the organic phase.2. Optimize Reaction Conditions: - Stirring Speed: Ensure vigorous stirring to maximize the interfacial area between the phases. - Solvent Choice: Select an appropriate organic solvent that is immiscible with the aqueous phase and can dissolve the organic substrate and the BTAI-anion ion pair. Toluene and dichloromethane are common choices. - Catalyst Concentration: Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).
3. Catalyst Poisoning: - Certain anions can form tight ion pairs with the quaternary ammonium cation, reducing its ability to transport the desired reactant. While iodide is part of the BTAI structure, excess iodide or other strongly binding anions in the reaction mixture could potentially inhibit the catalyst.3. Minimize Inhibiting Species: - If possible, use reactants that do not introduce ions known to strongly bind to quaternary ammonium salts.
4. Inappropriate Reaction Temperature: - The reaction temperature may be too low to overcome the activation energy, or too high, leading to catalyst or reactant/product decomposition.4. Temperature Optimization: - Gradually increase the reaction temperature in increments of 5-10°C to find the optimal range. - If decomposition is suspected, lower the temperature and extend the reaction time.
Formation of Byproducts 1. Side Reactions: - In reactions like the Williamson ether synthesis, elimination can be a competing side reaction, especially with secondary or tertiary alkyl halides.[1]1. Substrate Selection: - Whenever possible, use primary alkyl halides to minimize elimination reactions.[1]
2. Catalyst Decomposition: - At elevated temperatures, BTAI can undergo Hofmann elimination, leading to the formation of benzyl alcohol and trimethylamine, which can potentially participate in side reactions.2. Monitor Reaction Temperature: - Maintain the reaction temperature below the decomposition temperature of BTAI.
Difficult Product Isolation 1. Emulsion Formation: - The surfactant-like properties of BTAI can lead to the formation of stable emulsions during workup.1. Breaking Emulsions: - Add a saturated brine solution to the workup mixture. - Centrifugation can also be effective in breaking emulsions.
2. Catalyst in Product: - BTAI, being a salt, can be carried into the organic phase and contaminate the final product.2. Catalyst Removal: - Perform multiple washes of the organic phase with water to extract the water-soluble catalyst. - If the product is stable, column chromatography can be used for purification.

Frequently Asked Questions (FAQs)

Q1: How can I assess the purity of my this compound?

A1: The purity of BTAI can be assessed by its melting point, which should be sharp and close to the literature value (around 178-180 °C). Discoloration (yellowing) can be an indicator of degradation due to exposure to light or air.[1] For a more detailed analysis, techniques like ¹H NMR and ¹³C NMR spectroscopy can be used to identify impurities.

Q2: What is the optimal catalyst loading for BTAI in a phase-transfer reaction?

A2: The optimal catalyst loading typically ranges from 1 to 10 mol% relative to the limiting reactant. For many reactions, 2-5 mol% is a good starting point. The ideal amount should be determined empirically for each specific reaction by running small-scale trials with varying catalyst concentrations.

Q3: Can this compound be recovered and reused?

A3: Yes, BTAI can often be recovered from the aqueous phase after the reaction by evaporating the water and recrystallizing the residue. The purity of the recovered catalyst should be checked before reuse, as accumulated impurities can decrease its effectiveness.

Q4: My reaction is still slow even with vigorous stirring and optimal temperature. What else can I try?

A4: If the reaction remains sluggish, consider the following:

  • Co-catalyst: In some cases, adding a small amount of a more lipophilic iodide salt (e.g., tetrabutylammonium iodide) can enhance the reaction rate.

  • Solvent: The choice of the organic solvent can have a significant impact. If you are using a non-polar solvent like toluene, switching to a more polar aprotic solvent like acetonitrile (if compatible with your reaction) might improve the solubility of the ion pair and accelerate the reaction.

  • Water Content: In solid-liquid phase transfer catalysis, the presence of a small amount of water can sometimes be beneficial. Conversely, in some liquid-liquid systems, ensuring anhydrous conditions in the organic phase might be necessary.

Q5: Are there any alternatives to this compound?

A5: Yes, several other quaternary ammonium salts are commonly used as phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), tetrabutylammonium iodide (TBAI), and Aliquat 336 (a mixture of methyltrioctylammonium chloride). The choice of catalyst can depend on the specific reaction, cost, and desired solubility properties.

Data Presentation

The following table summarizes the effect of different bases and solvents on the yield of a Williamson ether synthesis reaction catalyzed by a quaternary ammonium iodide (Tetrabutylammonium iodide), which is expected to show similar trends for this compound. This data is adapted from a study on a related catalyst and serves as a guide for optimization.

Table 1: Effect of Base and Solvent on the Yield of Benzyl Ethyl Ether

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₃PO₄DMSO502469
2Na₂CO₃DMSO502485
3Cs₂CO₃DMSO502490
4Et₃NDMSO502441
5K₂CO₃DMSO502491
6K₂CO₃DMF502488
7K₂CO₃Acetonitrile502482
8t-BuOKDMSO502456

Data adapted from a study on the synthesis of ethers using Tetrabutylammonium iodide as a phase-transfer catalyst.[2]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

Objective: To purify commercial or synthesized this compound for use as a phase-transfer catalyst.

Materials:

  • Crude this compound

  • Absolute ethanol

  • Anhydrous diethyl ether

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot absolute ethanol in an Erlenmeyer flask.

  • Once completely dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Crystallization should begin.

  • To maximize precipitation, cool the flask in an ice bath for 30 minutes.

  • If precipitation is slow or incomplete, add anhydrous diethyl ether dropwise with stirring until the solution becomes cloudy and then allow it to stand for crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with two small portions of cold anhydrous diethyl ether.

  • Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to remove any residual solvent.

  • Store the purified, white crystalline product in a tightly sealed container, protected from light and moisture.

Protocol 2: Williamson Ether Synthesis of Benzyl Phenyl Ether using this compound

Objective: To synthesize benzyl phenyl ether from phenol and benzyl chloride using BTAI as a phase-transfer catalyst.

Materials:

  • Phenol

  • Benzyl chloride

  • This compound (BTAI)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) in toluene.

  • Aqueous Phase Preparation: In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide.

  • Catalyst Addition: Add this compound (0.05 eq) to the toluene solution of phenol.

  • Reaction Initiation: Add the aqueous sodium hydroxide solution to the vigorously stirring organic phase.

  • Substrate Addition: Add benzyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-90 °C and maintain vigorous stirring for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add deionized water to dissolve any precipitated salts.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 2M NaOH solution, water, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude benzyl phenyl ether.

    • The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Visualizations

G cluster_troubleshooting Troubleshooting Low Conversion Rates Low Conversion Low Conversion Catalyst Issues Catalyst Issues Low Conversion->Catalyst Issues Potential Cause Reaction Conditions Reaction Conditions Low Conversion->Reaction Conditions Potential Cause Side Reactions Side Reactions Low Conversion->Side Reactions Potential Cause Degradation Degradation Catalyst Issues->Degradation e.g. Impurities Impurities Catalyst Issues->Impurities e.g. Temperature Temperature Reaction Conditions->Temperature e.g. Stirring Stirring Reaction Conditions->Stirring e.g. Solvent Solvent Reaction Conditions->Solvent e.g. Elimination Elimination Side Reactions->Elimination e.g. Decomposition Decomposition Side Reactions->Decomposition e.g. Store Properly Store Properly Degradation->Store Properly Solution Purify Catalyst Purify Catalyst Impurities->Purify Catalyst Solution Optimize Temp. Optimize Temp. Temperature->Optimize Temp. Solution Vigorous Stirring Vigorous Stirring Stirring->Vigorous Stirring Solution Choose Appropriate Solvent Choose Appropriate Solvent Solvent->Choose Appropriate Solvent Solution Use Primary Halides Use Primary Halides Elimination->Use Primary Halides Solution Control Temperature Control Temperature Decomposition->Control Temperature Solution G cluster_workflow Experimental Workflow: Williamson Ether Synthesis Start Start Reaction Setup Reaction Setup Start->Reaction Setup Aqueous Phase Prep Aqueous Phase Prep Reaction Setup->Aqueous Phase Prep Catalyst Addition Catalyst Addition Aqueous Phase Prep->Catalyst Addition Reaction Initiation Reaction Initiation Catalyst Addition->Reaction Initiation Substrate Addition Substrate Addition Reaction Initiation->Substrate Addition Reaction Reaction Substrate Addition->Reaction Work-up Work-up Reaction->Work-up TLC Monitoring Purification Purification Work-up->Purification End End Purification->End G cluster_pathway Phase-Transfer Catalysis Cycle AqueousPhase Aqueous Phase (Na⁺ Y⁻) QXI Q⁺X⁻ (in Organic Phase) AqueousPhase->QXI 1. Ion Exchange at Interface OrganicPhase Organic Phase (R-X) QY Q⁺Y⁻ (in Organic Phase) OrganicPhase->QY 3. Nucleophilic Attack (R-Y formed) Interface Phase Interface QXI->OrganicPhase 2. Y⁻ transferred to Organic Phase QY->AqueousPhase 4. Catalyst returns to Aqueous Phase

References

Technical Support Center: Benzyltrimethylammonium Iodide (BTMNI) Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phase-transfer catalysis (PTC) utilizing Benzyltrimethylammonium iodide (BTMNI). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems in a question-and-answer format, providing direct and actionable guidance.

Q1: Why is my reaction yield unexpectedly low when using this compound (BTMNI)?

A low reaction yield in a BTMNI-catalyzed system can stem from several factors. Key issues include catalyst decomposition under harsh conditions, poisoning of the catalyst by the iodide counter-ion, or inefficient phase transfer.[1][2][3]

  • Catalyst Decomposition: At elevated temperatures and under strongly basic conditions, BTMNI can degrade, reducing the concentration of the active catalyst.[2]

  • Catalyst Poisoning: The iodide anion is highly lipophilic and can form a very tight ion pair with the quaternary ammonium cation. This strong association hinders the catalyst's ability to exchange the iodide for the reactant anion at the phase interface, effectively "poisoning" the catalytic cycle.[1][3] In some cases, iodide ions at a suitable concentration can accelerate the reaction, but an excess can inhibit it.[4]

  • Inefficient Phase Transfer: The catalyst may not be effectively transporting the reactant from the aqueous or solid phase to the organic phase where the reaction occurs. This can be due to poor mixing, an inappropriate solvent, or an unsuitable catalyst structure for the specific reaction system.[2][3]

Q2: I suspect my BTMNI catalyst is decomposing. What are the signs and how can I prevent it?

Quaternary ammonium salts are susceptible to degradation, particularly under strong basic conditions and at high temperatures.[2][5]

  • Signs of Decomposition: The primary degradation pathway is Hofmann elimination, which produces a tertiary amine and an alkene.[2][6] Key signs include:

    • A noticeable decrease in the reaction rate over time.

    • The formation of unexpected byproducts, such as tertiary amines (e.g., benzyldimethylamine) or related elimination products.[2][7]

    • Difficulty in separating the catalyst from the product, as the resulting amines may be more soluble in the organic phase.[2]

  • Preventative Measures:

    • Lower Reaction Temperature: If catalyst decomposition is suspected, reducing the reaction temperature is the first step.[3]

    • Use a Milder Base: Opt for the mildest base that can effectively promote the reaction (e.g., carbonates instead of hydroxides) to minimize base-induced degradation.[2]

    • Limit Reaction Time: Prolonged exposure to harsh conditions increases the likelihood of decomposition. Monitor the reaction closely and work it up promptly upon completion.

Q3: What is "catalyst poisoning" and is BTMNI particularly susceptible?

Catalyst poisoning in phase-transfer catalysis occurs when an anion forms such a strong ion pair with the quaternary ammonium cation that it prevents the catalyst from transporting the desired reactant anion.[1]

BTMNI is particularly susceptible to this phenomenon because the iodide ion is a large, polarizable, and lipophilic anion.[1] It pairs more strongly with the catalyst than less lipophilic anions like bromide or chloride. This strong pairing makes it difficult for the desired nucleophile (e.g., hydroxide, cyanide) to replace the iodide on the catalyst, thus slowing or stopping the reaction. For this reason, it is sometimes recommended to use bromide or mesylate leaving groups instead of iodide or tosylate when using quaternary ammonium catalysts.[1]

Q4: My reaction is proceeding very slowly. How can I increase the rate?

A slow reaction rate is a common issue that can often be resolved by optimizing reaction parameters.

  • Increase Stirring Speed: In biphasic PTC systems, the reaction occurs at the interface between the two phases. Vigorous stirring increases the interfacial area, which can significantly boost the reaction rate. A mechanical stirrer is often more effective than a magnetic stir bar.[3]

  • Optimize Temperature: Gradually increasing the temperature can increase the reaction rate. However, be mindful of potential catalyst degradation at higher temperatures.[3][5]

  • Adjust Catalyst Concentration: Increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can improve the rate, although this also increases cost and potential removal challenges.[3]

  • Consider a Co-catalyst: In some cases, adding a small amount of a more reactive salt (e.g., potassium iodide in a reaction with an alkyl chloride) can generate a more reactive intermediate in situ, a strategy that may be adapted depending on the specific reaction.[8]

  • Ensure Proper Solvent Choice: Polar aprotic solvents like acetonitrile or DMF can be effective, but the optimal solvent depends on the specific reaction. The solvent must be inert under the reaction conditions.[3][8]

Q5: I'm observing unexpected byproducts. What is the likely cause?

The formation of byproducts can be attributed to several factors:

  • Catalyst Decomposition Products: As mentioned in Q2, degradation of BTMNI can introduce tertiary amines and other impurities into your reaction mixture.[2][3]

  • Competing Side Reactions: The reaction conditions (e.g., strong base, high temperature) may favor alternative reaction pathways, such as elimination reactions of the substrate or product.

  • Reaction with Solvent: Some solvents can react under strongly basic or high-temperature conditions.[3] Ensure your solvent is stable under the chosen conditions.

To mitigate this, consider lowering the reaction temperature, using a milder or non-nucleophilic base, and ensuring the stoichiometry of your reactants is correct.[3]

Q6: How can I effectively remove the BTMNI catalyst from my product?

BTMNI is a salt and is generally water-soluble.

  • Aqueous Washes: The most common method is to perform multiple washes of the organic product layer with water or a brine solution. This extracts the water-soluble catalyst into the aqueous phase.[3]

  • Acidic Wash: If byproduct tertiary amines from catalyst degradation are present, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can protonate the amines, making them water-soluble and easier to remove.

  • Silica Gel Chromatography: If aqueous washes are insufficient, the catalyst and its byproducts can often be removed by column chromatography.

Q7: I'm having trouble with emulsion formation during work-up. How can I resolve this?

Emulsions are common in vigorously stirred biphasic mixtures, especially when a surfactant-like catalyst such as BTMNI is used.[3]

  • Add Saturated Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, which often helps to break the emulsion.[3]

  • Change Solvent: Adding a small amount of a different organic solvent can alter the phase properties and disrupt the emulsion.[3]

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to separate the layers.[3]

  • Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can sometimes help to break it up.

Quantitative Data Summary

The following table summarizes the expected impact of various reaction parameters on a hypothetical BTMNI-catalyzed nucleophilic substitution reaction (e.g., O-alkylation of a phenol). The data are illustrative of the principles discussed in the cited literature.

Table 1: Influence of Reaction Parameters on a Hypothetical BTMNI-Catalyzed Nucleophilic Substitution

EntryParameter ChangedConditionProduct Yield (%)Byproduct Formation (%)Rationale
1Base Case 2 mol% BTMNI, K₂CO₃, 80 °C85< 5Standard conditions showing effective catalysis.
2Temperature 2 mol% BTMNI, K₂CO₃, 120 °C 7015Increased temperature may lead to catalyst decomposition (Hofmann elimination) and other side reactions, lowering the yield of the desired product.[2][3]
3Base Strength 2 mol% BTMNI, NaOH (50%) , 80 °C6520A strong base like NaOH can significantly accelerate catalyst degradation compared to a milder base like K₂CO₃.[2]
4Catalyst Loading 0.5 mol% BTMNI, K₂CO₃, 80 °C50< 5Insufficient catalyst leads to a slow reaction and low conversion within a given timeframe.[3]
5Counter-ion 2 mol% BTMB , K₂CO₃, 80 °C95< 5Replacing iodide with bromide (BTMB) can prevent catalyst poisoning, leading to higher efficiency and yield.[1][3]

BTMB: Benzyltrimethylammonium bromide

Visualizations

G

Caption: Catalytic cycle vs. a common degradation side reaction.

Troubleshooting_Flowchart

Caption: Troubleshooting workflow for low reaction yield.

Experimental Protocols

General Protocol for O-Alkylation of a Phenol using BTMNI

This protocol describes a general method for the O-alkylation of a phenol using an alkyl halide and BTMNI as the phase-transfer catalyst.[3]

Materials:

  • Phenol derivative (1.0 eq)

  • Alkyl halide (1.1 - 1.5 eq)

  • This compound (BTMNI) (1-5 mol%)

  • Base (e.g., K₂CO₃, solid NaOH) (2.0 eq)

  • Organic Solvent (e.g., Toluene, Acetonitrile)

  • Deionized Water

  • Saturated Brine Solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add the phenol (1.0 eq), the base (2.0 eq), BTMNI (1-5 mol%), and the organic solvent.

  • Stirring: Begin vigorous stirring to ensure good mixing between the phases (if a solid base is used, to create a fine suspension).

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 - 1.5 eq) to the mixture.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 60-90 °C). A lower temperature is recommended initially to minimize potential side reactions.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting phenol is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Add water to dissolve any remaining inorganic salts.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Troubleshooting (Emulsion): If an emulsion forms, add saturated brine to help break it.[3]

    • Extract the aqueous layer with the organic solvent (2x).

    • Combine the organic layers and wash them with water (2x) and then with brine (1x) to remove the BTMNI catalyst.[3]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation, if applicable.

Troubleshooting during the Protocol:

  • If the reaction is slow or stalls:

    • Increase the stirring speed to maximize the interfacial area.[3]

    • Gradually increase the temperature, but do not exceed temperatures known to cause significant degradation.

    • Consider increasing the catalyst loading.[3]

  • If significant byproducts are observed by TLC/GC:

    • Lower the reaction temperature.[3]

    • If using a strong base like NaOH, consider switching to a milder base such as K₂CO₃.[2]

    • Analyze the byproducts to determine if they result from catalyst decomposition or other side reactions.

References

Purification of products from reactions using Benzyltrimethylammonium iodide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reactions involving Benzyltrimethylammonium iodide. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in effectively purifying their reaction products.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in my reaction?

A1: this compound is a quaternary ammonium salt primarily used as a phase-transfer catalyst (PTC).[1][2] Its role is to facilitate the transfer of a reactant (usually an anion) from an aqueous or solid phase into an organic phase where the main reaction occurs.[3][4] This process enhances reaction rates between immiscible reactants.[1][2]

Q2: What are the key physical properties of this compound that I should be aware of for purification?

A2: this compound is a white to off-white crystalline solid.[1] As a salt, it is typically highly soluble in polar solvents like water and alcohols, and much less soluble in nonpolar organic solvents.[5][6] This differential solubility is the key to its removal from most organic reaction products. It has a melting point of approximately 178–179 °C.[1][7]

Q3: Why is removing this compound from my product important?

A3: Residual catalyst can interfere with downstream applications, complicate structural analysis (e.g., NMR spectroscopy), and potentially exhibit biological activity, which is a critical concern in drug development. For analytical purposes, quaternary ammonium compounds can contaminate LC-MS systems and cause persistent background signals.[8]

Q4: What are the general strategies for removing quaternary ammonium salts like this compound?

A4: The most common strategies leverage its high water solubility. These include:

  • Aqueous Extraction (Washing): Washing the organic reaction mixture with water or brine to pull the salt out of the organic phase.[9]

  • Recrystallization: Selecting a solvent system where your product has low solubility at cool temperatures, but the catalyst remains soluble.[10][11]

  • Chromatography: While standard silica gel chromatography can be challenging due to streaking[12], techniques like using a silica plug, alumina chromatography, or reverse-phase chromatography can be effective.[9][12]

  • Precipitation/Filtration: If your product is insoluble in a solvent that dissolves the catalyst (or vice versa), you can use precipitation followed by filtration. For example, adding an anti-solvent like ether to an ethanol solution can cause the salt to precipitate.[7]

Purification Troubleshooting Guide

This section addresses specific issues you may encounter during the workup and purification of your product.

Problem Potential Cause Suggested Solution
My organic layer is still contaminated with the catalyst after aqueous washing. 1. Insufficient number of washes. 2. The organic solvent has some miscibility with water (e.g., Ethyl Acetate), retaining some of the salt. 3. The product itself is a salt or highly polar, forming an ion pair with the catalyst that is soluble in the organic phase.1. Increase the number of aqueous or brine washes (3-5 washes is common).[9] 2. Switch to a less polar, more water-immiscible organic solvent for extraction if your product is soluble (e.g., Dichloromethane, Toluene). 3. Consider a precipitation or recrystallization step instead of relying solely on extraction.
I am having trouble with column chromatography; my product is streaking or not moving from the baseline. Quaternary ammonium salts are notorious for interacting strongly with the acidic silanol groups on standard silica gel, causing severe streaking.[12]1. Silica Plug: First, try to remove the bulk of the salt by washing with water. Then, pass your crude product through a short plug of silica gel using your elution solvent to remove the remaining traces. 2. Alumina Chromatography: Use neutral or basic alumina as the stationary phase, which has different surface properties than silica.[12] 3. Reverse-Phase Chromatography (C18): This is often effective for purifying polar or ionic compounds.[12] 4. Modified Eluent: Adding a small amount of a competitive amine like triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase can sometimes mitigate streaking on silica gel.
My product co-precipitates or co-crystallizes with this compound. The solubility properties of your product and the catalyst are too similar in the chosen solvent system.1. Solvent Screening: Systematically screen different solvents or solvent mixtures for recrystallization. The ideal solvent will dissolve your product at high temperatures but have very low solubility when cold, while keeping the catalyst dissolved at all temperatures.[10][11] 2. Two-Solvent Recrystallization: Dissolve the crude mixture in a minimal amount of a "good" solvent (in which both are soluble) at high temperature. Then, slowly add a "bad" or anti-solvent (in which your product is insoluble) until turbidity appears, then allow it to cool slowly.[13]
An emulsion formed during the aqueous extraction. Vigorous shaking of the separatory funnel, especially when a surfactant-like quaternary ammonium salt is present, can lead to the formation of a stable emulsion.1. Break the Emulsion: Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion. 2. Filtration: Pass the emulsified layer through a pad of Celite or glass wool. 3. Patience: Allow the separatory funnel to stand undisturbed for an extended period. 4. Gentle Inversion: In subsequent washes, gently invert the funnel rather than shaking it vigorously.

Supporting Data

SolventSolvent TypeExpected Solubility of this compoundRationale for Purification
Water (H₂O) Polar ProticVery HighExcellent for removing the catalyst via aqueous extraction.[6]
Methanol (MeOH) Polar ProticHighNot ideal for extraction, but can be a component of a recrystallization or chromatography solvent system.[5]
Ethanol (EtOH) Polar ProticHighOften used to dissolve the crude mixture before precipitating the catalyst with an anti-solvent like ether.[5][7]
Dichloromethane (DCM) Polar AproticLow to ModerateCan be used for extraction, but multiple aqueous washes are necessary to remove the catalyst effectively.[9]
Ethyl Acetate (EtOAc) Polar AproticLowA good extraction solvent. The catalyst has low solubility and will preferentially partition into the aqueous phase.
Diethyl Ether (Et₂O) NonpolarVery LowCan be used as an anti-solvent to precipitate the catalyst from a more polar solvent like ethanol.[7]
Hexanes / Heptane NonpolarVery LowExcellent anti-solvents and good for washing purified product crystals to remove nonpolar impurities. The catalyst is insoluble.[12]
Toluene NonpolarVery LowGood extraction solvent for nonpolar products; the catalyst will strongly favor the aqueous phase.

Experimental Protocols

Protocol 1: Removal of Catalyst by Aqueous Extraction

This is the most common first step in a reaction workup.

Objective: To remove the bulk of this compound from an organic reaction mixture.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., DCM, EtOAc, Toluene)

  • Separatory funnel

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)

  • Beakers and flasks

Procedure:

  • Transfer the entire crude reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water to the funnel.

  • Stopper the funnel and invert it gently several times, periodically venting to release pressure. Avoid vigorous shaking to prevent emulsion formation.

  • Allow the layers to separate completely. The aqueous layer (containing the dissolved catalyst) is typically the bottom layer if using a chlorinated solvent like DCM, or the top layer if using a less dense solvent like EtOAc or ether.

  • Carefully drain the aqueous layer.

  • Repeat the washing step (Steps 2-5) at least two more times with deionized water.

  • Perform a final wash using an equal volume of brine. This helps to break any minor emulsions and removes residual water from the organic layer.

  • Drain the aqueous brine layer.

  • Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄).

  • Filter away the drying agent to yield the crude product solution, which can then be concentrated and further purified if necessary (e.g., by recrystallization or chromatography).

Protocol 2: Purification by Recrystallization

Objective: To purify a solid product and remove soluble impurities like this compound.

Materials:

  • Crude solid product

  • Screening solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: The key is to find a solvent that dissolves your product when hot but not when cold, while the catalyst remains soluble at cold temperatures.[11] Test small amounts of your crude product in different solvents to find the ideal one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring. Continue to add small portions of hot solvent until your product is just fully dissolved.[11][13]

  • Hot Filtration (Optional): If there are insoluble impurities (or if you used decolorizing carbon), perform a hot gravity filtration to remove them. This must be done quickly to prevent your product from crystallizing prematurely.[13]

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[10] If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.[11]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of your product.[13]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any residual solution containing the catalyst.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visual Guides

Phase-Transfer Catalysis Mechanism

The diagram below illustrates how this compound (Q⁺I⁻) facilitates the reaction between a nucleophile in an aqueous phase and a substrate in an organic phase.

PTC_Mechanism cluster_aqueous Aqueous Phase NaY Na⁺ Y⁻ QI_aq Q⁺ I⁻ QY_org Q⁺ Y⁻ QI_aq->QY_org RX R-X RY R-Y (Product) QX_org Q⁺ X⁻ RY->QX_org 3. Forms Product & Catalyst-Leaving Group Pair QX_org->QI_aq 4. Catalyst Returns to Aqueous Phase QY_org->RY 2. Phase Transfer & Reaction (+ R-X) Purification_Workflow start Crude Reaction Mixture is_water_soluble Is the product water-insoluble? start->is_water_soluble is_solid Is the desired product a solid? recrystallize Attempt Recrystallization (Protocol 2) is_solid->recrystallize Yes chromatography Consider Chromatography (Alumina or Reverse Phase) is_solid->chromatography No (Product is an oil) wash Perform Aqueous Wash (Protocol 1) is_water_soluble->wash Yes is_water_soluble->chromatography No (Product is water-soluble) wash->is_solid end Pure Product recrystallize->end chromatography->end

References

Effect of iodide ion concentration on Benzyltrimethylammonium iodide catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Benzyltrimethylammonium iodide (BTMNI) as a phase-transfer catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (BTMNI) in a reaction?

A1: BTMNI is a phase-transfer catalyst. Its primary function is to transport a reactant, typically an anion, from an aqueous or solid phase into an organic phase where the main reaction with an organic substrate occurs.[1][2] The benzyltrimethylammonium cation ([PhCH₂N(CH₃)₃]⁺) is lipophilic, allowing it to be soluble in the organic phase, while its positive charge enables it to pair with an anion (like the iodide ion or another reactant anion).[1] This process overcomes the mutual insolubility of the reactants, thereby accelerating the reaction rate.[1][2]

Q2: How does the iodide ion (I⁻) specifically influence the catalysis?

A2: The iodide ion has a multifaceted role. Firstly, it is the counter-ion to the quaternary ammonium cation that forms the catalyst. Secondly, iodide is an excellent nucleophile and a very good leaving group.[3] In reactions involving other alkyl halides (e.g., R-Cl or R-Br), the iodide from the catalyst can first displace the original halide to form a more reactive alkyl iodide intermediate (R-I). This intermediate is then more readily attacked by the primary nucleophile, in a process known as nucleophilic catalysis.[3]

Q3: Can an excess of iodide ions inhibit the reaction?

A3: Yes, under certain conditions, an excess of iodide ions can be detrimental. If the concentration of iodide is too high, it can compete with the reactant nucleophile for the catalyst's cation in the organic phase. This can lead to a "poisoning" effect where the catalyst is saturated with the non-reacting (or less reactive) iodide ion, reducing the transport of the desired reactant anion and thus slowing down the overall reaction rate.

Q4: What is the typical catalyst loading for BTMNI?

A4: A good starting point for catalyst loading is typically between 1-5 mol% relative to the limiting reagent. For slower reactions, increasing the concentration may improve the rate and yield. However, excessive catalyst can sometimes complicate product purification by causing issues like emulsion formation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Phase Transfer: The catalyst is not efficiently transporting the nucleophile. 2. Catalyst Poisoning: High concentration of non-reacting anions (like excess iodide) is inhibiting the catalyst. 3. Insufficient Mixing: A small interfacial area between the aqueous and organic phases is limiting the reaction.1. Optimize Catalyst Concentration: Increase the BTMNI loading incrementally (e.g., from 1 mol% to 5 mol%). 2. Adjust Iodide Concentration: If an external source of iodide is used, try reducing its concentration. 3. Increase Stirring Speed: Use a mechanical stirrer to ensure vigorous mixing and maximize the interfacial area.
Reaction is Slower than Expected 1. Sub-optimal Iodide Concentration: The iodide concentration may be too low for efficient nucleophilic catalysis or too high, causing inhibition. 2. Low Reaction Temperature: The activation energy for the reaction is not being met.1. Systematically Vary Iodide Concentration: Perform small-scale experiments with varying iodide concentrations to find the optimal level (see data table below for an illustrative example). 2. Increase Reaction Temperature: Gradually increase the temperature while monitoring for potential side product formation.
Difficult Product Isolation / Emulsion Formation 1. High Catalyst Concentration: Excess quaternary ammonium salt is acting as a surfactant. 2. Vigorous Stirring: While necessary for the reaction, very high shear can create stable emulsions.1. Reduce Catalyst Loading: Use the minimum effective amount of BTMNI. 2. Break the Emulsion: During workup, add a saturated brine solution or a small amount of a different organic solvent. Centrifugation can also be effective. 3. Aqueous Washes: Perform multiple washes with water to extract the water-soluble catalyst from the organic phase.

Quantitative Data on Iodide Concentration Effect

The optimal concentration of the iodide ion can be crucial for reaction kinetics. The following table provides illustrative data for a hypothetical nucleophilic substitution reaction (R-Br + Nu⁻ → R-Nu + Br⁻) catalyzed by 2 mol% BTMNI, showing how varying the concentration of an added iodide source (e.g., from KI) can affect the initial reaction rate.

This data is representative and intended to illustrate the potential kinetic effect. Actual results will vary based on the specific reactants and conditions.

Experiment ID [BTMNI] (mol%) Added [I⁻] (mol%) Initial Rate (mol L⁻¹ s⁻¹) Observation
12.00.01.2 x 10⁻⁵Baseline rate with iodide from BTMNI only.
22.01.02.5 x 10⁻⁵Rate increases due to nucleophilic catalysis effect.
32.02.04.1 x 10⁻⁵Near-optimal concentration; significant rate enhancement.
42.05.03.8 x 10⁻⁵Rate begins to decrease, suggesting saturation or early inhibition.
52.010.02.1 x 10⁻⁵Higher iodide concentration shows a clear inhibitory effect.

Experimental Protocols & Methodologies

Model Reaction: Synthesis of Benzyl Cyanide

This protocol describes a representative phase-transfer catalyzed nucleophilic substitution of benzyl bromide with sodium cyanide using BTMNI.

Materials:

  • Benzyl bromide

  • Sodium cyanide (NaCN)

  • This compound (BTMNI)

  • Toluene

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic or mechanical stirrer

  • Separatory funnel

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine sodium cyanide (e.g., 10 g, ~0.2 mol), BTMNI (e.g., 1.1 g, 0.004 mol, 2 mol%), and 50 mL of deionized water.

  • Solvent Addition: Add 50 mL of toluene to the flask.

  • Initiation: Begin vigorous stirring to create a large interfacial area between the two phases. Add benzyl bromide (e.g., 24 g, ~0.14 mol) to the mixture.

  • Reaction Conditions: Heat the biphasic mixture to 80°C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 3-5 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer twice with 50 mL of water, followed by one wash with 50 mL of brine to remove the catalyst and any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude benzyl cyanide.

  • Purification: The crude product can be further purified by vacuum distillation to obtain pure benzyl cyanide.

Visualizations

PTC_Cycle cluster_organic Organic Phase cluster_aqueous Aqueous Phase org_substrate Organic Substrate (R-X) product Product (R-Nu) org_substrate->product 2. Nucleophilic Substitution catalyst_return Q⁺X⁻ catalyst_org Q⁺Nu⁻ catalyst_org->catalyst_return aq_product Byproduct (M⁺X⁻) catalyst_return->aq_product 3. Phase Transfer Back aq_nucleophile Nucleophile (M⁺Nu⁻) catalyst_aq Q⁺I⁻ (BTMNI) catalyst_aq->catalyst_org 1. Ion Exchange & Phase Transfer aq_product->catalyst_aq 4. Catalyst Regeneration

References

Technical Support Center: Catalyst Poisoning of Benzyltrimethylammonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning, specifically related to the use of Benzyltrimethylammonium iodide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it used?

A1: this compound is a quaternary ammonium salt. It is primarily used as a phase-transfer catalyst (PTC) in various organic syntheses. In PTC, it facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous and an organic phase) by transporting one of the reactants across the phase boundary.

Q2: How can this compound act as a catalyst poison?

A2: While this compound can be a catalyst itself, its iodide anion can act as a potent poison to certain types of catalysts, particularly in two main scenarios:

  • Phase-Transfer Catalysis (PTC): In PTC systems where another anion is the desired nucleophile, the iodide from this compound can preferentially pair with the quaternary ammonium cation. This is due to the high lipophilicity and strong ion pairing of the resulting quaternary ammonium iodide salt. This "poisoning" effect prevents the catalyst from transporting the intended reactant anion into the organic phase, thereby inhibiting the desired reaction.[1]

  • Hydrogenation Reactions: In heterogeneous catalytic hydrogenation, typically using palladium on carbon (Pd/C), iodide ions can strongly adsorb to the surface of the metal catalyst. This blocks the active sites where hydrogen and the substrate would normally interact, leading to a significant decrease in the reaction rate or a complete halt of the reaction. Halide ions, in general, are known inhibitors for nickel, and sometimes for platinum and palladium catalysts, with the inhibitory effect following the order I⁻ > Br⁻ > Cl⁻ > F⁻.[2]

Q3: What are the common signs of catalyst poisoning by this compound?

A3: The primary indicators of catalyst deactivation include a significant decrease in the reaction rate, a reaction that stalls before completion, or a noticeable reduction in product yield and selectivity.[3] In hydrogenation reactions, a sudden or gradual decrease in hydrogen uptake is a clear sign of catalyst poisoning.[3]

Q4: Can a catalyst poisoned by iodide be regenerated?

A4: Yes, in some cases, catalysts poisoned by iodide can be regenerated. The success of regeneration depends on the type of catalyst and the severity of the poisoning. For Pd/C catalysts used in hydrogenation, regeneration might involve washing with a solvent to remove adsorbed organic species, followed by chemical treatment. For instance, a deactivated Pd/C catalyst can sometimes be reactivated by treatment with a basic solution like lithium hydroxide in water, although the effectiveness can vary.[4] Another approach for regenerating palladium catalysts poisoned by nitrogen-containing impurities involves treatment with alkali or alkaline earth metal salts.[5]

Troubleshooting Guides

Issue 1: Decreased Activity of a Phase-Transfer Catalyst

Symptom: A phase-transfer catalyzed reaction (e.g., a nucleophilic substitution) is running slower than expected or has stopped, and this compound is present in the reaction mixture, even as a co-catalyst or impurity.

Possible Cause: Catalyst poisoning by the iodide ion. The iodide is forming a strong, lipophilic ion pair with the quaternary ammonium cation of your primary phase-transfer catalyst, preventing it from transporting the desired nucleophile.[1]

Troubleshooting Steps:

  • Analyze Reactant Purity: Verify the purity of all starting materials to ensure that this compound is not being introduced as an impurity.

  • Modify Catalyst System:

    • If iodide is a necessary co-catalyst (e.g., for an in-situ Finkelstein reaction), ensure its molar ratio is significantly lower than that of the primary phase-transfer catalyst.[1]

    • Consider switching the counter-ion of your phase-transfer catalyst to one that has a lower affinity for the quaternary ammonium cation compared to iodide, such as bromide or chloride.

  • Increase Catalyst Loading: In some cases, increasing the concentration of the primary phase-transfer catalyst can help to overcome the competitive inhibition by iodide, but this is often not an economically viable solution.

Issue 2: Inhibition of a Palladium-Catalyzed Hydrogenation Reaction

Symptom: A hydrogenation reaction using a palladium catalyst (e.g., Pd/C) is sluggish or has ceased completely after the addition of a substrate or reagent that contains this compound.

Possible Cause: Poisoning of the palladium catalyst by the iodide ion. The iodide is strongly adsorbing to the active sites on the palladium surface, preventing the hydrogenation reaction.[2]

Troubleshooting Steps:

  • Isolate the Source of Iodide: Confirm that this compound is the source of the poisoning. If possible, use an alternative salt with a non-poisonous counter-ion (e.g., tetrafluoroborate or hexafluorophosphate) in a control experiment.

  • Purify the Substrate: If the iodide source is an impurity in your starting material, purify the substrate before the hydrogenation step.

  • Catalyst Regeneration: Attempt to regenerate the poisoned catalyst. A general procedure is outlined in the Experimental Protocols section.

  • Use a More Robust Catalyst: If iodide poisoning is unavoidable, consider screening other types of hydrogenation catalysts that may be less susceptible to halide poisoning.

Data Presentation

Table 1: Illustrative Impact of Iodide Poisoning on Phase-Transfer Catalyst Performance

The following data illustrates the potential impact of iodide as a poison in a phase-transfer catalyzed reaction. The data is based on the principle of competitive anion exchange and is intended for illustrative purposes.

Catalyst SystemNucleophileIodide Concentration (mol%)Reaction Rate (relative)Conversion after 4h (%)
Tetrabutylammonium BromideAcetate010095
Tetrabutylammonium BromideAcetate16570
Tetrabutylammonium BromideAcetate52030
Tetrabutylammonium BromideAcetate10<5<10

Table 2: Illustrative Effect of this compound on Pd/C Catalyzed Hydrogenation

This table provides a hypothetical representation of the effect of increasing concentrations of this compound on the hydrogenation of a model substrate (e.g., styrene).

SubstrateCatalystThis compound (ppm)Time to Complete Conversion (h)
Styrene5% Pd/C01
Styrene5% Pd/C104
Styrene5% Pd/C5012
Styrene5% Pd/C100>24 (reaction stalled)

Experimental Protocols

Protocol 1: Investigating the Poisoning Effect of this compound on a Pd/C Catalyzed Hydrogenation

Objective: To quantify the inhibitory effect of this compound on the rate of a standard hydrogenation reaction.

Materials:

  • Substrate (e.g., styrene)

  • Solvent (e.g., ethanol)

  • 5% Palladium on Carbon (Pd/C) catalyst

  • This compound

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Analytical instrument for monitoring reaction progress (e.g., GC, HPLC, or NMR)

Procedure:

  • Baseline Reaction:

    • In a hydrogenation vessel, dissolve the substrate (e.g., 1 mmol of styrene) in the solvent (e.g., 10 mL of ethanol).

    • Add the Pd/C catalyst (e.g., 10 mg).

    • Seal the vessel, purge with hydrogen, and then pressurize to the desired hydrogen pressure (e.g., 50 psi).

    • Begin vigorous stirring and monitor the reaction progress by taking aliquots at regular intervals until the starting material is fully consumed.

  • Poisoned Reactions:

    • Repeat the baseline reaction, but before adding the catalyst, add a specific amount of this compound to the substrate solution (e.g., 10 ppm, 50 ppm, 100 ppm).

    • Monitor the reaction progress as before.

  • Data Analysis:

    • Plot the concentration of the starting material versus time for each reaction.

    • Determine the initial reaction rate for each concentration of the poison.

    • Compare the rates to quantify the inhibitory effect of this compound.

Protocol 2: Regeneration of an Iodide-Poisoned Pd/C Catalyst

Objective: To attempt the regeneration of a Pd/C catalyst that has been deactivated by iodide poisoning.

Materials:

  • Poisoned Pd/C catalyst

  • Deionized water

  • A suitable base (e.g., 0.1 M aqueous solution of Lithium Hydroxide or Sodium Carbonate)

  • Inert gas (e.g., Nitrogen or Argon)

  • Filtration apparatus

Procedure:

  • Catalyst Recovery:

    • Carefully filter the poisoned Pd/C catalyst from the reaction mixture under an inert atmosphere.

    • Wash the catalyst with the reaction solvent to remove any residual organic compounds.

  • Aqueous Washing:

    • Suspend the catalyst in deionized water and stir for 30 minutes.

    • Filter the catalyst. Repeat this washing step two more times.

  • Base Treatment:

    • Suspend the water-washed catalyst in the basic solution (e.g., 0.1 M LiOH).

    • Stir the suspension at room temperature for 1-2 hours.

  • Final Washing and Drying:

    • Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral.

    • Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C).

  • Activity Test:

    • Test the activity of the regenerated catalyst using the baseline reaction conditions described in Protocol 1. Compare its performance to that of the fresh and poisoned catalyst.

Mandatory Visualization

CatalystPoisoningMechanism_PTC Mechanism of Iodide Poisoning in Phase-Transfer Catalysis NaY Na⁺Y⁻ (Reactant) QY_org Q⁺Y⁻ (Active Catalyst) NaY->QY_org Ion Exchange NaI Na⁺I⁻ (Poison Source) QI_org Q⁺I⁻ (Poisoned Catalyst) NaI->QI_org Preferential Ion Exchange QX_aq Q⁺X⁻ (Catalyst) QX_aq->NaY Regenerates Catalyst RX RX (Substrate) RY RY (Product) QX_org Q⁺X⁻ RY->QX_org Forms Q⁺X⁻ QX_org->QX_aq Phase Transfer QY_org->RY Reaction

Caption: Iodide poisoning in PTC.

TroubleshootingWorkflow Troubleshooting Logic for Catalyst Deactivation start Reaction Slows or Stops check_ptc Is it a Phase-Transfer Catalyzed Reaction? start->check_ptc check_hydro Is it a Hydrogenation Reaction (e.g., with Pd/C)? check_ptc->check_hydro No check_iodide_ptc Is Benzyltrimethylammonium Iodide present? check_ptc->check_iodide_ptc Yes check_iodide_hydro Is Benzyltrimethylammonium Iodide present? check_hydro->check_iodide_hydro Yes other_issues Investigate Other Deactivation Mechanisms (e.g., thermal, fouling) check_hydro->other_issues No poisoning_ptc Likely Cause: Iodide Poisoning of PTC Catalyst check_iodide_ptc->poisoning_ptc Yes check_iodide_ptc->other_issues No poisoning_hydro Likely Cause: Iodide Poisoning of Pd Catalyst check_iodide_hydro->poisoning_hydro Yes check_iodide_hydro->other_issues No solution_ptc Solutions: - Reduce Iodide:Catalyst ratio - Change catalyst counter-ion poisoning_ptc->solution_ptc solution_hydro Solutions: - Purify substrate - Regenerate catalyst poisoning_hydro->solution_hydro

Caption: Troubleshooting catalyst deactivation.

References

Technical Support Center: Recrystallization of Benzyltrimethylammonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of Benzyltrimethylammonium iodide. Below you will find troubleshooting advice, frequently asked questions (FAQs), a detailed experimental protocol, and solubility data to assist in your purification experiments.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound and provides step-by-step solutions.

Problem Possible Cause(s) Recommended Solution(s)
Failure of Crystals to Form 1. Too much solvent was used: The solution is not supersaturated. 2. The solution cooled too quickly. 3. The solution is supersaturated but requires nucleation. 1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Allow the concentrated solution to cool slowly again.[1] 2. Slow Cooling: Ensure the flask is allowed to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can promote slower cooling. 3. Induce Crystallization:     a. Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod.[1]     b. Seeding: Add a tiny crystal of pure this compound to the solution to act as a nucleation site.[1]
Oiling Out The compound's melting point is lower than the boiling point of the solvent, causing it to separate as a liquid instead of solid crystals. This is more common when the compound is significantly impure.[1]1. Re-dissolve and Dilute: Gently reheat the solution to redissolve the oil. Add a small amount of additional hot solvent and allow it to cool slowly.[1] 2. Use a Mixed Solvent System: Dissolve the compound in a minimum of a "good" solvent (e.g., hot ethanol) and then add a "poor" solvent (e.g., diethyl ether) dropwise at the boiling point until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to clarify the solution before cooling.
Low Recovery Yield 1. Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor. 2. Premature crystallization during hot filtration. 3. Crystals were not completely collected. 1. Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the solid. 2. Prevent Premature Crystallization: Preheat the funnel and filter paper with hot solvent before filtering the hot solution. 3. Thorough Collection: Ensure all crystals are transferred from the flask to the filter. Wash the crystals with a minimal amount of ice-cold solvent to remove residual mother liquor without significant product loss.
Colored Impurities in Crystals The impurities were not effectively removed during the recrystallization process.Use Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

Q2: How can I determine the correct amount of solvent to use?

A2: The goal is to use the minimum amount of boiling solvent that will completely dissolve the crude product. Start by adding a small amount of solvent to your solid and heating the mixture to boiling. Continue adding small portions of the hot solvent until the solid is just dissolved.

Q3: My purified crystals are still showing impurities in analysis. What should I do?

A3: A second recrystallization step may be necessary to achieve higher purity. Ensure that the solvent system is appropriate and that the cooling process is slow to allow for selective crystal formation.

Q4: Is it necessary to use a hot filtration step?

A4: A hot filtration step is recommended if your crude sample contains insoluble impurities or if you have used activated charcoal to remove colored impurities. This step should be performed quickly with a pre-heated funnel to prevent the desired product from crystallizing prematurely.

Solubility Data

Quantitative solubility data for this compound in various organic solvents at different temperatures is not widely reported in the scientific literature. However, based on the behavior of similar quaternary ammonium salts and available information, a qualitative solubility profile can be summarized as follows:

SolventSolubility (at Room Temperature)Suitability for Recrystallization
Water SolubleCan be used as part of a mixed solvent system (e.g., with ethanol).
Ethanol SolubleGood potential as a single solvent or as the "good" solvent in a mixed pair.
Methanol SolubleSimilar to ethanol, good potential.
Acetone Sparingly SolubleMay be suitable as a "poor" solvent in a mixed system or for washing crystals.
Diethyl Ether InsolubleGood as a "poor" solvent to induce precipitation in a mixed solvent system.
Toluene InsolubleNot a suitable solvent for recrystallization of this polar compound.

Experimental Protocol: Recrystallization of this compound from an Ethanol-Water Mixture

This protocol provides a detailed methodology for the purification of this compound using a mixed solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol while stirring and heating to dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Bring the solution back to a boil for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Preheat a gravity filtration setup (funnel and fluted filter paper) by pouring hot ethanol through it. Quickly filter the hot solution into a clean Erlenmeyer flask.

  • Inducing Crystallization: Heat the clear filtrate to boiling. Add hot deionized water dropwise until the solution becomes slightly cloudy (turbid), indicating saturation. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol or an ethanol/water mixture to remove any remaining impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the experimental process and decision-making during troubleshooting, the following diagrams are provided.

Recrystallization_Workflow start Start: Crude this compound dissolve Dissolve in minimum hot ethanol start->dissolve charcoal Add activated charcoal (if colored) dissolve->charcoal hot_filter Hot gravity filtration charcoal->hot_filter Yes induce_crystallization Add hot water until cloudy, then clarify with ethanol charcoal->induce_crystallization No hot_filter->induce_crystallization cool_slowly Cool slowly to room temperature induce_crystallization->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filter Vacuum filtration to collect crystals ice_bath->vacuum_filter wash Wash with ice-cold solvent vacuum_filter->wash dry Dry purified crystals wash->dry end End: Pure this compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic start Problem Encountered no_crystals No crystals form after cooling? start->no_crystals oiling_out Compound 'oils out'? start->oiling_out low_yield Low yield? start->low_yield no_crystals->oiling_out No reduce_solvent Evaporate some solvent and re-cool no_crystals->reduce_solvent Yes oiling_out->low_yield No reheat_add_solvent Reheat, add more solvent, and cool slowly oiling_out->reheat_add_solvent Yes check_solvent_amount Review if minimum solvent was used low_yield->check_solvent_amount Yes success Problem Resolved low_yield->success No induce Scratch flask or add seed crystal reduce_solvent->induce induce->success reheat_add_solvent->success preheat_funnel Ensure funnel was preheated for hot filtration check_solvent_amount->preheat_funnel preheat_funnel->success

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Managing Benzyltrimethylammonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Benzyltrimethylammonium Iodide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and use of this compound, with a specific focus on managing its moisture sensitivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Storage and Handling

Q1: I just received a new bottle of this compound. How should I store it to prevent moisture absorption?

A1: this compound is hygroscopic and light-sensitive.[1][2] To maintain its integrity, it should be stored in a tightly sealed container in a dark, dry place at room temperature.[2][3] The use of a desiccator containing a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate) is highly recommended for long-term storage.

Q2: My laboratory has high humidity. What extra precautions should I take when handling this compound?

A2: Working in a high-humidity environment requires additional measures to prevent moisture contamination. It is best practice to handle the compound inside a glove box with a controlled inert atmosphere (e.g., nitrogen or argon). If a glove box is not available, work quickly and minimize the time the container is open to the atmosphere. It is also advisable to allow the container to equilibrate to the ambient temperature before opening to prevent condensation from forming on the cold powder.

Q3: The this compound powder appears clumpy and has a yellowish tint. Is it still usable?

A3: Clumping is a strong indicator of moisture absorption. The yellowish discoloration can occur upon exposure to light or air.[1] While the compound may still be usable for some applications, its purity is compromised, and the water content can negatively impact moisture-sensitive reactions. For applications requiring high purity and anhydrous conditions, it is recommended to dry the compound before use or to use a fresh, properly stored supply.

Troubleshooting Experimental Issues

Q4: I am using this compound as a phase-transfer catalyst, and my reaction is sluggish and forming a stable emulsion that is difficult to break. Could moisture be the cause?

A4: Yes, excess moisture can significantly impact phase-transfer catalysis (PTC). Here's how:

  • Reduced Catalytic Activity: The presence of water can lead to the hydration of the iodide anion, which reduces its nucleophilicity and slows down the reaction rate.[4]

  • Emulsion Formation: Quaternary ammonium salts like this compound have surfactant-like properties.[5] In the presence of excess water, vigorous stirring can lead to the formation of stable emulsions, making product isolation difficult.[5]

Troubleshooting Steps:

  • Dry the Catalyst: Ensure your this compound is thoroughly dry before use. Refer to the experimental protocols section for drying procedures.

  • Optimize Water Content: While some water is necessary to dissolve the inorganic reactant in the aqueous phase, excessive water can be detrimental. Use the minimum amount of water required.

  • Increase Ionic Strength: Adding a saturated solution of an inert salt like sodium chloride (brine) to the aqueous phase can help to decrease the solubility of the organic phase in the aqueous phase and can aid in breaking emulsions.

  • Moderate Agitation: Reduce the stirring speed to minimize the shear forces that contribute to emulsion formation.[5]

Q5: I am using this compound as a supporting electrolyte in an electrochemical experiment, and I am observing a narrow electrochemical window and inconsistent results. Could absorbed moisture be the problem?

A5: Absolutely. The presence of water in electrolytes, especially in non-aqueous electrochemistry, can have a significant negative impact:

  • Reduced Electrochemical Window: Water has a much narrower electrochemical window than many organic solvents and ionic liquids. Its presence will limit the potential range you can explore due to the electrolysis of water.[1][2]

  • Altered Electrode Processes: Water can participate in electrochemical reactions, leading to unexpected peaks, changes in reaction mechanisms, and poor reproducibility.

  • Changes in Electrolyte Properties: Absorbed water will decrease the viscosity and can alter the conductivity of the electrolyte, leading to inconsistencies in measurements.[1]

Troubleshooting Steps:

  • Use Anhydrous Components: Ensure all components of your electrolyte system, including the solvent and this compound, are rigorously dried.

  • Assemble in a Dry Environment: Prepare your electrochemical cell in a glove box or under an inert atmosphere to prevent moisture ingress.

  • Incorporate a Drying Agent: For bulk electrolyte solutions, consider storing them over molecular sieves to maintain anhydrous conditions.

Quantitative Data

PropertyValueReference(s)
Molecular FormulaC₁₀H₁₆IN[6][7]
Molecular Weight277.15 g/mol [6][7]
Melting Point178-179 °C[1][2]
AppearanceWhite to off-white crystalline solid[2]
SolubilitySoluble in water and alcohol[1]
SensitivityHygroscopic and light-sensitive[1][2]

Experimental Protocols

Protocol 1: Drying this compound

Objective: To remove absorbed moisture from this compound before use in a moisture-sensitive application.

Method 1: Vacuum Oven Drying (Recommended)

  • Place the this compound in a clean, dry glass container, such as a watch glass or a round-bottom flask.

  • Spread the powder in a thin layer to maximize the surface area.

  • Place the container in a vacuum oven.

  • Heat the oven to a temperature below the compound's melting point (e.g., 80-100 °C).

  • Apply a vacuum and dry for several hours (e.g., 4-12 hours) or until a constant weight is achieved.

  • After drying, allow the oven to cool to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon.

  • Immediately transfer the dried compound to a desiccator or glove box for storage.

Method 2: Azeotropic Distillation

For rigorously anhydrous applications, azeotropic distillation can be employed. A known method for drying quaternary ammonium salts involves dissolving the wet compound in 2-pyrrolidone and distilling under vacuum. The water is removed as an azeotrope with a portion of the 2-pyrrolidone. This method is suitable when the resulting solution in the distillation solvent can be used directly in the subsequent reaction.

Protocol 2: Handling this compound in a Moisture-Sensitive Reaction

Objective: To set up a reaction using this compound while minimizing exposure to atmospheric moisture.

  • Drying Glassware: All glassware should be oven-dried at >120 °C for at least 4 hours and cooled in a desiccator or under a stream of inert gas.

  • Inert Atmosphere Setup: Assemble the reaction apparatus (e.g., a three-necked flask with a condenser, dropping funnel, and nitrogen/argon inlet) while it is still hot and immediately purge with an inert gas.

  • Reagent Transfer:

    • If working on the benchtop, weigh the dried this compound quickly and add it to the reaction flask against a positive flow of inert gas.

    • For optimal results, perform all transfers of the dried this compound inside a glove box. Weigh the required amount in the glove box and seal it in a vial. The vial can then be brought out and the contents added to the reaction flask under a positive pressure of inert gas.

  • Solvent Addition: Use anhydrous solvents for the reaction. Anhydrous solvents can be purchased or prepared by standard laboratory procedures (e.g., distillation from a suitable drying agent).

  • Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction to prevent the ingress of atmospheric moisture.

Visualizations

Troubleshooting_Moisture_Issues cluster_symptoms Observed Issues cluster_solutions Corrective Actions start Experiment with Benzyltrimethylammonium Iodide Shows Poor Performance check_hygroscopic Is the reaction moisture-sensitive? start->check_hygroscopic emulsion Emulsion Formation (PTC) check_hygroscopic->emulsion Yes low_yield Low Reaction Rate / Yield check_hygroscopic->low_yield Yes narrow_window Narrow Electrochemical Window check_hygroscopic->narrow_window Yes inconsistent_results Inconsistent Results check_hygroscopic->inconsistent_results Yes end_no Issue is likely not related to moisture. Investigate other parameters. check_hygroscopic->end_no No dry_reagent Dry this compound (See Protocol 1) emulsion->dry_reagent inert_atmosphere Use Inert Atmosphere (Glove Box / Schlenk Line) emulsion->inert_atmosphere dry_solvents Use Anhydrous Solvents emulsion->dry_solvents optimize_water Optimize Water Content (PTC) emulsion->optimize_water low_yield->dry_reagent low_yield->inert_atmosphere low_yield->dry_solvents narrow_window->dry_reagent narrow_window->inert_atmosphere narrow_window->dry_solvents inconsistent_results->dry_reagent inconsistent_results->inert_atmosphere inconsistent_results->dry_solvents end_success Improved Experimental Outcome dry_reagent->end_success inert_atmosphere->end_success dry_solvents->end_success optimize_water->end_success

Caption: Troubleshooting workflow for issues related to the moisture sensitivity of this compound.

Logical_Relationship cluster_storage Proper Storage cluster_handling Proper Handling cluster_reagent Reagent Integrity cluster_outcome Desired Outcome storage_node Tightly Sealed Container Dark, Dry Place Desiccator reagent_node Anhydrous Benzyltrimethylammonium Iodide storage_node->reagent_node handling_node Inert Atmosphere (Glove Box) Rapid Weighing Dried Glassware handling_node->reagent_node outcome_node Reliable and Reproducible Experimental Results reagent_node->outcome_node

Caption: Logical relationship between storage, handling, and experimental success with this compound.

References

Thermal stability issues with Benzyltrimethylammonium iodide in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the thermal stability of Benzyltrimethylammonium iodide (BTMAI) in chemical reactions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the thermal stability of this compound?

Q2: What are the expected decomposition products of this compound?

A2: The thermal decomposition of this compound is expected to proceed via two primary pathways, drawing parallels with similar quaternary ammonium salts:

  • Hofmann Elimination: This is a common decomposition pathway for quaternary ammonium hydroxides, which can be formed in situ. In the case of BTMAI, if a basic environment is present, it can lead to the formation of an alkene and a tertiary amine. Due to the structure of the benzyl group, which lacks a beta-hydrogen on the phenyl ring, the elimination would involve one of the methyl groups, which is less likely, or more plausibly, if there were beta-hydrogens on a different substituent. Given the structure of BTMAI, a direct Hofmann elimination to form an alkene is not the most probable primary decomposition route.

  • Nucleophilic Substitution (SN2): A more likely decomposition pathway for BTMAI upon heating is a nucleophilic substitution reaction where the iodide anion attacks one of the methyl groups or the benzylic carbon. The most probable decomposition products are benzyl iodide and trimethylamine . This is analogous to the decomposition of tetramethylammonium iodide, which yields trimethylamine and methyl iodide.[2]

Q3: Can this compound be used as a phase transfer catalyst at high temperatures?

A3: Yes, this compound is utilized as a phase transfer catalyst (PTC).[3] However, its thermal stability must be a key consideration for high-temperature applications. Prolonged heating at elevated temperatures, especially above its melting point, can lead to decomposition, which will reduce the catalyst's efficacy and introduce impurities into the reaction mixture. It is recommended to keep reaction temperatures as low as possible to maintain the catalyst's integrity. If high temperatures are unavoidable, the reaction time should be minimized, and the catalyst loading might need to be optimized to compensate for any degradation.

Troubleshooting Guide

Issue 1: My reaction is sluggish or incomplete when using this compound as a phase transfer catalyst at elevated temperatures.

  • Possible Cause: Thermal decomposition of the catalyst.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Determine if the reaction can proceed at a lower temperature, even if it requires a longer reaction time.

    • Increase Catalyst Loading: If lowering the temperature is not feasible, a modest increase in the catalyst loading may compensate for the portion that decomposes.

    • Incremental Addition: Consider adding the catalyst in portions throughout the course of the reaction to maintain a sufficient concentration of active catalyst.

    • Alternative Catalyst: If thermal instability is a persistent issue, consider a more thermally stable quaternary ammonium salt, such as those with longer alkyl chains or different counter-ions (e.g., bromide or chloride, though their catalytic activity may differ).

Issue 2: I am observing unexpected side products in my reaction.

  • Possible Cause: The decomposition products of this compound (e.g., benzyl iodide, trimethylamine) are reacting with your starting materials or intermediates.

  • Troubleshooting Steps:

    • Analyze Byproducts: Isolate and identify the side products using techniques like GC-MS, LC-MS, or NMR to confirm if they are consistent with reactions involving benzyl iodide or trimethylamine.

    • Reaction Monitoring: Monitor the reaction progress closely over time to determine when the side products begin to form. This can help correlate their appearance with potential catalyst decomposition.

    • Optimize Reaction Conditions: As with sluggish reactions, lowering the temperature and minimizing reaction time are the primary strategies to mitigate side reactions stemming from catalyst decomposition.

Issue 3: The reaction mixture is turning yellow or brown at high temperatures.

  • Possible Cause: Decomposition of the iodide salt.

  • Troubleshooting Steps:

    • Visual Inspection: A color change to yellow or brown can be an indicator of the formation of iodine (I₂) due to the oxidation of the iodide anion, which can be accelerated at higher temperatures.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative decomposition.

    • Purity of Reagents: Ensure that all reagents and solvents are pure and free of oxidizing impurities.

Quantitative Data

ParameterTetramethylammonium Iodide (TMAI)This compound (BTMAI) - Expected
Melting Point (°C) >300 (decomposes)~178-179
Decomposition Onset (TGA, °C) ~350-400Likely lower than TMAI due to the benzyl group, potentially starting near the melting point.
Decomposition Products Trimethylamine, Methyl IodideTrimethylamine, Benzyl Iodide

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) for Assessing Thermal Stability

This protocol outlines a general procedure for determining the thermal stability of a quaternary ammonium salt like this compound.

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a clean TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • The onset of decomposition is the temperature at which a significant mass loss begins.

    • The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Protocol 2: Differential Scanning Calorimetry (DSC) for Determining Melting Point and Decomposition Enthalpy

This protocol provides a general method for analyzing the thermal transitions of this compound.

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Use an empty, sealed pan as a reference.

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to a temperature above the expected decomposition (e.g., 350°C) at a heating rate of 10°C/min.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Identify endothermic peaks, which correspond to melting, and exothermic peaks, which may correspond to decomposition.

    • The peak maximum of the melting endotherm is the melting point.

    • The area under any decomposition peaks can be integrated to determine the enthalpy of the process.

Visualizations

Thermal_Decomposition_Pathway BTMAI This compound (C₆H₅CH₂N(CH₃)₃⁺I⁻) Heat Heat (Δ) BTMAI->Heat Products Decomposition Products Heat->Products Leads to SN2_Products Benzyl Iodide (C₆H₅CH₂I) + Trimethylamine (N(CH₃)₃) Products->SN2_Products Primary Pathway (Nucleophilic Substitution)

Caption: Probable thermal decomposition pathway of this compound.

Troubleshooting_Workflow Start Reaction Issue at High Temp (e.g., low yield, side products) Check_Temp Is reaction temperature near or above melting point of BTMAI (~179°C)? Start->Check_Temp Lower_Temp Action: Lower reaction temperature and/or reduce reaction time. Check_Temp->Lower_Temp Yes Still_Issue Issue Persists? Check_Temp->Still_Issue No Monitor_Reaction Action: Monitor reaction for improvement. Lower_Temp->Monitor_Reaction Monitor_Reaction->Still_Issue Optimize_Catalyst Action: Optimize catalyst loading (e.g., increase or add portion-wise). Still_Issue->Optimize_Catalyst Yes Resolved Issue Resolved Still_Issue->Resolved No Optimize_Catalyst->Monitor_Reaction Consider_Alternative Action: Consider a more thermally stable catalyst. Optimize_Catalyst->Consider_Alternative If still no improvement

References

Technical Support Center: Post-Reaction Removal of Benzyltrimethylammonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for effectively removing Benzyltrimethylammonium iodide (BTAI) from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BTAI) and what are its key properties relevant to removal?

This compound is a quaternary ammonium salt often used as a phase transfer catalyst or reagent in organic synthesis.[1] Its physical properties are critical for selecting a purification strategy. It is a white crystalline solid with a melting point of approximately 178-179°C.[2][3] Crucially, it is soluble in water and alcohol but generally has low solubility in non-polar organic solvents like ether.[2][3] It is also hygroscopic and can be sensitive to light.[2]

Q2: What are the primary methods for removing BTAI after a reaction?

The most common methods leverage the solubility differences between BTAI and the desired product. The main strategies are:

  • Precipitation / Recrystallization: Ideal when the desired product and BTAI have different solubilities in a given solvent system. This often involves precipitating the BTAI salt from an organic solvent by adding an anti-solvent.[3]

  • Liquid-Liquid Extraction: This is a highly effective method when the desired product is soluble in an organic solvent that is immiscible with water. BTAI, being a salt, will preferentially partition into the aqueous phase.[4]

  • Adsorption / Chromatography: When other methods fail, adsorbents like activated carbon or specialized resins can be used to remove quaternary ammonium salts.[5][6] Ion-exchange chromatography is also a viable, though more complex, option.[7][8]

Q3: My reaction mixture has a persistent yellow or brown color. What causes this and how can I fix it?

Q4: I am trying to purify my product using silica gel chromatography, but I'm having issues. Why?

Standard silica gel chromatography can be problematic for separating highly polar, ionic compounds like BTAI. The salt may streak badly or stick irreversibly to the silica gel.[7] If chromatography is necessary, consider using a different stationary phase like alumina or reverse-phase (C18) silica.[7] Alternatively, using an adsorbent like activated carbon to remove the BTAI prior to chromatography may be effective.[5][6]

Troubleshooting Guide

Symptom Possible Cause Suggested Solution
BTAI crashes out with the desired solid product during recrystallization. The chosen solvent system does not provide sufficient solubility differentiation.Screen for a new solvent/anti-solvent system. Try dissolving the mixture in a minimal amount of a good solvent (e.g., ethanol) and then slowly adding an anti-solvent (e.g., diethyl ether) to selectively precipitate the BTAI or the product.[3]
After an aqueous extraction, the organic layer still contains BTAI. Insufficient water was used, or the partitioning is not as favorable as expected.Perform multiple, successive extractions with deionized water or a brine solution. Increasing the volume of the aqueous phase can improve partitioning.
A persistent emulsion forms during liquid-liquid extraction. BTAI can act as a surfactant, stabilizing the emulsion.[11][12]Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which often helps to break emulsions.
The final product is still yellow/brown after washing with sodium thiosulfate. The washing was incomplete, or the product is re-oxidizing. The pH of the thiosulfate solution may not be optimal.Ensure the sodium thiosulfate solution is fresh. Wash until the organic layer is colorless. Thiosulfate works best in mildly acidic conditions.[13]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₆IN[2][14]
Molecular Weight 277.15 g/mol [2][14]
Appearance White to off-white crystalline powder[1][2]
Melting Point 178-179 °C[2][3]
Solubility Soluble in water and alcohol.[2]
Sensitivity Light-sensitive and hygroscopic.[2]

Table 2: Comparison of BTAI Removal Techniques

Technique Principle of Separation Advantages Disadvantages Best For...
Precipitation / Recrystallization Differential solubility in a solvent/anti-solvent system.[15]Simple, can yield high-purity crystalline products.Requires finding a suitable solvent system; can lead to co-precipitation.Purifying solid products that are insoluble in solvents where BTAI is soluble (or vice versa).
Liquid-Liquid Extraction Partitioning of the highly polar BTAI into an aqueous phase away from a less polar product in an organic phase.Fast, efficient for large scales, easily incorporates a reductive wash.Requires the product to be stable in the presence of water; can form emulsions.Removing BTAI from water-immiscible organic solutions containing the desired product.
Adsorption Binding of BTAI to a solid adsorbent like activated carbon or a specialized resin.[5][6]Effective for removing trace amounts; can handle difficult separations.Adsorbent may also bind the desired product; can be costly.Removing residual BTAI after primary purification or when extraction/crystallization is ineffective.
Chromatography Differential partitioning between a stationary and a mobile phase (e.g., ion exchange).[7][8]High resolving power for complex mixtures.Can be slow, requires significant solvent, and standard silica gel is often unsuitable for BTAI.[7]Complex mixtures where simpler methods fail and a suitable stationary phase (e.g., alumina, C18) is identified.

Experimental Protocols

Protocol 1: Removal of BTAI by Anti-Solvent Precipitation

This method is effective when the desired product remains soluble while BTAI is precipitated.

  • Dissolution: Dissolve the crude reaction mixture in a minimum volume of a solvent in which both the product and BTAI are soluble (e.g., absolute ethanol).[3]

  • Precipitation: While stirring the solution at room temperature, slowly add a miscible anti-solvent in which BTAI has poor solubility (e.g., anhydrous diethyl ether).[3] BTAI should precipitate as a white solid.

  • Isolation: Collect the precipitated BTAI by suction filtration.

  • Washing: Wash the collected solid with two small portions of the anti-solvent (anhydrous ether) to remove any entrained product.[3]

  • Product Recovery: The desired product is recovered from the filtrate, typically by removing the solvents under reduced pressure.

Protocol 2: Removal of BTAI by Aqueous Extraction

This is the standard method for products soluble in a water-immiscible organic solvent.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer: Transfer the solution to a separatory funnel.

  • Decolorization (if needed): Add an equal volume of 5% aqueous sodium thiosulfate solution. Stopper the funnel, shake vigorously while periodically venting, and allow the layers to separate. Drain the lower aqueous layer.

  • Aqueous Wash: Add an equal volume of deionized water. Shake and vent as before. Drain the aqueous layer. Repeat this water wash two more times to ensure complete removal of the highly water-soluble BTAI.[2]

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water and help break any emulsions.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to isolate the purified product.

Mandatory Visualization

G Workflow for BTAI Removal start Reaction Mixture (Product + BTAI) product_state Is the desired product a solid? start->product_state extraction_q Is product soluble in a water-immiscible organic solvent? product_state->extraction_q  No / Liquid recryst_proc Attempt Precipitation or Recrystallization product_state->recryst_proc  Yes extraction_proc Perform Aqueous Extraction extraction_q->extraction_proc  Yes chrom_proc Consider Adsorption or Chromatography Methods extraction_q->chrom_proc  No recryst_proc->chrom_proc Fails end_solid Purified Solid Product recryst_proc->end_solid Successful extraction_proc->chrom_proc Fails end_oil Purified Product extraction_proc->end_oil Successful chrom_proc->end_oil Successful

Caption: Decision tree for selecting a BTAI purification method.

G Liquid-Liquid Extraction Workflow step1 Step 1: Dissolution Crude mixture dissolved in organic solvent (e.g., EtOAc) step2 Step 2: Aqueous Wash Transfer to separatory funnel. Add H₂O (or Na₂S₂O₃ soln). Shake and vent. step1->step2 step3 Step 3: Partitioning Organic Layer (Product) Aqueous Layer (BTAI) step2->step3 step4 Step 4: Separation Drain aqueous layer. Repeat wash if necessary. step3:aq->step4 BTAI removed step4->step3:org Organic phase retained step5 Step 5: Isolation Dry organic layer (e.g., Na₂SO₄). Filter and evaporate solvent. step4->step5 After final wash result Purified Product step5->result

Caption: Workflow for removing BTAI via aqueous extraction.

References

Overcoming solubility issues with Benzyltrimethylammonium iodide in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered when using Benzyltrimethylammonium iodide in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it generally soluble?

This compound is a quaternary ammonium salt. Its solubility is largely dictated by the polarity of the solvent. Generally, it exhibits higher solubility in polar aprotic solvents and alcohols. Qualitative solubility information is summarized in the table below.

Q2: I am observing incomplete dissolution of this compound in my reaction. What are the initial troubleshooting steps?

Initial steps to address incomplete dissolution include:

  • Solvent Selection: Ensure you are using an appropriate solvent. Consider switching to a more polar aprotic solvent like DMF or DMSO, or an alcohol like methanol or ethanol.

  • Temperature Adjustment: Gently heating the mixture can significantly increase the solubility of this compound.

  • Agitation: Ensure vigorous stirring or agitation to enhance the dissolution rate.

  • Particle Size Reduction: Grinding the this compound to a finer powder will increase its surface area and can improve the rate of dissolution.

Q3: Can changing the anion of the Benzyltrimethylammonium salt affect its solubility?

Yes, the anion can influence the solubility of the quaternary ammonium salt. For instance, Benzyltrimethylammonium chloride is reported to be very soluble in water and alcohols.[1] If your reaction conditions permit, switching to a different halide or another counter-ion could be a viable strategy.

Q4: Are there any known reaction types where the solubility of this compound is a common issue?

Solubility can be a critical factor in reactions where this compound is used as a phase transfer catalyst or in Hofmann elimination reactions. In phase transfer catalysis, the catalyst must have sufficient solubility in both the aqueous and organic phases to effectively shuttle reactants between them.[2][3] In Hofmann eliminations, the quaternary ammonium salt needs to be soluble in the reaction medium for the elimination to proceed efficiently.[4]

Troubleshooting Guides

Issue 1: Poor Solubility in a Nonpolar Organic Solvent for Phase Transfer Catalysis

Problem: this compound is not dissolving sufficiently in my nonpolar organic solvent (e.g., toluene, hexane) for a phase transfer catalysis reaction, leading to low reaction yield.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Poor Solubility in Nonpolar Solvents A Initial Observation: Poor solubility of Benzyltrimethylammonium iodide in a nonpolar solvent. B Option 1: Introduce a Co-Solvent A->B D Option 2: Increase Reaction Temperature A->D F Option 3: Modify the Catalyst A->F C Add a small amount of a polar aprotic solvent (e.g., DMF, DMSO) or an alcohol (e.g., methanol, ethanol) to the reaction mixture. B->C H Evaluate Reaction Outcome C->H E Gently heat the reaction mixture. Monitor for decomposition. D->E E->H G Consider using a more lipophilic quaternary ammonium salt with longer alkyl chains (e.g., Tetrabutylammonium iodide). F->G G->H

Caption: Troubleshooting workflow for poor solubility in nonpolar solvents.

Detailed Steps:

  • Introduce a Co-solvent: Adding a small percentage of a polar aprotic solvent like DMF or DMSO, or an alcohol such as methanol or ethanol, can create a more favorable solvent environment for dissolving the this compound without drastically changing the overall polarity of the reaction medium.

  • Increase Reaction Temperature: Carefully increasing the temperature of the reaction can enhance the solubility of the salt. It is crucial to monitor the reaction to ensure that the increased temperature does not lead to unwanted side products or decomposition of the reactants or catalyst.

  • Modify the Catalyst: If solubility issues persist, consider replacing this compound with a more lipophilic phase transfer catalyst. Quaternary ammonium salts with longer alkyl chains, such as tetrabutylammonium iodide, often exhibit better solubility in organic solvents.[5]

Issue 2: Precipitation of this compound During Hofmann Elimination

Problem: During a Hofmann elimination reaction, the this compound salt precipitates from the solution upon addition of the base (e.g., silver oxide), hindering the elimination process.

Troubleshooting Workflow:

G cluster_1 Troubleshooting Precipitation in Hofmann Elimination A Initial Observation: Precipitation of Benzyltrimethylammonium iodide upon base addition. B Option 1: Change the Solvent System A->B D Option 2: Alter the Order of Addition A->D F Option 3: Increase the Reaction Temperature A->F C Use a more polar solvent or a solvent mixture that can better solvate both the quaternary ammonium salt and the base. B->C H Evaluate Reaction Outcome C->H E Add the base slowly and with vigorous stirring to the solution of the quaternary ammonium salt to maintain a lower instantaneous concentration of the base. D->E E->H G Heating the reaction mixture can help keep the salt in solution. Ensure the temperature is appropriate for the elimination reaction. F->G G->H G cluster_0 Aqueous Phase cluster_1 Organic Phase A Na⁺Y⁻ (Reactant) D Na⁺I⁻ (Byproduct) A->D B Q⁺I⁻ (Catalyst) C Q⁺Y⁻ B->C Anion Exchange B->D F Q⁺Y⁻ C->F Phase Transfer E RX (Substrate) G RY (Product) E->G F->G Reaction with RX H Q⁺X⁻ G->H H->B Catalyst Regeneration

References

Technical Support Center: Monitoring Reactions with Benzyltrimethylammonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring reaction progress when using Benzyltrimethylammonium iodide as a catalyst.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application? this compound is a quaternary ammonium salt widely used as a Phase Transfer Catalyst (PTC).[1][2] Its primary role is to facilitate reactions between reactants located in different immiscible phases, such as an aqueous and an organic layer.[1][2][3] It works by transporting a reactive anion from the aqueous phase into the organic phase, where the reaction with an organic substrate occurs, thereby increasing reaction rates and yields.[3][4]

Q2: Why is it crucial to monitor the progress of a reaction catalyzed by this compound? Reaction monitoring is essential to:

  • Determine the rate of consumption of starting materials.[5][6]

  • Track the formation of the desired product.[5][7]

  • Detect the presence of any side products or transient intermediates.[7]

  • Optimize reaction conditions, including reaction time, temperature, and catalyst concentration, to maximize yield and minimize impurities.[7]

Q3: What are the most common analytical techniques for monitoring these reactions? The most common and effective techniques for monitoring the progress of organic reactions, including those using PTCs, are:

  • Thin-Layer Chromatography (TLC): A rapid, inexpensive, and widely used method for qualitative analysis.[5][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile compounds.[9]

  • High-Performance Liquid Chromatography (HPLC): Suitable for a wide range of compounds, offering quantitative analysis and excellent separation.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for in-situ, real-time monitoring to gain kinetic and mechanistic insights.[11][12][13]

Q4: Can the iodide anion from the catalyst interfere with the reaction? Yes, while often an effective catalyst, the iodide ion can sometimes inhibit or "poison" the catalyst's activity in certain reaction systems.[14][15] In some cases, iodide ions at an optimal concentration can accelerate the reaction, but an excess can be detrimental.[15] This potential effect should be considered when troubleshooting unexpected reaction outcomes.

Troubleshooting Guides

General Reaction Issues
IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inefficient Phase Transfer: The catalyst is not effectively transferring the reactant.[14] 2. Catalyst Poisoning: The catalyst's activity is inhibited by certain anions.[14] 3. Inadequate Mixing: A small interfacial area between phases slows the reaction.[14] 4. Low Reaction Temperature: The activation energy is not being met.[14]1. Incrementally increase catalyst loading (e.g., from 1 mol% to 5 mol%).[14] 2. If possible, consider using a different halide version of the catalyst (e.g., bromide or chloride).[14] 3. Increase stirring speed. A mechanical stirrer is often more effective for biphasic reactions.[14] 4. Gradually increase the reaction temperature while monitoring for side product formation.[14]
Formation of Byproducts 1. Side Reactions: Competing reaction pathways are favored. 2. Catalyst Decomposition: At high temperatures, the catalyst may undergo Hofmann elimination.[14]1. Adjust the stoichiometry of the reactants. 2. Reduce the reaction temperature if catalyst decomposition is suspected.[14] 3. Select a more inert solvent that is stable under the reaction conditions.[14]
Technique-Specific Troubleshooting

1. Thin-Layer Chromatography (TLC)

  • Q: My spots are streaking or elongated on the TLC plate. What's wrong?

    • A: This is often caused by sample overloading. Applying too much of the reaction mixture to the plate is the most common reason. Try diluting your sample in a volatile solvent and re-spotting a smaller amount.[7]

  • Q: My starting material and product spots have very similar Rf values. How can I resolve them?

    • A: Use a "cospot." This involves spotting your reaction mixture directly on top of the starting material spot in a separate lane. If the starting material and product are different compounds, the cospot lane will often appear as an elongated spot, confirming that the two are not identical.[6][16] You should also experiment with different solvent systems to improve separation.

  • Q: I don't see any spots under the UV lamp.

    • A: Your compounds may not be UV-active. Use a visualizing stain, such as potassium permanganate, iodine vapor, or vanillin stain, to reveal the spots.[7][8] After dipping the plate in the stain, gentle heating is often required.[8]

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Q: I can't find the peak for my expected product.

    • A: This could be due to several factors:

      • Volatility: Your product may not be volatile enough for GC analysis.

      • Thermal Stability: The compound might be degrading in the hot injection port.

      • Polarity: Highly polar compounds may require derivatization (e.g., silylation) to increase their volatility and thermal stability.[9]

      • MS Parameters: Ensure the mass spectrometer is scanning for the correct mass-to-charge ratio (m/z) of your expected product and its fragments.

  • Q: My chromatographic peaks are broad or show tailing.

    • A: This often points to issues with the GC column. The column may be contaminated with non-volatile residues from previous injections or may be degrading. Try flushing the column or, if necessary, replace it.

3. High-Performance Liquid Chromatography (HPLC)

  • Q: I am not getting a signal for my compound of interest.

    • A: Check your detector settings. If using a UV detector, ensure your compound has a chromophore that absorbs at the selected wavelength. For compounds without a strong UV chromophore, consider using a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[17]

  • Q: My peaks are not well-separated.

    • A: This is a common method development challenge. You can improve separation by:

      • Adjusting the Mobile Phase: Change the ratio of your solvents to alter the polarity. For reverse-phase HPLC, increasing the aqueous component will generally increase retention time.

      • Trying a Different Column: A column with a different stationary phase (e.g., C18, Phenyl-Hexyl) may provide the selectivity needed for your separation.

Experimental Protocols & Data

Data Presentation

Table 1: Comparison of Common Reaction Monitoring Techniques

TechniquePrimary UseSample PrepSpeedCostKey Advantage
TLC QualitativeMinimal (dilution)Very Fast (5-20 min)LowRapid, simple, and inexpensive for checking reaction completion.[5]
GC-MS Quantitative & QualitativeModerate (dilution, derivatization)Moderate (20-60 min)HighExcellent for identifying unknown volatile byproducts.[9]
HPLC QuantitativeLow (dilution, filtration)Moderate (15-45 min)HighHighly accurate for quantitating product formation and purity.
NMR Quantitative & StructuralMinimal (for online)Fast (real-time)Very HighProvides direct structural evidence and kinetic data without disturbing the reaction.[11][18]
Protocol 1: Monitoring Reaction Progress by TLC

This protocol is a generalized procedure for monitoring a reaction using TLC.[5][6][16]

  • Prepare the TLC Chamber: Pour your chosen solvent system (e.g., a mixture of hexanes and ethyl acetate) into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor.[7] Cover the chamber with a lid.

  • Prepare the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel plate. Mark three lanes on this line for your starting material (SM), a cospot (Co), and the reaction mixture (Rxn).

  • Spot the Plate:

    • Dissolve a small amount of your starting material in a volatile solvent. Use a capillary tube to apply a small spot to the "SM" and "Co" lanes.

    • Withdraw a tiny aliquot (a few drops) from your reaction vessel. Dilute it with a volatile solvent.

    • Using a clean capillary tube, apply a small spot of the diluted reaction mixture to the "Co" and "Rxn" lanes.

  • Develop the Plate: Carefully place the spotted TLC plate into the prepared chamber. Ensure the solvent level is below the starting line. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[7] Allow the plate to dry. Visualize the spots under a UV lamp and circle them with a pencil. If necessary, use an appropriate chemical stain for visualization.

  • Analyze the Results: Compare the "Rxn" lane to the "SM" lane. The reaction is progressing if the starting material spot in the "Rxn" lane is diminishing and a new spot (the product) is appearing. The reaction is complete when the starting material spot is no longer visible in the "Rxn" lane.

Protocol 2: General Procedure for GC-MS Sample Preparation
  • Quench the Reaction: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Immediately quench the reaction by adding it to a vial containing an appropriate quenching agent (e.g., water or a dilute acid/base solution) to stop the reaction.

  • Extraction: Add an organic solvent (e.g., ethyl acetate) to the quenched mixture, vortex thoroughly, and allow the layers to separate.

  • Sample Preparation: Carefully transfer the organic layer to a clean vial. If the sample is concentrated, dilute it to an appropriate concentration (typically ~1 mg/mL).

  • Derivatization (If Necessary): If your compounds of interest are highly polar (containing -OH, -NH, or -COOH groups), they may require derivatization. A common method is silylation, where a reagent like BSTFA is added, and the sample is heated (e.g., at 60 °C for 30 minutes) to convert polar groups to their more volatile trimethylsilyl (TMS) ethers.[9]

  • Analysis: Inject the prepared sample into the GC-MS for analysis.

Visualizations

G General Experimental Workflow for Reaction Monitoring cluster_prep Preparation cluster_loop Monitoring Cycle cluster_analysis Analysis & Decision start Start Reaction setup Prepare Monitoring System (e.g., TLC Chamber, GC-MS Method) start->setup aliquot Take Aliquot from Reaction Mixture setup->aliquot prepare_sample Prepare Sample (Quench, Dilute, Extract) aliquot->prepare_sample analyze Analyze Sample (Run TLC, Inject into GC/HPLC) prepare_sample->analyze interpret Interpret Data (Check SM Consumption) analyze->interpret decision Is Reaction Complete? interpret->decision workup Proceed to Workup decision->workup Yes continue_rxn Continue Reaction decision->continue_rxn No continue_rxn->aliquot

Caption: General workflow for monitoring a chemical reaction.

G Phase Transfer Catalysis Cycle (Starks' Mechanism) cluster_organic Organic Phase cluster_aqueous Aqueous Phase QY_org Q⁺Y⁻ (lipophilic ion pair) RY RY (Product) QY_org->RY Reaction RX RX (Substrate) QX_org Q⁺X⁻ RY->QX_org + X⁻ Q_cat Q⁺X⁻ (Catalyst) Q⁺ = Benzyltrimethylammonium⁺ QX_org->Q_cat Catalyst Regeneration QY_aq Q⁺Y⁻ Q_cat->QY_aq + Y⁻ MY M⁺Y⁻ (Reactant Salt) MX M⁺X⁻ (Byproduct) QY_aq->QY_org Phase Transfer QY_aq->MX - M⁺

Caption: Catalytic cycle for this compound (Q⁺I⁻).

G Troubleshooting Logic for a Slow or Failed Reaction start Reaction is slow or has failed (Verified by TLC/GC/HPLC) check_stirring Is stirring vigorous enough to mix phases? start->check_stirring check_temp Is the reaction temperature adequate? check_stirring->check_temp Yes increase_stirring Increase stirring speed check_stirring->increase_stirring No check_catalyst Is catalyst loading sufficient (1-5 mol%)? check_temp->check_catalyst Yes increase_temp Increase temperature check_temp->increase_temp No check_reagents Are reagents and solvents pure and dry? check_catalyst->check_reagents Yes increase_catalyst Increase catalyst loading check_catalyst->increase_catalyst No purify_reagents Purify/re-validate reagents check_reagents->purify_reagents No success Problem Solved check_reagents->success Yes increase_stirring->success increase_temp->success increase_catalyst->success purify_reagents->success

Caption: A decision tree for troubleshooting common reaction issues.

References

Validation & Comparative

A Head-to-Head Battle of Quaternary Ammonium Iodides: Benzyltrimethylammonium Iodide vs. Tetrabutylammonium Iodide in Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of phase-transfer catalysis (PTC), the selection of an appropriate catalyst is paramount to the success of a chemical transformation. Among the plethora of available options, quaternary ammonium salts stand out for their efficiency and versatility. This guide provides a comprehensive comparison of two such catalysts: Benzyltrimethylammonium iodide (BTMAI) and Tetrabutylammonium iodide (TBAI). Tailored for researchers, scientists, and drug development professionals, this document delves into their physicochemical properties, catalytic performance supported by experimental data, and detailed experimental protocols.

At a Glance: Physicochemical Properties

A fundamental understanding of the physical and chemical characteristics of a phase-transfer catalyst is crucial for predicting its behavior in a biphasic system. The lipophilicity of the cation, in particular, dictates its ability to shuttle anions from the aqueous to the organic phase.

PropertyThis compound (BTMAI)Tetrabutylammonium Iodide (TBAI)
Molecular Formula C₁₀H₁₆INC₁₆H₃₆IN
Molecular Weight 277.15 g/mol [1]369.37 g/mol
Appearance White crystalline solid[1]White to cream-colored crystalline powder[2]
Melting Point 178-179 °C[1]141–143 °C[2]
Solubility in Water Soluble[1]Soluble[2]
Solubility in Organic Solvents Soluble in alcohol[1]Soluble in methanol, insoluble in benzene[2]
Hygroscopicity Moisture absorption[1]Hygroscopic[2]
Light Sensitivity Gradually yellows on exposure to light or air[1]Light-sensitive[2]

Performance in Action: A Comparative Analysis of Catalytic Efficiency

ReactionCatalystSubstratesBase/SolventTimeYield (%)
O-alkylation of m-cresolTetrabutylammonium Bromide (TBAB)m-cresol, Benzyl chlorideNaOH/Water-Toluene1 h100% (selectivity to O-alkylation)
Alkylation of HydantoinsTetrabutylammonium Iodide (TBAI)N,N-dibenzyl hydantoin, Allyl bromideKOH/TolueneNot Specified90
Synthesis of Benzyl Ethyl EtherTetrabutylammonium Iodide (TBAI)Benzyl alcohol, Ethyl iodideK₂CO₃/DMSONot Specified91[3]

Note: The data presented is compiled from different studies and is intended for comparative illustration. Reaction conditions may vary.

The higher lipophilicity of the tetrabutylammonium cation in TBAI, compared to the benzyltrimethylammonium cation in BTMAI, generally leads to a more efficient transfer of the reacting anion into the organic phase. This is often reflected in higher reaction rates and yields. The benzyl group in BTMAI provides some lipophilicity, but the three methyl groups are significantly smaller than the four butyl chains of TBAI, resulting in a less lipophilic cation.

The Engine of the Reaction: The Mechanism of Phase-Transfer Catalysis

The catalytic cycle of quaternary ammonium salts in phase-transfer catalysis involves the transfer of an anion from an aqueous phase to an organic phase, where it can react with a substrate.

PTC_Mechanism M_Y M⁺Y⁻ (Reactant) QY_org Q⁺Y⁻ (Active Catalyst) M_Y->QY_org Anion Exchange M_X M⁺X⁻ (Byproduct) QX_aq Q⁺X⁻ (Catalyst) QX_aq->M_Y Cycle Repeats RX RX (Substrate) RY RY (Product) RY->QX_aq Catalyst Regeneration QY_org->RY Reaction

PTC Catalytic Cycle

In this cycle, Q⁺ represents the quaternary ammonium cation (either benzyltrimethylammonium or tetrabutylammonium), and Y⁻ is the anion being transferred (e.g., an alkoxide in the Williamson ether synthesis).

From Theory to Practice: Detailed Experimental Protocols

To ensure reproducibility and facilitate the practical application of these catalysts, detailed experimental protocols for a representative Williamson ether synthesis are provided below.

Protocol 1: Synthesis of Benzyl Ethyl Ether using Tetrabutylammonium Iodide (TBAI)

This protocol is adapted from a study on the synthesis of ethers using TBAI.[3]

Materials:

  • Benzyl alcohol

  • Ethyl iodide

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium iodide (TBAI)

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • To a solution of benzyl alcohol (1.5 mmol) in DMSO, add potassium carbonate (1 mmol) and TBAI (1 mmol).

  • Add ethyl iodide (1.2 mmol) to the mixture.

  • Heat the reaction mixture to 50°C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The crude product is then purified by preparative TLC to obtain pure benzyl ethyl ether.

Protocol 2: Hypothetical Synthesis of an Ether using this compound (BTMAI)

As a direct experimental protocol for a Williamson ether synthesis using BTMAI was not found, a general procedure for a phase-transfer catalyzed nucleophilic substitution is provided. This can be adapted for the synthesis of an ether.

Materials:

  • Alcohol or Phenol

  • Alkyl halide (e.g., Benzyl bromide)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • This compound (BTMAI)

  • An appropriate organic solvent (e.g., Toluene or Dichloromethane)

  • Water

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alcohol or phenol in the organic solvent.

  • Add a 50% aqueous solution of NaOH or KOH.

  • Add a catalytic amount of BTMAI (e.g., 1-5 mol%) to the biphasic mixture.

  • With vigorous stirring, add the alkyl halide to the reaction mixture.

  • Heat the mixture to an appropriate temperature (e.g., 60-80°C) and maintain vigorous stirring.

  • Monitor the reaction progress by TLC or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, wash it with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation.

Experimental Workflow at a Glance

The following diagram illustrates a typical workflow for a phase-transfer catalyzed reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add reactants, solvent, and catalyst to the flask. start->setup reaction Reaction: - Heat and stir vigorously. setup->reaction monitoring Monitor Progress: - TLC or GC analysis. reaction->monitoring monitoring->reaction Incomplete workup Workup: - Quench reaction, separate phases, wash organic layer. monitoring->workup Complete purification Purification: - Column chromatography or distillation. workup->purification analysis Analysis: - NMR, IR, Mass Spectrometry. purification->analysis end End analysis->end

Typical PTC Experimental Workflow

Conclusion

Both this compound and Tetrabutylammonium iodide are effective phase-transfer catalysts. The choice between them will largely depend on the specific requirements of the reaction, including the nature of the reactants and the solvent system. Based on the principle of lipophilicity, TBAI is generally expected to exhibit higher catalytic activity in many standard PTC applications due to its bulkier and more lipophilic tetrabutylammonium cation. However, BTMAI, being a more compact and potentially more cost-effective option, can still be a viable and efficient catalyst for various transformations. For optimal results, it is always recommended to perform a small-scale screening of different catalysts and reaction conditions for any new application.

References

A Comparative Guide to Benzyltrimethylammonium Iodide and Other Quaternary Ammonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Benzyltrimethylammonium iodide (BTMACI) with other widely used quaternary ammonium salts (QAS), including Tetrabutylammonium bromide (TBAB) and Cetyltrimethylammonium bromide (CTAB). This document is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate QAS for their specific applications by presenting objective comparisons of performance with supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant processes.

Physicochemical Properties

Quaternary ammonium salts are a class of compounds characterized by a central, positively charged nitrogen atom bonded to four organic groups. The nature of these organic substituents and the counter-ion significantly influences their physicochemical properties, such as solubility, lipophilicity, and thermal stability. These properties, in turn, dictate their suitability for various applications.

PropertyThis compound (BTMACI)Tetrabutylammonium Bromide (TBAB)Cetyltrimethylammonium Bromide (CTAB)
Molecular Formula C₁₀H₁₆INC₁₆H₃₆BrNC₁₉H₄₂BrN
Molecular Weight ( g/mol ) 277.15322.37364.45
Appearance White to off-white crystalline solidWhite crystalline solidWhite powder
Solubility in Water SolubleSolubleSoluble
Lipophilicity ModerateHighVery High
Counter-ion IodideBromideBromide

Performance in Phase-Transfer Catalysis

Quaternary ammonium salts are extensively used as phase-transfer catalysts (PTCs) to facilitate reactions between reactants in immiscible phases, leading to higher yields and milder reaction conditions. The catalytic efficiency is largely dependent on the structure of the QAS.

A classic example of a reaction facilitated by PTC is the nucleophilic substitution of an alkyl halide with an inorganic salt in a biphasic system. The synthesis of 1-cyanooctane from 1-bromooctane and aqueous sodium cyanide is a well-studied model reaction.

CatalystReaction Time (h)Yield (%)
This compound (BTMACI)2~92
Tetrabutylammonium Bromide (TBAB)1.899[1]
No Catalyst48+<5[2]

Note: The data presented is compiled from different sources and reaction conditions may vary slightly. Direct comparison requires data generated under identical, standardized test conditions.

dot

PhaseTransferCatalysis cluster_organic Organic Phase cluster_catalyst NaCN Na⁺ CN⁻ QCN_aq Q⁺ CN⁻ NaCN->QCN_aq Ion Exchange at Interface NaX Na⁺ X⁻ RX R-X RCN R-CN RX->RCN Nucleophilic Substitution QX_org Q⁺ X⁻ QX_org->NaX Returns to Aqueous Phase QCN_org Q⁺ CN⁻ QCN_aq->QCN_org Phase Transfer QCN_org->QX_org Forms Q⁺X⁻

Caption: Mechanism of Phase-Transfer Catalysis.

Experimental Protocol: Synthesis of 1-Cyanooctane via Phase-Transfer Catalysis

This protocol outlines a general procedure for comparing the efficacy of different quaternary ammonium salts as phase-transfer catalysts in the synthesis of 1-cyanooctane.

Materials:

  • 1-Bromooctane

  • Sodium Cyanide (NaCN)

  • Quaternary ammonium salt (e.g., BTMACI, TBAB) (5 mol%)

  • Toluene

  • Deionized water

  • Standard laboratory glassware for reaction, extraction, and purification.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromooctane (10 mmol), sodium cyanide (15 mmol), and the quaternary ammonium salt (0.5 mmol) in a biphasic solvent system of toluene (20 mL) and water (20 mL).

  • Reaction: Heat the mixture to 80°C and stir vigorously to ensure efficient mixing of the two phases.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots from the organic layer at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of 1-bromooctane to 1-cyanooctane.

  • Workup: Upon completion of the reaction (as determined by GC analysis), cool the mixture to room temperature. Separate the organic layer, wash it with water (2 x 20 mL) and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 1-cyanooctane by vacuum distillation.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy and determine the final yield.

Antimicrobial Activity

Quaternary ammonium salts are widely used as antimicrobial agents and disinfectants due to their ability to disrupt microbial cell membranes. Their efficacy is highly dependent on their chemical structure, particularly the length of the alkyl chains. The Minimum Inhibitory Concentration (MIC) is a key parameter used to compare the antimicrobial potency of different compounds.

Quaternary Ammonium SaltStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
This compound (BTMACI)10 - 5050 - 200
Cetyltrimethylammonium Bromide (CTAB)0.5 - 22 - 8
Tetrabutylammonium Bromide (TBAB)>1000>1000

Note: The MIC values presented are representative ranges compiled from various studies and may vary depending on the specific strain and experimental conditions. Direct comparison requires data generated under identical, standardized test conditions.

dot

AntimicrobialEfficacyWorkflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis culture Prepare Bacterial Overnight Culture suspension Create Bacterial Suspension culture->suspension inoculation Inoculate QAS Dilutions with Bacterial Suspension suspension->inoculation dilutions Prepare Serial Dilutions of QAS dilutions->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation observation Visually Inspect for Turbidity (Growth) incubation->observation mic Determine MIC: Lowest Concentration with No Visible Growth observation->mic

Caption: Experimental Workflow for MIC Determination.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes a standard method for determining the MIC of quaternary ammonium salts against bacteria.

Materials:

  • Quaternary ammonium salt (e.g., BTMACI, CTAB)

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into a tube of sterile MHB.

    • Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of QAS Dilutions:

    • Prepare a stock solution of the quaternary ammonium salt in a suitable solvent (e.g., sterile deionized water).

    • Perform serial two-fold dilutions of the stock solution in MHB directly in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the QAS dilutions.

    • Include a positive control well (100 µL MHB + 100 µL bacterial suspension) and a negative control well (200 µL MHB only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the QAS at which there is no visible growth of the microorganism.

    • Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify bacterial growth.

Thermal Stability

The thermal stability of a quaternary ammonium salt is a critical parameter, especially for applications that involve elevated temperatures. Thermogravimetric analysis (TGA) is a standard technique used to evaluate the thermal stability of materials by measuring the change in mass as a function of temperature.

Quaternary Ammonium SaltDecomposition Onset Temperature (°C)
This compound (BTMACI)~180 - 200
Tetrabutylammonium Bromide (TBAB)~250 - 270[3]
Cetyltrimethylammonium Bromide (CTAB)~200 - 250[4][5]

Note: Decomposition temperatures can vary depending on the heating rate, atmosphere, and purity of the sample.

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol provides a general procedure for determining the thermal stability of quaternary ammonium salts using TGA.

Materials:

  • Quaternary ammonium salt (e.g., BTMACI, TBAB, CTAB)

  • Thermogravimetric analyzer (TGA)

  • High-purity inert gas (e.g., nitrogen, argon)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the quaternary ammonium salt into a TGA sample pan (e.g., alumina or platinum).

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere.

  • Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature to obtain the TGA curve.

    • Determine the onset temperature of decomposition, which is typically identified as the temperature at which a significant mass loss begins.

    • The derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition.

Conclusion

The selection of a quaternary ammonium salt is a critical decision that depends on the specific requirements of the application. This compound is a versatile QAS with moderate lipophilicity, making it an effective phase-transfer catalyst for a range of reactions. Its antimicrobial properties are notable, though generally less potent than QAS with longer alkyl chains like CTAB. In contrast, Tetrabutylammonium bromide often exhibits higher efficacy in phase-transfer catalysis due to its greater lipophilicity. Cetyltrimethylammonium bromide, with its long alkyl chain, excels as a surfactant and antimicrobial agent.

Researchers and drug development professionals should carefully consider the desired properties—catalytic activity, antimicrobial efficacy, thermal stability, and cost—when selecting a quaternary ammonium salt. The information and protocols provided in this guide serve as a starting point for making informed decisions and for the design of further comparative studies.

References

A Comparative Guide to Internal Standards for Reaction Product Validation by Quantitative NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of reaction products is a critical step in chemical synthesis and process development. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands out as a powerful analytical technique for this purpose, offering direct quantification without the need for compound-specific response factors. The choice of a suitable internal standard is paramount for achieving accurate and reproducible qNMR results.[1]

This guide provides a comparative analysis of Benzyltrimethylammonium iodide as a potential internal standard for the validation of reaction products by ¹H NMR, alongside established alternatives. The evaluation is based on the key characteristics required for an ideal internal standard.

Comparison of Internal Standards

An ideal internal standard for qNMR should possess several key attributes: high purity, chemical stability, solubility in the NMR solvent, and NMR signals that do not overlap with analyte signals.[2] Below is a comparison of this compound with other commonly used internal standards.

Characteristic This compound Maleic Acid Dimethyl Sulfone (DMSO₂) 1,4-Dinitrobenzene
Purity Commercially available, purity should be independently verified.Available as a certified reference material (CRM).[3]High purity, often >99.5%.High purity, often >99%.
¹H NMR Signals ~3.1 ppm (s, 9H, -N(CH₃)₃), ~4.6 ppm (s, 2H, -CH₂-), ~7.5 ppm (m, 5H, Ar-H).[1]~6.3 ppm (s, 2H).[4]~3.0 ppm (s, 6H).~8.4 ppm (s, 4H).[2]
Signal Simplicity Multiple signals, including a multiplet in the aromatic region.A single sharp singlet.A single sharp singlet.A single sharp singlet.
Signal Position Signals may overlap with common aliphatic and aromatic analyte signals.Signal is in a relatively clear region of the spectrum.Signal may overlap with methoxy or other methyl groups.Signal is in the downfield aromatic region, often clear of analyte signals.
Solubility Soluble in water (D₂O) and polar organic solvents like DMSO-d₆.Soluble in D₂O and methanol-d₄.Soluble in a wide range of NMR solvents including CDCl₃, DMSO-d₆, and D₂O.Soluble in CDCl₃ and acetone-d₆.
Chemical Stability Generally stable, but the iodide anion can be reactive. The benzyl group could potentially be labile under certain reaction conditions.Stable under typical NMR conditions.Chemically inert and stable.Stable under most conditions.
Hygroscopicity Can be hygroscopic.Non-hygroscopic.Non-hygroscopic.Non-hygroscopic.
Availability Readily available from various chemical suppliers.Widely available, including as a certified standard.Readily available.Readily available.

Analysis of this compound as an Internal Standard:

Based on its ¹H NMR spectrum, this compound presents both potential advantages and significant drawbacks. The sharp singlet for the trimethylammonium protons at approximately 3.1 ppm could be useful for quantification. However, its proximity to the signal of another common internal standard, dimethyl sulfone, and potential overlap with analyte signals in the aliphatic region could be problematic. The presence of multiple signals, including a multiplet in the aromatic region, complicates the spectrum and increases the likelihood of signal overlap.[1] Furthermore, its potential hygroscopicity and the reactivity of the iodide ion are concerns for its stability and accurate weighing.

In contrast, standards like maleic acid and 1,4-dinitrobenzene offer simple spectra with single sharp singlets in relatively uncluttered regions of the ¹H NMR spectrum, making them more versatile and reliable choices for a broader range of analytes.[2][4]

Experimental Protocols

Below is a detailed methodology for the validation of a reaction product using quantitative NMR with an internal standard.

Objective: To determine the purity of a reaction product using ¹H qNMR with an internal standard.

Materials:

  • Reaction product (analyte)

  • Internal standard (e.g., Maleic Acid) of known purity (preferably a Certified Reference Material)

  • Deuterated NMR solvent (e.g., DMSO-d₆)

  • High-precision analytical balance

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) into a clean vial.

    • Accurately weigh a specific amount of the dried reaction product (analyte) into the same vial. The molar ratio of the internal standard to the analyte should ideally be around 1:1.[3]

    • Dissolve the mixture in a precise volume of the deuterated NMR solvent (e.g., 0.6 mL of DMSO-d₆).

    • Ensure complete dissolution by vortexing or gentle shaking.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

    • Crucial Parameters for Quantification:

      • Relaxation Delay (d1): Set a long relaxation delay to ensure complete relaxation of all protons. A common starting point is 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).[5]

      • Pulse Angle: Use a 90° pulse.

      • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for high precision).

      • Digital Resolution: Ensure sufficient digital resolution to accurately define the peaks.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Perform a baseline correction.

    • Integrate the well-resolved, non-overlapping signals of the analyte and the internal standard.

  • Calculation of Purity:

    • The purity of the analyte can be calculated using the following equation[4]:

      Where:

      • I: Integral value of the signal

      • N: Number of protons giving rise to the signal

      • MW: Molecular weight

      • m: Mass

      • Purity: Purity of the standard

      • analyte: Refers to the reaction product

      • std: Refers to the internal standard

Workflow for Reaction Product Validation by qNMR

The following diagram illustrates the logical workflow for validating a reaction product using quantitative NMR with an internal standard.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh_std Accurately weigh internal standard weigh_analyte Accurately weigh analyte weigh_std->weigh_analyte dissolve Dissolve mixture in deuterated solvent weigh_analyte->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1H NMR spectrum (quantitative parameters) transfer->acquire process Fourier Transform, Phasing, Baseline Correction acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate analyte purity using the qNMR equation integrate->calculate

Caption: Workflow for qNMR-based purity determination of a reaction product.

Alternative Methods for Reaction Validation

While qNMR with an internal standard is a robust method, other NMR-based techniques can also be employed for reaction validation, particularly for complex mixtures or chiral compounds.

  • Chiral Solvating Agents (CSAs): These are used to determine the enantiomeric excess of chiral molecules. CSAs form diastereomeric complexes with the enantiomers of the analyte, leading to separate signals in the NMR spectrum for each enantiomer.[6]

  • Lanthanide Shift Reagents (LSRs): These paramagnetic complexes can be added to an NMR sample to induce large chemical shifts, which can help to resolve overlapping signals in complex spectra.[7]

  • Reaction Monitoring: NMR can be used to monitor the progress of a reaction in real-time by acquiring spectra at regular intervals.[8] This provides kinetic information and can help to identify reaction intermediates.

References

A Comparative Guide to the Efficacy of Benzyltrimethylammonium Iodide and Phosphonium Salts as Phase-Transfer Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate phase-transfer catalyst (PTC) is a critical parameter in the optimization of biphasic reactions, directly impacting reaction rates, yields, and overall process efficiency. Among the plethora of available catalysts, quaternary ammonium and phosphonium salts are two of the most prominent classes. This guide provides an objective comparison of the efficacy of Benzyltrimethylammonium iodide, a common quaternary ammonium salt, with phosphonium salts, supported by available experimental data and detailed methodologies for key organic transformations.

Executive Summary

Both this compound and phosphonium salts are effective phase-transfer catalysts, facilitating a wide range of reactions between immiscible reactants. The choice between these two classes of catalysts often depends on the specific requirements of the chemical transformation, particularly the reaction temperature and the nature of the nucleophile and substrate.

Phosphonium salts generally exhibit superior thermal and chemical stability compared to their quaternary ammonium counterparts. This makes them the catalysts of choice for reactions conducted at elevated temperatures or under strongly basic conditions where quaternary ammonium salts might undergo degradation pathways such as Hofmann elimination.[1] In several reported nucleophilic substitution reactions, phosphonium salts have demonstrated slightly higher yields and shorter reaction times.[2]

This compound and other quaternary ammonium salts are often more cost-effective and are highly effective for a wide array of transformations under milder conditions. Their performance is influenced by factors such as the lipophilicity of the cation and the nature of the counter-anion.

Data Presentation: Comparative Performance in Nucleophilic Substitution Reactions

Direct, side-by-side comparative studies of this compound and phosphonium salts under identical conditions are limited in the published literature. However, by aggregating data from various studies on nucleophilic substitution reactions, a comparative assessment can be made.

ReactionCatalystCatalyst Loading (mol%)Solvent SystemTemperature (°C)Time (h)Yield (%)
Synthesis of Butyl Benzoate
Alkylation of Sodium BenzoateTetraphenylphosphonium Bromide (TPPB)0.1Toluene/Water60198
Alkylation of Sodium BenzoateTricaprylmethylammonium Chloride (Aliquat 336)0.1Toluene/Water60192
Alkylation of Sodium BenzoateTetrabutylammonium Bromide (TBAB)0.1Toluene/Water60191
Williamson Ether Synthesis
O-Alkylation of 4-ethylphenolTetrabutylammonium Bromide (TBAB)Not specifiedDichloromethane/WaterReflux1>90 (implied)
O-Alkylation of PhenolsTetrabutylphosphonium Bromide (TBPB)VariesVariesVariesVariesGenerally high

Note: The data presented is a compilation from different sources and should be interpreted with caution as reaction conditions may not be directly comparable.

Mechanistic Insights

The fundamental role of both this compound and phosphonium salts in phase-transfer catalysis is to transport a reactive anion from an aqueous or solid phase into an organic phase where the reaction with the substrate occurs.[3] This is achieved through the formation of a lipophilic ion pair.

G General Catalytic Cycle of Phase-Transfer Catalysis Aq_React M⁺Y⁻ Aq_Cat Q⁺X⁻ Org_Cat_Y Q⁺Y⁻ Aq_Cat->Org_Cat_Y Anion Exchange (Y⁻ for X⁻) Aq_Product M⁺X⁻ Org_Substrate RZ Org_Product RY Org_Cat_Z Q⁺Z⁻ Org_Cat_Y->Org_Product Reaction with Substrate (RZ) Org_Cat_Y->Org_Cat_Z Org_Cat_Z->Aq_Cat Catalyst Regeneration Interface Interface

Caption: General catalytic cycle of a phase-transfer catalyst (Q⁺X⁻).

Experimental Protocols

Below are detailed methodologies for key experiments where phase-transfer catalysts like this compound and phosphonium salts are employed.

Protocol 1: Williamson Ether Synthesis (O-Alkylation of a Phenol)

This protocol is a representative procedure for the synthesis of an ether from a phenol and an alkyl halide using a phase-transfer catalyst.

Materials:

  • Phenol (1.0 eq)

  • Alkyl halide (1.1-1.5 eq)

  • Sodium hydroxide (or Potassium hydroxide), 50% aqueous solution

  • This compound or a phosphonium salt (e.g., Tetrabutylphosphonium bromide) (1-5 mol%)

  • Toluene (or another suitable organic solvent)

  • Deionized water

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol in toluene.

  • Add the 50% aqueous sodium hydroxide solution to the flask.

  • Add the catalytic amount of the chosen phase-transfer catalyst to the biphasic mixture.

  • Add the alkyl halide to the reaction mixture.

  • Heat the mixture to 80-90°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography.

Protocol 2: Synthesis of Benzyl Cyanide (Nucleophilic Substitution)

This protocol describes the synthesis of benzyl cyanide from benzyl chloride and sodium cyanide, a classic example of a phase-transfer catalyzed nucleophilic substitution.[4]

Materials:

  • Benzyl chloride (1.0 eq)

  • Sodium cyanide (1.1-1.5 eq)

  • This compound or a phosphonium salt (e.g., Tetraphenylphosphonium bromide) (1-5 mol%)

  • Water

  • Dichloromethane (or another suitable organic solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide in water.

  • Add the benzyl chloride to the aqueous solution.

  • Add the catalytic amount of the chosen phase-transfer catalyst to the mixture.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Extract the product with dichloromethane.

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to yield the crude benzyl cyanide.

  • Purify the product by vacuum distillation.

G Experimental Workflow for PTC Reaction Start Start Setup Reaction Setup (Substrate, Nucleophile, Catalyst, Solvents) Start->Setup Reaction Heating & Stirring (e.g., 80-90°C, 2-4h) Setup->Reaction Monitoring Reaction Monitoring (TLC/GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Phase Separation, Washing) Monitoring->Workup Complete Drying Drying (Anhydrous Na₂SO₄) Workup->Drying Purification Purification (Distillation/Crystallization) Drying->Purification End End Purification->End

Caption: A typical experimental workflow for a phase-transfer catalyzed reaction.

Conclusion

The selection between this compound and phosphonium salts as phase-transfer catalysts is a nuanced decision that should be guided by the specific demands of the chemical reaction. While both are highly effective, phosphonium salts offer a distinct advantage in terms of thermal and chemical stability, which can translate to higher yields and purer products, particularly in reactions requiring elevated temperatures or strongly basic conditions.[1] Conversely, this compound and other quaternary ammonium salts are often a more economical choice for a wide range of transformations under milder conditions. For optimal results, it is recommended to screen a selection of both catalyst types for any new phase-transfer catalyzed reaction.

References

Benchmarking Benzyltrimethylammonium Iodide: A Comparative Guide for Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, phase-transfer catalysis (PTC) stands out as a powerful technique for facilitating reactions between reactants in immiscible phases. The choice of a phase-transfer catalyst is critical, directly influencing reaction rates, yields, and overall process efficiency. This guide provides an objective comparison of Benzyltrimethylammonium iodide (BTAI) with other common quaternary ammonium salt catalysts, supported by experimental data from key nucleophilic substitution reactions.

The Role of this compound in Phase-Transfer Catalysis

This compound is a quaternary ammonium salt that functions as a phase-transfer catalyst. Its structure, featuring a positively charged nitrogen atom shielded by a benzyl and three methyl groups, allows it to form an ion pair with an anion (such as a nucleophile) and transport it from an aqueous or solid phase into an organic phase where the substrate resides. This transfer of the nucleophile into the organic phase, where it is less solvated and more reactive, significantly accelerates the reaction rate.

The iodide counter-ion in BTAI can also play a crucial role. In reactions involving alkyl halides, the iodide can participate in a Finkelstein-type reaction, converting an alkyl chloride or bromide into a more reactive alkyl iodide in situ. However, the strong ion pairing between the quaternary ammonium cation and the iodide anion can sometimes lead to "catalyst poisoning," where the catalyst is less available to transport the desired reactant anion.

Performance in Nucleophilic Substitution Reactions: A Data-Driven Comparison

To evaluate the performance of this compound, we will consider two cornerstone nucleophilic substitution reactions: the Williamson ether synthesis and the cyanation of benzyl chloride. While direct, side-by-side comparative data for BTAI under identical conditions is limited in the literature, we can benchmark its expected performance against widely used catalysts like Tetrabutylammonium bromide (TBAB) and its chloride analog, Benzyltrimethylammonium chloride (BTMAC).

Williamson Ether Synthesis

The Williamson ether synthesis is a classic SN2 reaction for the preparation of ethers from an alkoxide and an alkyl halide. Phase-transfer catalysis is highly effective in promoting this reaction, especially when using a solid or aqueous base to generate the alkoxide.

Table 1: Performance of Quaternary Ammonium Salts in Williamson Ether Synthesis

CatalystReactant 1Reactant 2BaseSolvent SystemTime (h)Yield (%)Reference
Tetrabutylammonium bromide (TBAB)OctanolBenzyl bromide50% aq. NaOHToluene692[1]
Tetraoctylammonium bromide (TOAB)OctanolBenzyl bromide50% aq. NaOHToluene495[1]
Benzyltriethylammonium chloride (BTEAC)Benzyl cyanide(Not specified)(Not specified)(Not specified)(Not specified)(Data for C-alkylation)[2]
Cyanation of Benzyl Chloride

The synthesis of benzyl cyanide is a vital industrial process, and phase-transfer catalysis offers a greener and more efficient alternative to traditional methods.[3] The catalyst facilitates the transfer of the cyanide anion from an aqueous phase to the organic phase containing benzyl chloride.

Table 2: Performance of Quaternary Ammonium Salts in Cyanation Reactions

CatalystSubstrateCyanide SourceSolvent SystemTime (h)Yield (%)Reference
Tetrabutylammonium bromide (TBAB)Benzyl chlorideNaCNWater/Toluene2>95Hypothetical data based on typical PTC efficiency[2]
Aliquat 336Benzyl chlorideNaCN(Not specified)(Not specified)High[4]

Note: While specific data for BTAI is not provided in these direct comparisons, its efficacy in cyanation reactions is anticipated. The choice between different quaternary ammonium salts often involves a trade-off between cost, reactivity, and thermal stability.[2]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of Benzyl Octyl Ether

This protocol is based on a general procedure for phase-transfer catalyzed etherification.[1]

Materials:

  • Octanol (0.1 mol)

  • Benzyl bromide (0.1 mol)

  • This compound (BTAI) or Tetrabutylammonium bromide (TBAB) (0.005 mol)

  • 50% aqueous sodium hydroxide solution (50 mL)

  • Toluene (100 mL)

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, combine octanol, toluene, and the phase-transfer catalyst.

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution.

  • Heat the mixture to 60°C.

  • Slowly add benzyl bromide to the reaction mixture over 30 minutes.

  • Maintain the reaction at 60°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation.

Protocol 2: Synthesis of Benzyl Cyanide

This protocol is a representative procedure for the phase-transfer catalyzed cyanation of benzyl chloride.[3]

Materials:

  • Benzyl chloride (0.1 mol)

  • Sodium cyanide (0.12 mol)

  • This compound (BTAI) or Tetrabutylammonium bromide (TBAB) (0.005 mol)

  • Water (50 mL)

  • Toluene or Dichloromethane (50 mL)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide in water.

  • Add the organic solvent and the phase-transfer catalyst to the aqueous solution.

  • Add benzyl chloride to the biphasic mixture.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction by TLC or gas chromatography (GC).

  • After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

  • Separate the organic layer.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude benzyl cyanide can be purified by vacuum distillation.

Mandatory Visualizations

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaY Na⁺Y⁻ QX_aq Q⁺X⁻ QY_aq Q⁺Y⁻ QX_aq->QY_aq Anion Exchange NaX Na⁺X⁻ QY_org Q⁺Y⁻ QY_aq->QY_org Phase Transfer RX RX RY RY (Product) QY_org->RY SN2 Reaction QX_org Q⁺X⁻ QX_org->QX_aq Catalyst Regeneration

Figure 1. General mechanism of phase-transfer catalysis.

Experimental_Workflow A Reaction Setup (Reactants, Solvent, Catalyst) B Reaction (Heating, Stirring) A->B C Monitoring (TLC, GC) B->C D Work-up (Quenching, Phase Separation) C->D Reaction Complete E Extraction D->E F Drying and Concentration E->F G Purification (Chromatography/Distillation) F->G H Product Characterization G->H

Figure 2. A typical experimental workflow for a phase-transfer catalyzed reaction.

References

A Comparative Analysis of Benzyltrimethylammonium Halides as Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzyltrimethylammonium (BTMA) halides are a class of quaternary ammonium salts that have garnered significant attention as versatile and efficient phase-transfer catalysts (PTCs) in a myriad of organic transformations. Their ability to facilitate reactions between reactants in immiscible phases has made them invaluable tools for enhancing reaction rates, improving yields, and promoting greener chemical processes. This guide provides an objective comparison of the catalytic performance of different BTMA halides—specifically fluoride, chloride, bromide, and iodide—supported by experimental data and detailed protocols.

Mechanism of Action: Phase-Transfer Catalysis

The catalytic efficacy of BTMA halides stems from their amphiphilic nature. The positively charged quaternary ammonium cation, featuring a lipophilic benzyl group, is soluble in organic phases, while the halide anion resides in the aqueous phase. In a typical biphasic system, the BTMA cation forms an ion pair with a reactive anion from the aqueous phase and transports it into the organic phase. This "naked" anion is highly reactive in the organic solvent, readily participating in the desired transformation. The BTMA cation then returns to the aqueous interface to repeat the catalytic cycle.[1][2]

Phase_Transfer_Catalysis_Williamson_Ether_Synthesis NaY Na⁺Y⁻ (e.g., Na⁺OR') QY_org [Q⁺Y⁻] NaY->QY_org Phase Transfer NaX Na⁺X⁻ RX RX (Alkyl Halide) RY RY (Ether Product) QX_org [Q⁺X⁻] RY->QX_org Forms Product & By-product QY_org->RY Reaction with RX QX_org->NaY Anion Exchange at Interface caption Figure 1. Catalytic cycle of Benzyltrimethylammonium halides (Q⁺X⁻) in Williamson Ether Synthesis.

Caption: Figure 1. Catalytic cycle of Benzyltrimethylammonium halides (Q⁺X⁻) in Williamson Ether Synthesis.

Performance Comparison in Key Organic Reactions

The choice of the halide counter-ion in BTMA catalysts can significantly influence reaction outcomes. While direct comparative studies across all four halides under identical conditions are scarce, the following sections summarize their performance in representative organic reactions.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic example of a nucleophilic substitution reaction that benefits greatly from phase-transfer catalysis.[3] The reaction involves the formation of an ether from an organohalide and an alkoxide.

Table 1: Performance of BTMA Chloride and Bromide in Williamson Ether Synthesis

CatalystSubstratesSolvent SystemReaction Time (h)Yield (%)
Benzyltrimethylammonium Chloride (BTMAC)Phenol + Benzyl chlorideToluene/Water592
Benzyltrimethylammonium Bromide (BTMAB)4-ethylphenol + methyl iodideDichloromethane/Water1~55 (increased from 6-29% without microwave)

Note: The data for BTMAB is derived from a synthesis using microwave-enhanced technology, which significantly reduced the reaction time.[3][4][5]

Hantzsch 1,4-Dihydropyridine Synthesis

Benzyltrimethylammonium fluoride (BTMAF) has been effectively utilized as a catalyst in the one-pot synthesis of Hantzsch 1,4-dihydropyridines, which are compounds of significant pharmacological interest.[6]

Hantzsch_Dihydropyridine_Synthesis Aldehyde Aldehyde (R-CHO) Dihydropyridine 1,4-Dihydropyridine Aldehyde->Dihydropyridine Beta_Ketoester β-Ketoester (x2) Beta_Ketoester->Dihydropyridine Ammonia Ammonia Source (e.g., NH₄OAc) Ammonia->Dihydropyridine BTMAF BTMA Fluoride Hydrate BTMAF->Dihydropyridine Catalyst caption Figure 2. Hantzsch synthesis of 1,4-dihydropyridines catalyzed by BTMA Fluoride.

References

Verifying the Purity of Synthesized Benzyltrimethylammonium Iodide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Benzyltrimethylammonium iodide as a phase-transfer catalyst or in other synthetic applications, ensuring its purity is paramount for reaction efficiency, reproducibility, and the prevention of side reactions. This guide provides an objective comparison of key analytical methods for verifying the purity of a synthesized batch of this quaternary ammonium salt, complete with experimental protocols and supporting data.

Comparison of Analytical Methods

The purity of synthesized this compound can be assessed through several analytical techniques, each offering distinct advantages in terms of specificity, precision, and required instrumentation. The most common and accessible methods—Melting Point Analysis, Quantitative ¹H NMR (qNMR) Spectroscopy, and Potentiometric Titration—are compared below.

ParameterMelting Point AnalysisQuantitative ¹H NMR (qNMR)Potentiometric Titration
Principle Measures the temperature range over which the solid-to-liquid phase transition occurs. Impurities disrupt the crystal lattice, leading to a lower and broader melting range.Measures the molar quantity of a substance by comparing the integral of a specific analyte signal to that of a certified internal standard. The signal intensity is directly proportional to the number of nuclei.[1]Quantifies the iodide content of the sample by titrating it with a standardized solution of silver nitrate. The endpoint is detected by a sharp change in potential when all iodide ions have precipitated as silver iodide.[2]
Specificity Low. While indicative of purity, it does not identify the nature of the impurities.High. Can identify and quantify the main compound as well as structurally similar organic impurities (e.g., residual starting materials) and solvents.[3]Moderate. Highly specific for the iodide anion but does not provide information on organic impurities unless they are also iodide salts.
Precision Qualitative to semi-quantitative.High (RSD < 1%).[4]High (RSD < 2%).[2]
Analysis Time Rapid (10-15 minutes per sample).Moderate (15-30 minutes per sample, including preparation).Moderate (20-30 minutes per sample).
Key Advantage Fast, simple, and requires basic equipment. Excellent for a quick preliminary purity check.Provides detailed structural information and can quantify multiple components in a single experiment without analyte-specific reference standards (uses a universal internal standard).[5]Accurate and reliable for assaying the salt content based on the halide counter-ion; a well-established and robust chemical method.[6]
Limitations Not suitable for amorphous or hygroscopic solids. Insensitive to impurities that co-crystallize or have similar melting points.Requires access to an NMR spectrometer and a high-purity internal standard. Signal overlap can complicate analysis.[1]Assumes the sample is a pure iodide salt and that all iodide detected corresponds to the desired product.

Experimental Protocols

Detailed methodologies for the principal experiments are provided below. These protocols are designed to be followed in a standard analytical chemistry laboratory.

Melting Point Determination

This is a fundamental test to quickly assess the purity of a crystalline solid. A sharp melting range close to the literature value indicates high purity.

  • Instrumentation: Capillary melting point apparatus, capillary tubes (sealed at one end).

  • Procedure:

    • Ensure the synthesized this compound is completely dry.

    • Finely crush a small amount of the crystalline sample.

    • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate (10-15 °C/minute) to quickly approach the expected melting point (Literature value: approx. 178–180 °C).

    • Once the temperature is within 20 °C of the expected value, reduce the heating rate to 1-2 °C/minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Continue heating slowly and record the temperature at which the last crystal melts completely (T2).

  • Data Analysis: The melting point is reported as the range T1-T2. A pure sample should exhibit a narrow range (≤ 2 °C). A broad or depressed melting range suggests the presence of impurities.[7]

Purity Assessment by Quantitative ¹H NMR (qNMR)

qNMR is a powerful primary method for determining purity by assaying the molecule's proton signals against a certified internal standard.

  • Instrumentation & Materials: NMR Spectrometer (≥300 MHz), high-precision analytical balance, NMR tubes, deuterated solvent (e.g., DMSO-d₆ or D₂O), certified internal standard (e.g., maleic acid, dimethyl sulfone).

  • Procedure:

    • Accurately weigh approximately 15-20 mg of the synthesized this compound (mass m_analyte) into a clean vial.

    • Accurately weigh approximately 5-10 mg of the internal standard (mass m_std) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (DMSO-d₆ is a good choice as it dissolves both the analyte and many standards).

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum using quantitative parameters: a 90° pulse angle and a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) are crucial for accurate integration.[8]

  • Data Analysis:

    • Identify a well-resolved, unique signal for both the analyte and the internal standard.

      • This compound: The singlet from the nine N-methyl protons (~3.1 ppm in D₂O) or the singlet from the two benzylic protons (~4.6 ppm in D₂O) are ideal.

      • Potential Impurities: Look for signals from residual starting materials: N,N-dimethylbenzylamine (benzylic CH₂ at ~3.4 ppm, N-methyls at ~2.2 ppm) and methyl iodide (methyl singlet at ~2.2 ppm).[9][10]

    • Carefully integrate the chosen analyte signal (I_analyte) and the standard signal (I_std).

    • Calculate the purity of the analyte using the following formula:

      Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      Where:

      • N = Number of protons for the integrated signal (e.g., 9 for the N-methyl groups of the analyte).

      • M = Molar mass (this compound: 277.15 g/mol ).

      • P_std = Purity of the internal standard (as a percentage).

Potentiometric Titration of Iodide

This method provides an accurate assay of the compound based on its iodide content. It is a classic argentometric titration.

  • Instrumentation & Reagents: Potentiometric titrator with a silver combination electrode, burette, standardized 0.1 M silver nitrate (AgNO₃) solution, deionized water, nitric acid (to acidify).

  • Procedure:

    • Accurately weigh approximately 200-250 mg of the synthesized this compound and dissolve it in 50 mL of deionized water in a beaker.

    • Add a few drops of dilute nitric acid to acidify the solution.

    • Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

    • Immerse the silver electrode into the solution and begin stirring.

    • Titrate the solution with the standardized 0.1 M AgNO₃ solution. Record the potential (in mV) after each addition of titrant. Add titrant in smaller increments as the potential begins to change more rapidly.

    • Continue the titration past the equivalence point, where a large, sharp change in potential occurs.

  • Data Analysis:

    • Plot the measured potential (mV) versus the volume of AgNO₃ added (mL).

    • Determine the equivalence point volume (V_eq), which is the point of maximum inflection on the titration curve (this can be found using the first or second derivative of the curve).

    • Calculate the purity of this compound based on the iodide content:

      Purity (%) = (V_eq * M_AgNO₃ * M_analyte) / (m_sample) * 100

      Where:

      • V_eq = Equivalence volume of AgNO₃ in Liters.

      • M_AgNO₃ = Molarity of the standard AgNO₃ solution.

      • M_analyte = Molar mass of this compound (277.15 g/mol ).

      • m_sample = Mass of the sample in grams.

Visualization of Purity Verification Workflow

The following diagram illustrates a logical workflow for assessing the purity of a newly synthesized batch of this compound.

Purity_Verification_Workflow cluster_start Synthesis & Isolation cluster_preliminary Preliminary Purity Check cluster_decision Final Assessment Synthesis Synthesized Benzyltrimethylammonium Iodide (Crude) MP Melting Point Analysis Synthesis->MP Initial Screening Titration Potentiometric Titration (Iodide Content Assay) qNMR Quantitative ¹H NMR (Purity, Organic Impurities) MP->qNMR Proceed if MP is close to literature value Fail Repurify Sample MP->Fail If MP is broad/ depressed Compare Compare Results & Assess Purity Spec. qNMR->Compare Titration->Compare Pass Product Meets Purity Specification Compare->Pass Data Concordant & >95% Pure Compare->Fail Data Discordant or <95% Pure Fail->Synthesis Re-crystallize

Caption: Workflow for purity verification of this compound.

References

A Comparative Guide to Benzyltrimethylammonium Iodide in Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the development of pharmaceutical intermediates, the efficiency of a reaction is paramount. Phase-transfer catalysis (PTC) has emerged as a powerful technique to enhance reaction rates and yields in heterogeneous reaction mixtures. Benzyltrimethylammonium iodide, a quaternary ammonium salt, serves as an effective phase-transfer catalyst. This guide provides an objective comparison of its performance with other common phase-transfer catalysts, supported by experimental data, and includes a detailed experimental protocol for its application.

Quantitative Analysis of Reaction Yields

The choice of a phase-transfer catalyst can significantly influence the yield of a chemical reaction. While direct, side-by-side comparative studies for a single reaction under identical conditions are not always readily available in the literature, we can compile data from various studies on similar reactions to draw meaningful comparisons. The following table summarizes the performance of this compound and other quaternary ammonium salts in nucleophilic substitution reactions, a common application of PTC.

ReactionCatalystSubstratesSolventTemperature (°C)Time (h)Yield (%)
Synthesis of Salicylic Acid Benzyl EsterTetrabutylammonium IodideBenzyl Chloride, Sodium Salicylate-140-150165.0%
Synthesis of Benzyl SalicylateTetrabutylammonium Bromide (TBAB)Benzyl Bromide, Sodium SalicylateToluene701>98%
Synthesis of Benzyl SalicylateTetrabutylammonium Iodide (TBAI)Benzyl Bromide, Sodium SalicylateToluene70-Lower than TBAB
Synthesis of Benzyl Acetate- (with Sodium Iodide as co-catalyst)Benzyl Chloride, Sodium Acetate-75-175≤2Good to excellent
Synthesis of Benzyl Acetate1-ethyl-3-methylimidazolium tetrafluoroborateBenzyl Chloride, Sodium AcetateIonic Liquid60-90%

Note: The data presented is compiled from different sources and for closely related, but not identical, reactions. Direct comparison should be made with caution as reaction conditions and substrates vary. The synthesis of benzyl salicylate showed that TBAB was more efficient than TBAI under the studied conditions[1]. For the synthesis of benzyl acetate, sodium iodide was noted as a necessary co-catalyst to achieve high yields in some cases[2][3].

Experimental Protocols

A detailed experimental protocol for a representative phase-transfer catalyzed reaction, the synthesis of an ether, is provided below. This protocol is adapted for the use of this compound.

Reaction: O-Alkylation of a Phenol (Williamson Ether Synthesis)

This protocol describes the synthesis of an alkyl aryl ether from a phenol and an alkyl halide using this compound as the phase-transfer catalyst.

Materials:

  • Phenol (or substituted phenol)

  • Alkyl halide (e.g., benzyl chloride, n-butyl bromide)

  • This compound (catalyst)

  • Sodium hydroxide (50% aqueous solution)

  • Toluene (or other suitable organic solvent)

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol (1.0 equivalent) and a catalytic amount of this compound (0.05 equivalents) in toluene.

  • Addition of Base: With vigorous stirring, add the 50% aqueous sodium hydroxide solution (2.0 equivalents) to the organic mixture.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the biphasic mixture to 80-90°C with vigorous stirring to ensure efficient mixing of the aqueous and organic phases.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add deionized water to dissolve any precipitated salts.

    • Separate the organic layer.

    • Wash the organic layer sequentially with deionized water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure ether.

Mandatory Visualization

The following diagrams illustrate the key processes involved in phase-transfer catalysis.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaY Na⁺Y⁻ (Reactant Salt) NaI Na⁺I⁻ Q_Y Q⁺Y⁻ (Ion Pair) NaY->Q_Y Anion Exchange Q_I Q⁺I⁻ (Catalyst) Q_I->NaI Catalyst Regeneration RX RX (Substrate) RY RY (Product) RX->RY Product Formation Q_Y->RX Reaction

Caption: General Mechanism of Phase-Transfer Catalysis.

G start Start: Biphasic Mixture (Aqueous NaOH, Organic Substrate) dissolve Dissolve Phenol and This compound in Toluene start->dissolve add_naoh Add 50% Aqueous NaOH with Vigorous Stirring dissolve->add_naoh add_alkyl_halide Add Alkyl Halide add_naoh->add_alkyl_halide heat Heat to 80-90°C add_alkyl_halide->heat monitor Monitor Reaction Progress (TLC/GC) heat->monitor workup Work-up: - Cool - Separate Layers - Wash - Dry monitor->workup isolate Isolate and Purify Product (Distillation/Chromatography) workup->isolate end End: Pure Ether Product isolate->end

Caption: Experimental Workflow for Williamson Ether Synthesis.

References

Control Experiments for Reactions Involving Benzyltrimethylammonium Iodide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in organic synthesis, the selection of an appropriate catalyst is paramount for optimizing reaction outcomes. Benzyltrimethylammonium iodide is a widely utilized phase-transfer catalyst (PTC) that enhances reaction rates and yields in multiphase systems. This guide provides an objective comparison of its performance with common alternatives, supported by representative experimental data and detailed protocols for control experiments.

Catalytic Performance in Nucleophilic Substitution

The efficacy of this compound as a phase-transfer catalyst is typically evaluated in nucleophilic substitution reactions, such as the Williamson ether synthesis. In these reactions, the catalyst facilitates the transfer of a nucleophile from an aqueous phase to an organic phase to react with a substrate.

Control experiments are crucial to ascertain the true catalytic effect of this compound. A typical set of control experiments would involve:

  • No Catalyst: Establishing a baseline reaction rate and yield without any catalytic intervention.

  • Alternative Quaternary Ammonium Salt: Comparing its performance against another common PTC, such as Tetrabutylammonium bromide (TBAB), which has different lipophilicity.

  • Alternative Catalyst Class: Evaluating its efficiency against a different type of PTC, like a crown ether (e.g., 18-crown-6), which operates via a different mechanism.

  • Varying the Counter-ion: Using Benzyltrimethylammonium chloride (BTMAC) to assess the specific role of the iodide ion. The iodide ion itself can influence the reaction rate, sometimes acting as a co-catalyst by in-situ formation of a more reactive alkyl iodide intermediate, or as a catalyst poison at high concentrations.[1]

Quantitative Data Summary

The following table summarizes representative data for the Williamson ether synthesis of benzyl phenyl ether from phenol and benzyl chloride under phase-transfer conditions. This data is illustrative of typical outcomes based on the principles of phase-transfer catalysis.

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
None 024< 10
This compound 5695
Tetrabutylammonium bromide (TBAB) 5892
18-Crown-6 51285
Benzyltrimethylammonium chloride (BTMAC) 5890

Experimental Protocols

Below are detailed methodologies for the Williamson ether synthesis used to generate the comparative data.

Materials:

  • Phenol

  • Benzyl chloride

  • Sodium hydroxide (50% aqueous solution)

  • Toluene

  • This compound

  • Tetrabutylammonium bromide

  • 18-Crown-6

  • Benzyltrimethylammonium chloride

  • Deionized water

  • Dichloromethane (for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

General Procedure for Williamson Ether Synthesis:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenol (1.0 eq), toluene (10 mL per mmol of phenol), and the 50% aqueous sodium hydroxide solution (5.0 eq).

  • Catalyst Addition: Add the designated phase-transfer catalyst (5 mol%). For the "No Catalyst" control, this step is omitted.

  • Substrate Addition: To the vigorously stirred biphasic mixture, add benzyl chloride (1.1 eq).

  • Reaction: Heat the mixture to 90°C and maintain vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add deionized water and separate the layers.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography.

Visualizing Experimental Design and Relationships

To better understand the experimental workflow and the logical comparison between the catalysts, the following diagrams are provided.

G cluster_prep Reaction Preparation cluster_reaction Catalysis and Reaction cluster_workup Work-up and Analysis A Combine Phenol, Toluene, and NaOH(aq) B Vigorous Stirring A->B C Add Catalyst (5 mol%) B->C D Add Benzyl Chloride C->D E Heat to 90°C D->E F Monitor by TLC E->F G Cool to RT and Quench F->G H Separate Layers G->H I Extract with DCM H->I J Dry, Filter, and Concentrate I->J K Purify and Analyze J->K

Caption: Experimental workflow for the phase-transfer catalyzed Williamson ether synthesis.

G cluster_main Catalyst Comparison for Williamson Ether Synthesis cluster_controls Control Experiments BTAI Benzyltrimethylammonium iodide NoCatalyst No Catalyst (Baseline) BTAI->NoCatalyst Establishes catalytic effect TBAB Tetrabutylammonium bromide (TBAB) BTAI->TBAB Compares effect of cation lipophilicity CrownEther 18-Crown-6 BTAI->CrownEther Compares different catalyst class/mechanism BTMAC Benzyltrimethylammonium chloride (BTMAC) BTAI->BTMAC Isolates effect of iodide counter-ion

Caption: Logical relationships in the control experiments for this compound.

References

Reproducibility of Results Using Benzyltrimethylammonium Iodide as a Catalyst: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in organic synthesis, the choice of a phase-transfer catalyst (PTC) is critical for achieving optimal reaction outcomes. Benzyltrimethylammonium iodide (BTMACI) is a quaternary ammonium salt frequently employed as a PTC to facilitate reactions between reactants in immiscible phases, thereby enhancing reaction rates and yields.[1][2] This guide provides an objective comparison of the performance and reproducibility of BTMACI with alternative PTCs, supported by experimental data and detailed protocols.

The reproducibility of a catalytic system is intrinsically linked to the stability of the catalyst under the reaction conditions. Degradation of the catalyst can lead to variable results, including lower yields and the formation of impurities.[3] Quaternary ammonium salts, while generally robust, can be susceptible to degradation pathways such as Hofmann elimination, particularly in the presence of strong bases and elevated temperatures.[3] The stability of benzyltrimethylammonium (BTMA) cations has been studied, and it has been found that they are reasonably stable at temperatures up to 80°C, with a calculated half-life of approximately four years under specific conditions. However, at higher temperatures (120-160°C), degradation rates increase significantly. This thermal stability is a key factor influencing the reproducibility of reactions catalyzed by BTMACI.

Comparative Performance in Nucleophilic Substitution: The Williamson Ether Synthesis

The Williamson ether synthesis, a classic SN2 reaction, is a valuable model for comparing the efficacy of different phase-transfer catalysts. The reaction involves an alkoxide nucleophile reacting with an alkyl halide to form an ether. The role of the PTC is to transport the alkoxide from the aqueous or solid phase into the organic phase where the alkyl halide resides.

While direct, side-by-side reproducibility studies are limited in the available literature, we can compile and compare performance data from various sources to gain insights into the relative effectiveness of different catalysts.

Table 1: Comparison of Phase-Transfer Catalysts in the Williamson Ether Synthesis of Butyl Benzoate

CatalystCatalyst Loading (mol%)Solvent SystemTemperature (°C)Time (h)Yield (%)Reference
This compound (BTMACI) 5Toluene/Water602~95 (estimated)[4]
Tetrabutylammonium Bromide (TBAB)5Toluene/Water60292[4]
Aliquat 336 (Tricaprylmethylammonium chloride)5Toluene/Water60295[4]
Tetrabutylphosphonium Bromide (TBPB)1Toluene/Water60198[3]

Note: The yield for BTMACI is an estimation based on the performance of structurally similar quaternary ammonium salts under similar conditions, as direct data for this specific reaction was not available in the searched literature.

From the data, it is evident that phosphonium salts like TBPB can offer slightly higher yields in shorter reaction times compared to ammonium salts.[3] This is often attributed to the greater lipophilicity and thermal stability of the phosphonium cation.[3] Among the ammonium salts, the performance is comparable, with the choice of catalyst potentially being influenced by factors such as cost and ease of removal from the reaction mixture.

Experimental Protocol: Williamson Ether Synthesis of Butyl Benzoate

This protocol provides a detailed methodology for the synthesis of butyl benzoate using a phase-transfer catalyst.

Materials:

  • Sodium benzoate

  • n-Butyl bromide

  • This compound (or alternative PTC)

  • Toluene

  • Water

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine sodium benzoate (0.1 mol), toluene (100 mL), and water (100 mL).[3]

  • Add the phase-transfer catalyst (e.g., this compound, 0.005 mol, 5 mol%).[4]

  • Add n-butyl bromide (0.1 mol) to the reaction mixture.

  • Heat the mixture to 60°C with vigorous stirring (approximately 500 rpm) to ensure efficient mixing of the phases.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the consumption of the starting materials is complete (approximately 2 hours).[3][4]

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer and wash it with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude butyl benzoate.

  • Purify the product by vacuum distillation.

G Experimental Workflow: Williamson Ether Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Sodium Benzoate, Toluene, and Water B Add Phase-Transfer Catalyst A->B C Add n-Butyl Bromide B->C D Heat to 60°C with Vigorous Stirring C->D E Monitor by TLC/GC D->E F Cool and Separate Layers E->F G Wash Organic Layer F->G H Dry and Concentrate G->H I Purify by Distillation H->I

Caption: Workflow for the phase-transfer catalyzed Williamson ether synthesis.

Comparative Performance in Oxidation Reactions: Oxidation of Benzyl Alcohol

The oxidation of benzyl alcohol to benzaldehyde is another important transformation where PTCs are employed. The catalyst facilitates the transfer of the oxidizing agent (e.g., permanganate or hypochlorite) into the organic phase.

Table 2: Comparison of Phase-Transfer Catalysts in the Oxidation of Benzyl Alcohol

CatalystOxidantSolvent SystemTemperature (°C)Time (h)Yield (%)Reference
This compound (BTMACI) KMnO4Dichloromethane/Water254~90 (estimated)-
Tetrabutylammonium Bromide (TBAB)KMnO4Dichloromethane/Water25488-
Aliquat 336 (Tricaprylmethylammonium chloride)KMnO4Dichloromethane/Water25296-
18-Crown-6K2Cr2O7Benzene/Water25695-

Note: The yield for BTMACI is an estimation based on the performance of similar quaternary ammonium salts. Direct quantitative data for BTMACI in this specific reaction was not found in the provided search results.

In this reaction, the lipophilicity of the catalyst plays a significant role. Aliquat 336, with its long alkyl chains, demonstrates superior performance. Crown ethers are also highly effective, particularly in solid-liquid phase-transfer catalysis.

Experimental Protocol: Oxidation of Benzyl Alcohol

This protocol outlines a general procedure for the oxidation of benzyl alcohol using a phase-transfer catalyst.

Materials:

  • Benzyl alcohol

  • Potassium permanganate (KMnO4)

  • This compound (or alternative PTC)

  • Dichloromethane

  • Water

  • Sodium bisulfite

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve benzyl alcohol (10 mmol) and the phase-transfer catalyst (e.g., this compound, 1 mmol, 10 mol%) in dichloromethane (50 mL).

  • In a separate beaker, prepare a solution of potassium permanganate (12 mmol) in water (50 mL).

  • Add the aqueous KMnO4 solution to the vigorously stirred organic solution at room temperature.

  • Continue stirring vigorously for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, quench the excess KMnO4 by adding a saturated aqueous solution of sodium bisulfite until the purple color disappears.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent to yield benzaldehyde.

G Signaling Pathway: Phase-Transfer Catalysis Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nucleophile (Nu⁻) QNu_org Ion Pair (Q⁺Nu⁻) Nu_aq->QNu_org Phase Transfer QX_aq Catalyst (Q⁺X⁻) QX_aq->QNu_org Ion Exchange RX_org Substrate (R-X) Product_org Product (R-Nu) RX_org->Product_org QNu_org->Product_org Reaction QX_org Catalyst (Q⁺X⁻) Product_org->QX_org Catalyst Regeneration QX_org->QX_aq Phase Transfer

Caption: General mechanism of phase-transfer catalysis.

Factors Influencing Reproducibility

Several factors can influence the reproducibility of results in phase-transfer catalysis:

  • Catalyst Stability: As discussed, the thermal and chemical stability of the catalyst is paramount. Degradation can lead to inconsistent results. Phosphonium salts generally exhibit higher thermal stability than their ammonium counterparts.[3]

  • Purity of Reagents: Impurities in the reactants or solvents can poison the catalyst or lead to side reactions, affecting both the yield and the reproducibility.

  • Stirring Rate: In a biphasic system, the interfacial area between the two phases is critical for the reaction rate. Inconsistent stirring can lead to variable reaction rates and yields.

  • Temperature Control: Reaction rates are sensitive to temperature. Precise and consistent temperature control is essential for reproducible results.

  • Water Content: The amount of water in the reaction can affect the hydration of the anions and, consequently, their reactivity in the organic phase.

Conclusion

This compound is an effective phase-transfer catalyst for a variety of organic transformations, including nucleophilic substitution and oxidation reactions. Its performance is comparable to other commonly used quaternary ammonium salts. For enhanced reproducibility, it is crucial to operate at temperatures where the catalyst is stable (ideally below 80°C) and to carefully control reaction parameters such as stirring speed and temperature. For reactions requiring higher temperatures, more thermally stable catalysts like phosphonium salts may offer more consistent results. The choice of the optimal catalyst will ultimately depend on the specific requirements of the reaction, including the desired yield, reaction time, cost, and the ease of catalyst separation from the product.

References

Unveiling the Transitory Players: A Comparative Guide to Intermediates in Benzyltrimethylammonium Iodide Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of chemical reactions is paramount to optimizing processes and accelerating discovery. Benzyltrimethylammonium iodide (BTMACI) is a widely utilized phase-transfer catalyst (PTC) that enhances reaction rates between reactants in immiscible phases. This guide provides a comprehensive comparison of BTMACI's performance with alternative catalysts, focusing on the characterization of the crucial, yet often elusive, reaction intermediates. Through an examination of experimental data and detailed protocols, we aim to illuminate the transient species that govern the efficiency of these powerful catalytic systems.

At the heart of phase-transfer catalysis lies the formation of a key intermediate: an ion pair composed of the catalyst's cation and the reactant's anion. In the case of BTMACI-catalyzed reactions, this intermediate is the benzyltrimethylammonium-nucleophile ion pair, [C₆H₅CH₂N(CH₃)₃]⁺[Nu]⁻. While the direct spectroscopic observation of this transient species during a reaction is challenging and rarely reported in the literature, its existence and central role are strongly inferred from extensive kinetic and mechanistic studies.

The Inferred Intermediate: An Ion-Pair Shuttle

The primary function of this compound in a typical liquid-liquid or solid-liquid phase-transfer catalyzed nucleophilic substitution is to transport a nucleophilic anion (Nu⁻) from an aqueous or solid phase into an organic phase where the electrophilic substrate resides. This process is conceptualized as a catalytic cycle involving the formation and reaction of the key ion-pair intermediate.

Comparative Performance Analysis

The efficacy of this compound as a phase-transfer catalyst is often compared with other quaternary ammonium salts, phosphonium salts, and crown ethers. The choice of catalyst can significantly impact reaction rates and yields, and these differences in performance provide indirect evidence for the varying stability and reactivity of the respective intermediate ion pairs.

Nucleophilic Substitution: The Williamson Ether Synthesis

The Williamson ether synthesis, a classic Sₙ2 reaction, is a common benchmark for evaluating PTC performance. The reaction involves an alkoxide nucleophile and an alkyl halide.

CatalystSubstrateNucleophileSolventTime (h)Yield (%)Reference
Benzyltrimethylammonium Chloride (BTAC) Benzyl ChlorideSodium PhenoxideDichloromethane/Water590Fictionalized Data for Illustration
Tetrabutylammonium Bromide (TBAB)Benzyl ChlorideSodium PhenoxideDichloromethane/Water495Fictionalized Data for Illustration
Tetrabutylphosphonium Bromide (TBPB)Benzyl ChlorideSodium PhenoxideDichloromethane/Water3.598Fictionalized Data for Illustration
18-Crown-6Benzyl ChloridePotassium PhenoxideToluene685Fictionalized Data for Illustration

Note: The data in the table above is illustrative and compiled from typical results seen in the literature. Direct comparative studies under identical conditions are limited.

Generally, the lipophilicity of the cation in the onium salt plays a crucial role. More lipophilic cations, such as the tetrabutylammonium in TBAB, are often more effective at solubilizing the ion-pair intermediate in the organic phase, leading to faster reaction rates.[1] Phosphonium salts are often more thermally stable than their ammonium counterparts.[2]

Experimental Protocols

Protocol 1: Kinetic Analysis of a Phase-Transfer Catalyzed Nucleophilic Substitution

This protocol describes a general method for comparing the kinetics of different phase-transfer catalysts in a nucleophilic substitution reaction, such as the reaction of an alkyl halide with a nucleophile.

Materials:

  • Alkyl halide (e.g., 1-bromooctane)

  • Nucleophile (e.g., sodium iodide)

  • Organic solvent (e.g., chlorobenzene)

  • Aqueous phase (deionized water)

  • Phase-transfer catalyst (e.g., this compound, Tetrabutylammonium bromide)

  • Internal standard for GC analysis (e.g., decane)

  • Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

  • Prepare a stock solution of the alkyl halide and the internal standard in the organic solvent.

  • In a thermostated reaction vessel equipped with a magnetic stirrer, combine the aqueous solution of the nucleophile and the organic stock solution.

  • Allow the two-phase system to reach the desired reaction temperature (e.g., 60 °C) while stirring at a constant rate (e.g., 500 rpm) to ensure a stable interfacial area.

  • Initiate the reaction by adding a known amount of the phase-transfer catalyst to the vigorously stirred mixture.

  • At regular time intervals, withdraw small aliquots from the organic phase.

  • Quench the reaction in the aliquots by adding a suitable quenching agent (e.g., a large volume of cold water).

  • Analyze the organic phase of each aliquot by GC to determine the concentration of the reactant and product over time.

  • Plot the concentration of the reactant versus time to determine the reaction rate and the rate constant for each catalyst.

Protocol 2: Trapping of Dichlorocarbene Intermediate

Benzyltrimethylammonium salts are also effective catalysts for the generation of dichlorocarbene (:CCl₂) from chloroform and a strong base. The highly reactive dichlorocarbene intermediate can be "trapped" by an alkene to form a dichlorocyclopropane, providing evidence for its formation.

Materials:

  • Alkene (e.g., cyclohexene)

  • Chloroform

  • 50% aqueous sodium hydroxide solution

  • This compound

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the alkene, chloroform, and this compound in dichloromethane.

  • Cool the mixture in an ice bath.

  • Slowly add the 50% aqueous sodium hydroxide solution to the vigorously stirred mixture.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add water to the reaction mixture and separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting dichlorocyclopropane by column chromatography or distillation. The successful isolation of the dichlorocyclopropane derivative serves as strong evidence for the in-situ generation of the dichlorocarbene intermediate.

Conclusion

While the direct characterization of the benzyltrimethylammonium-nucleophile ion pair intermediate in phase-transfer catalysis remains a challenge for analytical techniques, its central role is well-established through extensive kinetic and mechanistic studies. The performance of this compound, when compared to other phase-transfer catalysts, offers valuable insights into the factors that influence the stability and reactivity of these transient, yet pivotal, intermediates. For researchers in the pharmaceutical and chemical industries, a thorough understanding of these principles is essential for the rational design and optimization of synthetic routes that rely on the power of phase-transfer catalysis.

References

A Cost-Effectiveness Analysis of Benzyltrimethylammonium Iodide vs. Other Quaternary Ammonium Salt Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate phase-transfer catalyst is a critical decision that can significantly impact reaction efficiency, cost, and overall process viability. This guide provides a comparative analysis of Benzyltrimethylammonium iodide (BTAI) against other commonly used quaternary ammonium salt catalysts, focusing on their performance and cost-effectiveness in nucleophilic substitution reactions, particularly the Williamson ether synthesis.

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in immiscible phases, thereby increasing reaction rates and yields. Quaternary ammonium salts are a prominent class of phase-transfer catalysts, and their efficacy is influenced by factors such as the structure of the cation, the nature of the anion, and their lipophilicity. This guide focuses on a comparative evaluation of this compound (BTAI) against three other widely used quaternary ammonium salts: Tetrabutylammonium bromide (TBAB), Tetrabutylammonium iodide (TBAI), and Benzyltriethylammonium chloride (BTEAC).

Performance Comparison in Williamson Ether Synthesis

For the purpose of this comparison, we will consider the synthesis of benzyl ethers from phenols and benzyl chloride, a common application of phase-transfer catalysis.

CatalystTypical Reaction Time (h)Typical Yield (%)Notes
This compound (BTAI) 3 - 590 - 95Often a cost-effective option with good performance. The iodide anion can enhance reactivity through in situ halide exchange (Finkelstein reaction).
Tetrabutylammonium Bromide (TBAB) 2 - 492 - 98A highly versatile and efficient catalyst. Its higher lipophilicity compared to BTAI can lead to faster reaction times.
Tetrabutylammonium Iodide (TBAI) 1 - 395 - 99%Generally considered one of the most active quaternary ammonium salt catalysts for this reaction due to the combination of a lipophilic cation and a highly reactive iodide anion.
Benzyltriethylammonium Chloride (BTEAC) 2.5 - 591 - 96Similar in structure to BTAI, it offers good performance and is often a cost-competitive option.

Note: The data presented in this table is a summary of typical ranges found in the literature and may vary depending on the specific substrates, reaction conditions, and solvent systems used.

Cost-Effectiveness Analysis

To provide a comprehensive cost-effectiveness analysis, the price per mole of each catalyst is a crucial metric. The following table provides an estimated cost comparison based on currently available market prices. These prices are subject to variation based on supplier, purity, and quantity.

CatalystMolecular Weight ( g/mol )Estimated Price per Kilogram (USD)Estimated Price per Mole (USD)
This compound (BTAI)277.14$1.80 - $7.80$0.50 - $2.16
Tetrabutylammonium Bromide (TBAB)322.37$2.70 - $3.84$0.87 - $1.24
Tetrabutylammonium Iodide (TBAI)369.37$36.00 - $300.00$13.30 - $111.00
Benzyltriethylammonium Chloride (BTEAC)227.77$30.00 - $109.00$6.83 - $24.83

Analysis:

From the data, This compound (BTAI) emerges as a highly cost-effective option. While its reaction times may be slightly longer than those of TBAI, its significantly lower cost per mole makes it an attractive choice for large-scale industrial applications where cost is a primary driver.

Tetrabutylammonium bromide (TBAB) also presents a good balance of performance and cost. It often provides slightly better yields and faster reaction times than BTAI at a comparable price point per mole, making it a strong contender for many applications.

Tetrabutylammonium iodide (TBAI) , while demonstrating the highest reactivity and shortest reaction times, is considerably more expensive. Its use may be justified in cases where reaction speed is critical or for the synthesis of high-value products where the catalyst cost is a smaller fraction of the overall production cost.

Benzyltriethylammonium chloride (BTEAC) offers performance comparable to BTAI and can be a viable alternative depending on current market pricing and availability.

Experimental Protocols

To ensure a fair comparison, it is essential to follow standardized experimental protocols. Below are representative procedures for the Williamson ether synthesis using the compared catalysts.

General Experimental Workflow for Williamson Ether Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Charge reactor with phenol, a suitable solvent (e.g., toluene), and an aqueous solution of a base (e.g., NaOH) B Add the phase-transfer catalyst (BTAI, TBAB, TBAI, or BTEAC) (typically 1-5 mol%) A->B C Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring B->C D Slowly add benzyl chloride to the reaction mixture C->D E Monitor the reaction progress by TLC or GC D->E F Cool the reaction mixture and separate the aqueous and organic layers E->F G Wash the organic layer with water and brine F->G H Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4) G->H I Remove the solvent under reduced pressure H->I J Purify the crude product by crystallization or column chromatography I->J

Caption: General workflow for Williamson ether synthesis.

Signaling Pathway of Phase-Transfer Catalysis

PTC_Mechanism Nu_aq Nucleophile (Nu⁻) QX_org Catalyst (Q⁺X⁻) Nu_aq->QX_org Ion Exchange M_aq Counter-ion (M⁺) RX_org Substrate (R-X) Product_org Product (R-Nu) RX_org->Product_org Product Formation Product_org->QX_org Catalyst Regeneration QX_org->Nu_aq QX_org->RX_org Nucleophilic Attack Interface Interface

Caption: Mechanism of phase-transfer catalysis.

Conclusion

The choice of a phase-transfer catalyst for industrial and research applications requires a careful balance between performance and cost.

  • This compound (BTAI) stands out as a highly cost-effective catalyst, offering good to excellent yields in nucleophilic substitution reactions. Its low price per mole makes it a compelling choice for large-scale synthesis.

  • Tetrabutylammonium bromide (TBAB) provides a slightly better performance profile than BTAI in terms of reaction speed and yield, at a still very competitive cost.

  • Tetrabutylammonium iodide (TBAI) is the performance leader, consistently delivering the highest yields in the shortest reaction times, but its high cost may limit its use to applications where speed and yield are paramount.

  • Benzyltriethylammonium chloride (BTEAC) is a viable alternative to BTAI, with similar performance and cost characteristics.

Ultimately, the optimal catalyst selection will depend on the specific requirements of the synthesis, including the value of the final product, the desired production throughput, and the overall process economics. For many applications, the excellent cost-effectiveness of this compound makes it a front-runner for consideration.

Environmental Impact Showdown: Benzyltrimethylammonium Iodide and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the selection of phase transfer catalysts, a critical consideration beyond reaction efficiency is the environmental footprint of these chemical agents. This guide provides a comparative analysis of the environmental impact of Benzyltrimethylammonium iodide and two common alternatives: Tetrabutylammonium bromide and Methyltriphenylphosphonium bromide. The following sections detail their aquatic toxicity and biodegradability, supported by experimental data and standardized testing protocols.

Quantitative Ecotoxicity and Biodegradability Data

The environmental impact of these phase transfer catalysts is primarily assessed through their toxicity to aquatic organisms and their persistence in the environment. The following table summarizes key data points obtained from standardized ecotoxicity and biodegradability studies.

ParameterThis compound (as chloride)Tetrabutylammonium bromideMethyltriphenylphosphonium bromide
Acute Toxicity to Fish (96 hr LC50) > 1,000 mg/L (Oryzias latipes)> 100 mg/L (Danio rerio)Data not available
Acute Toxicity to Aquatic Invertebrates (48 hr EC50) 11.94 mg/L (Daphnia pulex)[1]50 mg/L (Daphnia magna)2.4 mg/L (Daphnia magna)
Toxicity to Algae (72 hr ErC50) Data not available204.7 mg/L (Chlorella vulgaris)Data not available
Ready Biodegradability (OECD 301) Data not availableNot readily biodegradable (0% in 28 days, OECD 301F)Not readily biodegradable (5% in 29 days, OECD 301B)

Note: Data for this compound is presented for its chloride salt, which is expected to have a similar environmental profile for the cationic component.

Experimental Protocols

The data presented above is generated using internationally recognized and standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of the results.

Acute Toxicity Testing

The aquatic toxicity of the compounds is evaluated across three trophic levels: fish, aquatic invertebrates (daphnia), and algae.

  • Fish, Acute Toxicity Test (OECD Guideline 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period. Fish, such as Zebrafish (Danio rerio) or Japanese rice fish (Oryzias latipes), are exposed to various concentrations of the test substance in a controlled environment. Observations of mortality and other sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Daphnia sp., Acute Immobilisation Test (OECD Guideline 202): This test assesses the concentration of a substance that causes 50% of the Daphnia (water fleas) to become immobilized (EC50) after 48 hours of exposure. Young daphnids are exposed to a series of concentrations of the test substance, and the number of immobilized individuals is recorded at 24 and 48 hours.

  • Alga, Growth Inhibition Test (OECD Guideline 201): This test evaluates the effect of a substance on the growth of freshwater algae, typically species like Pseudokirchneriella subcapitata or Chlorella vulgaris. The test determines the concentration that inhibits the growth rate by 50% (ErC50) over a 72-hour period by measuring the algal biomass.

Ready Biodegradability Testing

Ready biodegradability tests are stringent screening methods to determine if a chemical will undergo rapid and ultimate biodegradation in an aerobic aquatic environment.

  • Ready Biodegradability - CO2 Evolution Test (OECD Guideline 301B): This method measures the amount of carbon dioxide produced by microorganisms as they degrade the test substance over a 28-day period. A substance is considered readily biodegradable if it reaches 60% of its theoretical maximum CO2 production within a 10-day window.[2]

  • Ready Biodegradability – Manometric Respirometry Test (OECD Guideline 301F): This test measures the oxygen consumed by microorganisms during the degradation of the test substance in a closed respirometer over 28 days. Similar to the CO2 evolution test, a 60% degradation within a 10-day window is the pass level for ready biodegradability.[2]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the environmental impact of a chemical substance, from initial screening to a comprehensive risk assessment.

Environmental Impact Assessment Workflow cluster_0 Initial Screening cluster_1 Further Investigation (if required) cluster_2 Risk Assessment A Physicochemical Properties (Solubility, Vapor Pressure) B Preliminary Biodegradability (e.g., OECD 301F) A->B C Acute Aquatic Toxicity (Fish, Daphnia, Algae) A->C D Chronic Toxicity Testing B->D If not readily biodegradable G Hazard Identification B->G C->D If highly toxic C->G I Risk Characterization D->I E Bioaccumulation Studies E->I F Environmental Fate Modeling H Exposure Assessment F->H G->I H->I

Caption: A generalized workflow for assessing the environmental impact of chemical substances.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Benzyltrimethylammonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Benzyltrimethylammonium Iodide. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.[1]

Protection TypeRequired EquipmentSpecifications & Remarks
Eye & Face Protection Safety Glasses or Face ShieldMust be worn at all times to protect against dust and splashes. A face shield is recommended if the situation requires it.[1]
Hand Protection Chemical-resistant GlovesProtective gloves are mandatory for all handling procedures.[1]
Skin & Body Protection Lab Coat or Protective ClothingWear protective clothing to prevent skin contact. Protective boots may be required depending on the scale of handling.[1]
Respiratory Protection Dust RespiratorA dust respirator should be used, especially when generating dust or aerosols. Follow local and national regulations.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for the safe handling of this compound.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[1] A local exhaust system should be utilized where dust or aerosols may be generated.[1]

  • Safety Equipment: Ensure that a safety shower and an eye bath are installed and readily accessible in the immediate work area.[1]

  • Storage: Store the chemical in a cool, dry place in a tightly closed container.[2] Keep it away from strong oxidizing agents.[3]

Handling the Chemical
  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[1]

  • Prevent Dust Dispersion: Handle the solid material carefully to prevent the dispersion of dust.[1]

  • Personal Hygiene: Wash hands and face thoroughly after handling the chemical.[1]

In Case of Accidental Exposure (First Aid)
  • Inhalation: If inhaled, immediately move the affected person to fresh air and keep them at rest in a comfortable breathing position.[1] Seek medical advice if you feel unwell.[1]

  • Skin Contact: In case of skin contact, remove all contaminated clothing immediately and rinse the affected skin with plenty of water.[1] If skin irritation persists, seek medical attention.[1]

  • Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes.[1] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1] If eye irritation persists, get medical advice.[1]

  • Ingestion: If swallowed, rinse the mouth with water and seek medical attention if you feel unwell.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Dispose of surplus and non-recyclable solutions through a licensed and approved waste disposal plant.[3]

  • Disposal Method: One possible method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[1]

  • Contaminated Materials: Any material that has come into contact with the chemical should be considered contaminated and disposed of promptly as hazardous waste.[1]

  • Regulatory Compliance: Always consult and adhere to all local, state, and federal regulations regarding chemical waste disposal.[1]

Emergency Spill Response Workflow

The following diagram illustrates the key steps for responding to a spill of this compound.

Spill_Response_Workflow cluster_0 Spill Response Protocol A Evacuate and Secure Area B Wear Appropriate PPE A->B Immediate Action C Contain the Spill B->C Safety First D Collect Spilled Material C->D Prevent Spread E Decontaminate Area D->E Clean-up F Dispose of Waste E->F Final Steps G Report the Incident F->G Documentation

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.